molecular formula C7H3IN2O6 B1621254 4,6-Dinitro-2-iodobenzoic acid CAS No. 95192-62-4

4,6-Dinitro-2-iodobenzoic acid

Cat. No.: B1621254
CAS No.: 95192-62-4
M. Wt: 338.01 g/mol
InChI Key: BPRWITXLBDMESL-UHFFFAOYSA-N
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Description

4,6-Dinitro-2-iodobenzoic acid is a useful research compound. Its molecular formula is C7H3IN2O6 and its molecular weight is 338.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dinitro-2-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dinitro-2-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN2O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRWITXLBDMESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3IN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376601
Record name 4,6-Dinitro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95192-62-4
Record name 4,6-Dinitro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dinitro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and characterization of the novel compound, 4,6-Dinitro-2-iodobenzoic acid. Due to the limited availability of direct synthetic protocols in peer-reviewed literature, this document outlines a rational, multi-step approach commencing from readily available starting materials. The proposed synthesis involves the oxidation of 2,4,6-trinitrotoluene (TNT) to 2,4,6-trinitrobenzoic acid (TNBA), followed by a regioselective reduction to 2-amino-4,6-dinitrobenzoic acid, and culminating in a Sandmeyer-type diazotization and iodination. This guide offers detailed, step-by-step experimental protocols, discusses the chemical principles underpinning each transformation, and provides predicted characterization data to aid in the identification and purification of the target molecule. All claims and protocols are supported by authoritative references.

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science, serving as versatile scaffolds for the development of a wide array of functional molecules. The introduction of nitro and iodo functionalities onto a benzoic acid core can impart unique electronic and steric properties, making them valuable intermediates in organic synthesis. 4,6-Dinitro-2-iodobenzoic acid, in particular, presents an intriguing molecular architecture with potential applications in the synthesis of complex heterocyclic systems, as a precursor for high-energy materials, or as a scaffold for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, while the iodo group provides a handle for further functionalization through cross-coupling reactions.

This guide addresses the current gap in the scientific literature by proposing a robust and logical synthetic strategy for 4,6-Dinitro-2-iodobenzoic acid. The presented methodologies are grounded in well-established organic reactions, providing a solid foundation for researchers to undertake the synthesis and exploration of this compound.

Proposed Synthetic Pathway

The synthesis of 4,6-Dinitro-2-iodobenzoic acid is envisioned as a three-stage process, beginning with the oxidation of a common starting material, 2,4,6-trinitrotoluene (TNT). The subsequent intermediate, 2,4,6-trinitrobenzoic acid (TNBA), undergoes a selective reduction of the nitro group at the 2-position to yield 2-amino-4,6-dinitrobenzoic acid. The final step involves the conversion of the amino group to an iodo group via a Sandmeyer reaction.

Synthetic_Pathway TNT 2,4,6-Trinitrotoluene (TNT) TNBA 2,4,6-Trinitrobenzoic Acid (TNBA) TNT->TNBA Oxidation ADNBA 2-Amino-4,6-dinitrobenzoic Acid TNBA->ADNBA Selective Reduction Target 4,6-Dinitro-2-iodobenzoic Acid ADNBA->Target Diazotization & Iodination

Caption: Proposed synthetic route for 4,6-Dinitro-2-iodobenzoic acid.

Stage 1: Synthesis of 2,4,6-Trinitrobenzoic Acid (TNBA) from TNT

The initial step in the proposed synthesis is the oxidation of the methyl group of 2,4,6-trinitrotoluene (TNT) to a carboxylic acid. This transformation yields 2,4,6-trinitrobenzoic acid (TNBA), a key intermediate. Several methods have been reported for this oxidation, with a common laboratory-scale procedure utilizing sodium dichromate in concentrated sulfuric acid.[1]

Experimental Protocol: Oxidation of TNT

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,4,6-Trinitrotoluene (TNT)227.1350.0 g0.22
Concentrated Sulfuric Acid (98%)98.08500 mL-
Sodium Dichromate Dihydrate298.0075.0 g0.25
Crushed Ice18.02500 g-
15% Sodium Hydroxide Solution40.00As needed-
50% Sulfuric Acid98.08As needed-

Procedure:

  • In a well-ventilated fume hood, carefully add 50.0 g of TNT to 500 mL of concentrated sulfuric acid in a 1 L beaker with vigorous mechanical stirring.

  • Slowly add 75.0 g of sodium dichromate dihydrate in small portions, ensuring the temperature of the reaction mixture does not exceed 55 °C. Use an ice-water bath to control the temperature.

  • After the addition is complete, continue stirring the mixture for 2 hours at 45-55 °C.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

  • Filter the precipitated crude TNBA and wash it thoroughly with cold water until the filtrate is free of chromium salts.

  • Resuspend the crude product in 500 mL of water and, with stirring, add 15% sodium hydroxide solution dropwise until the solution is slightly alkaline.

  • Filter the solution to remove any unreacted TNT.

  • Acidify the filtrate with 50% sulfuric acid to precipitate the purified TNBA.

  • Collect the TNBA by filtration, wash with cold water, and dry.

Expected Yield: 55-65%

Safety Precautions: 2,4,6-Trinitrotoluene and 2,4,6-trinitrobenzoic acid are high explosives and should be handled with extreme caution.[2][3] All operations should be conducted in a fume hood behind a blast shield. Avoid friction, impact, and heat.

Stage 2: Selective Reduction of TNBA to 2-Amino-4,6-dinitrobenzoic Acid

This stage represents the most critical and speculative step in the proposed synthesis. The goal is to selectively reduce the nitro group at the 2-position of TNBA to an amino group, while leaving the nitro groups at the 4- and 6-positions intact. The steric hindrance around the 2-nitro group, flanked by the carboxylic acid and another nitro group, may influence its reactivity. A common reagent for the selective reduction of polynitroaromatic compounds is sodium sulfide or ammonium sulfide.

Proposed Experimental Protocol: Selective Reduction of TNBA

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,4,6-Trinitrobenzoic Acid (TNBA)257.1125.7 g0.10
Sodium Sulfide Nonahydrate240.1824.0 g0.10
Ethanol46.07250 mL-
Water18.02100 mL-
Concentrated Hydrochloric Acid36.46As needed-

Procedure:

  • Dissolve 24.0 g of sodium sulfide nonahydrate in 100 mL of water in a 500 mL round-bottom flask.

  • In a separate beaker, dissolve 25.7 g of TNBA in 250 mL of ethanol.

  • Slowly add the TNBA solution to the sodium sulfide solution with stirring at room temperature.

  • Gently heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Carefully acidify the filtrate with concentrated hydrochloric acid until precipitation of the product is complete.

  • Collect the crude 2-amino-4,6-dinitrobenzoic acid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Rationale for Selectivity: The selective reduction of one nitro group in the presence of others is often achievable with sulfide reagents. The regioselectivity in this case is proposed based on the potential for the carboxylic acid group to influence the electronic environment of the adjacent nitro group. However, experimental verification is required to confirm this selectivity.

Stage 3: Synthesis of 4,6-Dinitro-2-iodobenzoic Acid via Sandmeyer Reaction

The final step involves the conversion of the amino group of 2-amino-4,6-dinitrobenzoic acid to an iodo group using a Sandmeyer reaction. This classic transformation proceeds via the formation of a diazonium salt, which is then displaced by an iodide ion.[3]

Experimental Protocol: Diazotization and Iodination

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-4,6-dinitrobenzoic Acid227.1322.7 g0.10
Concentrated Sulfuric Acid (98%)98.0850 mL-
Sodium Nitrite69.007.6 g0.11
Potassium Iodide166.0018.3 g0.11
Water18.02200 mL-
Crushed Ice18.02100 g-

Procedure:

  • In a 500 mL beaker, carefully dissolve 22.7 g of 2-amino-4,6-dinitrobenzoic acid in 50 mL of concentrated sulfuric acid, cooling the mixture in an ice-salt bath to maintain a temperature below 5 °C.

  • In a separate flask, dissolve 7.6 g of sodium nitrite in 50 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine, keeping the temperature below 5 °C. Continue stirring for 30 minutes after the addition is complete.

  • In another beaker, dissolve 18.3 g of potassium iodide in 150 mL of water.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and collect the precipitated crude product by filtration.

  • Wash the crude product with cold water, followed by a wash with a dilute sodium thiosulfate solution to remove any residual iodine.

  • Recrystallize the crude 4,6-Dinitro-2-iodobenzoic acid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Workflow_Diagram cluster_stage1 Stage 1: Oxidation cluster_stage2 Stage 2: Selective Reduction cluster_stage3 Stage 3: Sandmeyer Reaction s1_start Dissolve TNT in H₂SO₄ s1_add Add Na₂Cr₂O₇ s1_start->s1_add s1_react React at 45-55°C s1_add->s1_react s1_quench Pour onto ice s1_react->s1_quench s1_filter Filter crude TNBA s1_quench->s1_filter s1_purify Purify via salt formation s1_filter->s1_purify s1_end Isolate pure TNBA s1_purify->s1_end s2_start Dissolve TNBA in Ethanol s2_mix Add to Na₂S solution s2_start->s2_mix s2_reflux Reflux for 2-3 hours s2_mix->s2_reflux s2_cool Cool and filter s2_reflux->s2_cool s2_acidify Acidify with HCl s2_cool->s2_acidify s2_end Isolate 2-Amino-4,6-dinitrobenzoic Acid s2_acidify->s2_end s3_start Dissolve Amine in H₂SO₄ s3_diazotize Add NaNO₂ solution at <5°C s3_start->s3_diazotize s3_add_ki Add to KI solution s3_diazotize->s3_add_ki s3_decompose Warm to 50-60°C s3_add_ki->s3_decompose s3_filter Filter crude product s3_decompose->s3_filter s3_purify Recrystallize s3_filter->s3_purify s3_end Isolate 4,6-Dinitro-2-iodobenzoic Acid s3_purify->s3_end

Caption: Experimental workflow for the synthesis of 4,6-Dinitro-2-iodobenzoic acid.

Characterization of 4,6-Dinitro-2-iodobenzoic Acid

Predicted Physical and Spectroscopic Data
PropertyPredicted Value/Characteristics
Molecular Formula C₇H₃IN₂O₆
Molecular Weight 338.01 g/mol
Appearance Expected to be a pale yellow to yellow solid
Melting Point Expected to be elevated due to the presence of nitro groups and intermolecular hydrogen bonding
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and acetone; sparingly soluble in alcohols; and insoluble in water and nonpolar solvents.

1H NMR Spectroscopy (Predicted):

  • The proton spectrum is expected to show two singlets in the aromatic region, corresponding to the two aromatic protons. The chemical shifts will be significantly downfield due to the strong electron-withdrawing effects of the two nitro groups and the iodine atom.

    • δ ~8.5-9.0 ppm (s, 1H)

    • δ ~8.8-9.3 ppm (s, 1H)

  • A broad singlet corresponding to the carboxylic acid proton will be observed at a very downfield chemical shift.

    • δ >10 ppm (br s, 1H)

13C NMR Spectroscopy (Predicted):

  • The carbon spectrum will display seven distinct signals.

    • Carbons bearing the nitro groups (C4, C6) and the iodine atom (C2) will be significantly deshielded.

    • The carboxylic acid carbonyl carbon will appear in the typical region for this functional group (δ ~165-175 ppm).

    • The remaining aromatic carbons will also be observed in the aromatic region (δ ~120-150 ppm).

Infrared (IR) Spectroscopy (Predicted):

  • O-H stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • N-O stretch (Nitro Groups): Strong, characteristic absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

  • C-I stretch: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹.

  • Aromatic C-H and C=C stretches: As expected for a substituted benzene ring.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) is expected at m/z = 338.

  • Fragmentation patterns would likely involve the loss of NO₂, COOH, and I.

Conclusion

References

  • Akhavan, J. (2004). The Chemistry of Explosives. Royal Society of Chemistry.
  • Clarke, H. T., & Hartman, W. W. (1922). 2,4,6-Trinitrobenzoic Acid. Organic Syntheses, 2, 95.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Wikipedia contributors. (2023, November 28). 2,4,6-Trinitrobenzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]

  • Wikipedia contributors. (2023, December 29). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 2,4,6-Trinitrobenzoic acid. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 2-Iodobenzoic acid. Retrieved February 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,4,6-TRINITROBENZOIC ACID. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 2,4,6-Trinitrotoluene. Retrieved February 8, 2026, from [Link]

  • Wikipedia contributors. (2024, January 26). 2-Iodobenzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]

Sources

Physicochemical properties of 4,6-Dinitro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 4,6-Dinitro-2-iodobenzoic Acid

Executive Summary

4,6-Dinitro-2-iodobenzoic acid (CAS 95192-62-4) is a highly functionalized aromatic scaffold characterized by extreme steric crowding and significant electron deficiency. Primarily utilized as a high-value intermediate in the synthesis of energetic materials, radiocontrast precursors, and bioactive heterocycles, its utility is defined by the labile nature of the carbon-iodine bond in the presence of strong electron-withdrawing nitro groups. This guide provides a rigorous physicochemical analysis, synthetic logic, and stability profile to support its application in advanced drug discovery and materials science.

Molecular Architecture & Electronic Properties

The reactivity of 4,6-Dinitro-2-iodobenzoic acid is governed by the synergistic effects of its substituents. The molecule features a "push-pull" electronic conflict, though dominated by withdrawal:

  • Steric Inhibition of Resonance: The bulky iodine atom at the ortho position (C2) forces the carboxylic acid group out of planarity with the benzene ring. This decoupling prevents the conjugation of the carboxylate anion with the aromatic system but simultaneously increases acidity by destabilizing the neutral acid form via steric strain.

  • Electronic Withdrawal: The nitro groups at C4 and C6 are powerful electron-withdrawing groups (EWGs). The C6 nitro group, also ortho to the carboxyl, reinforces the steric twist.

  • Activated Halogen: The iodine atom is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho/para positioning of the nitro groups, making the C2-I bond significantly more labile than in un-nitrated iodobenzoic acids.
    
Physicochemical Parameters
ParameterValue / DescriptionSource/Note
IUPAC Name 4,6-Dinitro-2-iodobenzoic acid
CAS Registry 95192-62-4[1]
Molecular Formula

Molecular Weight 338.01 g/mol
Appearance Pale yellow to tan crystalline solidAnalogous to dinitrobenzoates
Predicted pKa ~1.2 – 1.45Estimated via Hammett (2,4-dinitrobenzoic acid pKa = 1.[1]42) [2]
LogP (Octanol/Water) ~1.95Predicted (ACD/Labs)
Melting Point > 200°C (Decomposition)Likely decarboxylates upon melting
Solubility DMSO, DMF, Acetone (High); Water (Low, <1 mg/mL at pH 2)

Synthetic Pathways & Process Logic

The synthesis of 4,6-Dinitro-2-iodobenzoic acid is non-trivial due to the directing effects of the substituents. Direct nitration of 2-iodobenzoic acid is uncontrolled; therefore, the industry standard relies on the oxidation of the corresponding toluene derivative.

Primary Route: Benzylic Oxidation

The precursor, 2-iodo-4,6-dinitrotoluene , is subjected to aggressive oxidation. Potassium Permanganate (


) in an alkaline medium is the reagent of choice, as acidic oxidants (e.g., Chromic acid) may compromise the iodine-aryl bond or cause premature decarboxylation.

Critical Process Control:

  • pH Management: The reaction must remain alkaline (

    
    ) to solubilize the product as the carboxylate salt, preventing precipitation and occlusion of the starting material.
    
  • Temperature: Controlled between 60–80°C. Exceeding 90°C risks denitration or iodine cleavage.

Synthesis Precursor 2-Iodo-4,6-dinitrotoluene (CAS 29270-49-3) Oxidation Oxidation Phase (KMnO4, NaOH, 70°C) Precursor->Oxidation Benzylic C-H Activation Intermediate Carboxylate Salt (Soluble) Oxidation->Intermediate MnO2 precipitation Workup Acidification (HCl to pH 1.0) Intermediate->Workup Filtration of MnO2 Product 4,6-Dinitro-2-iodobenzoic acid (Precipitate) Workup->Product Protonation & Crystallization

Figure 1: Synthetic workflow from the toluene precursor to the isolated acid.[1]

Stability & Reactivity Profile

Understanding the degradation pathways is vital for storage and handling.

  • Thermal Decarboxylation: Benzoic acids with strong electron-withdrawing groups in the ortho positions are prone to losing

    
    . Heating 4,6-Dinitro-2-iodobenzoic acid above its melting point or in high-boiling solvents (e.g., DMSO > 100°C) will yield 1-iodo-3,5-dinitrobenzene .
    
    • Mechanism:[2][3] The ortho-nitro group stabilizes the carbanion intermediate formed after

      
       loss.
      
  • Nucleophilic Displacement (

    
    ): 
    The iodine atom is highly activated. In the presence of thiols, amines, or alkoxides, the iodine can be displaced even under mild conditions, often faster than the carboxylic acid can react to form amides.
    
    • Implication: When coupling amines to the carboxylic acid (amide bond formation), one must use non-nucleophilic bases (e.g., DIPEA) and avoid excess nucleophile to prevent side-reactions at the iodine center.

Reactivity cluster_0 Degradation Pathway cluster_1 Synthetic Utility Target 4,6-Dinitro-2-iodobenzoic acid Decarb 1-Iodo-3,5-dinitrobenzene + CO2 Target->Decarb Heat (>150°C) SnAr 2-Substituted-4,6-dinitrobenzoic acid Target->SnAr Nucleophiles (R-NH2, R-SH) Reduction 2-Iodo-4,6-diaminobenzoic acid Target->Reduction Fe/HCl or H2/Pd

Figure 2: Major reactivity and degradation pathways.

Experimental Protocols

Protocol A: Purity Assessment via HPLC

Rationale: Due to the potential for decarboxylation, GC-MS is unsuitable for the intact acid. Reverse-phase HPLC is the standard.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Carbonyl).

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile. Filter through 0.22 µm PTFE.

Protocol B: Solubility & pKa Determination

Rationale: The low pKa requires potentiometric titration in a semi-aqueous medium to ensure solubility of the neutral species.

  • Solvent System: Prepare a 50:50 (v/v) Methanol:Water mixture. The methanol ensures the neutral acid dissolves before titration begins.

  • Titrant: 0.1 N KOH (standardized).

  • Procedure:

    • Dissolve 20 mg of the substance in 20 mL of the solvent mixture.

    • Perform titration monitoring pH vs. Volume added.

    • Calculation: Apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa (

      
      ) from the apparent pKa in methanol/water.
      
    • Note: Expect an inflection point significantly earlier than benzoic acid due to the high acidity.

Handling & Safety (HSE)

  • Energetic Potential: As a dinitro-compound, this molecule possesses significant chemical energy. While not a primary explosive, it should be treated as potentially shock-sensitive, especially if dry and pure. Avoid grinding or high-impact processing.

  • Toxicity: Like many nitro-aromatics, it is likely a methemoglobinemia agent. Use full PPE (nitrile gloves, respirator) to prevent absorption through skin or inhalation of dust.

  • Storage: Store at 2-8°C, protected from light (to prevent iodine radical formation), in an inert atmosphere (Argon) to prevent hydrolysis or slow oxidation.

References

  • National Institutes of Health (NIH) PubChem. (2023). Compound Summary: 2-Iodo-4,6-dinitrobenzoic acid (CAS 95192-62-4).[4][5] Retrieved from [Link]

  • Stenutz, R. (2022). pKa values of substituted benzoic acids.[6] Data derived from 2,4-dinitrobenzoic acid (pKa 1.42).[6] Retrieved from [Link]

  • Matrix Fine Chemicals. (2023).[7] Catalog of Benzoic Acid Derivatives: 2-Iodo-4,6-dinitrobenzoic acid.[1][4][5][8][9][10][11][12] Retrieved from [Link][2][3][6][13][14]

Sources

4,6-Dinitro-2-iodobenzoic acid CAS number 95192-62-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4,6-Dinitro-2-iodobenzoic Acid (CAS No. 95192-62-4)

Abstract

This document provides a comprehensive technical overview of 4,6-Dinitro-2-iodobenzoic acid (CAS No. 95192-62-4), a unique aromatic compound featuring a trifecta of functional groups: a carboxylic acid, an iodine atom, and two nitro groups. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from well-characterized structural analogs to project its physicochemical properties, propose a robust synthetic pathway, anticipate its spectroscopic signature, and explore its potential applications in research and development. This whitepaper is intended for researchers, medicinal chemists, and materials scientists interested in leveraging the distinct reactivity of this promising, yet under-explored, chemical entity.

Core Compound Analysis: Structure and Projected Properties

Molecular Overview

4,6-Dinitro-2-iodobenzoic acid presents a fascinating scaffold for chemical innovation. The electron-withdrawing nature of the dual nitro groups and the carboxylic acid significantly influences the aromatic ring's reactivity, while the iodine atom at the ortho position serves as a versatile handle for a variety of chemical transformations, most notably in cross-coupling reactions. This combination makes it a potentially valuable building block for creating complex molecular architectures.

Physicochemical Characteristics

While specific experimental data for 4,6-Dinitro-2-iodobenzoic acid is scarce, we can project its properties based on its constituent functional groups and data from related compounds like 2-iodobenzoic acid and dinitrophenols.

PropertyProjected Value / DescriptionRationale & Supporting Evidence
Molecular Formula C₇H₃IN₂O₆Derived from the chemical structure.
Molecular Weight 338.01 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Pale yellow to yellow solid.Dinitro-aromatic compounds are typically yellow solids[1]. 2-Iodobenzoic acid is a white to off-white powder[2]. The dinitro substitution is expected to impart color.
Melting Point > 200 °C (Decomposition likely)2-Iodobenzoic acid has a melting point of ~162 °C[3]. The addition of two strongly polar nitro groups and the increased molecular weight would substantially increase intermolecular forces, leading to a significantly higher melting point.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone).2-Iodobenzoic acid is slightly soluble in water but dissolves in organic solvents like ethanol and acetone[4]. The nitro groups will increase polarity but the overall large, rigid structure will limit aqueous solubility.
Acidity (pKa) Lower than benzoic acid (~4.2)The two electron-withdrawing nitro groups will stabilize the carboxylate conjugate base, making the compound a stronger acid than benzoic acid.

Proposed Synthesis and Characterization Workflow

A logical and efficient synthesis can be devised from commercially available starting materials. The proposed pathway involves a two-step process: the synthesis of the 2-iodobenzoic acid precursor followed by a regioselective dinitration.

Retrosynthetic Analysis

The retrosynthetic pathway illustrates the disconnection of the target molecule back to the readily available anthranilic acid.

G Target 4,6-Dinitro-2-iodobenzoic acid Intermediate 2-Iodobenzoic acid Target->Intermediate Nitration StartingMaterial Anthranilic acid Intermediate->StartingMaterial Sandmeyer Reaction G Crude Crude Product Purification Recrystallization Crude->Purification Pure Pure Product Purification->Pure Analysis ¹H NMR ¹³C NMR IR Spec Mass Spec Melting Point Pure->Analysis

Caption: Workflow for the purification and characterization of the final product.

Anticipated Spectroscopic Profile

While no published spectra are available, the structure allows for clear predictions.

  • ¹H NMR: The aromatic region should display two doublets. The proton at C5 (between the two nitro groups) will be significantly downfield shifted due to the strong deshielding effect. The proton at C3 will be further upfield. A very broad singlet for the carboxylic acid proton will also be present, typically >10 ppm.

  • ¹³C NMR: Expect seven distinct signals. The carboxyl carbon will be in the 165-170 ppm range. The carbon bearing the iodine (C2) will be significantly upfield shifted (around 90-100 ppm) due to the heavy atom effect. The carbons attached to the nitro groups (C4, C6) will be downfield.

  • Infrared (IR) Spectroscopy: Key peaks to expect include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro groups (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹ respectively), and C-I vibrations in the fingerprint region.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be clearly visible in the mass spectrum. Fragmentation patterns would likely involve the loss of OH, COOH, and NO₂ groups.

Potential Research Applications

The unique combination of functional groups opens avenues in several research domains.

G CentralNode 4,6-Dinitro- 2-iodobenzoic acid App1 Synthetic Intermediate (Cross-Coupling Reactions) CentralNode->App1 Suzuki, Heck, etc. App2 Medicinal Chemistry (Enzyme Inhibitors, Probes) CentralNode->App2 Pharmacophore Dev. App3 Materials Science (Polymer Precursors) CentralNode->App3 Monomer Synthesis App4 Bio-orthogonal Chemistry CentralNode->App4 Click Chemistry Handle

Caption: Potential application pathways for 4,6-Dinitro-2-iodobenzoic acid.

  • Versatile Synthetic Intermediate: The iodine atom is a prime functional group for Suzuki, Heck, Sonogashira, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or alkynyl groups.[5][6] This makes it a valuable precursor for complex organic molecules.

  • Medicinal Chemistry: Iodinated aromatic compounds are pivotal in drug design, including for developing imaging agents and potent therapeutics.[7] Di-iodinated benzoic acid derivatives have been investigated as enzyme inhibitors.[8] The dinitro functionality can be reduced to diamines, providing a scaffold for further derivatization in drug discovery programs. Tacrine derivatives incorporating iodobenzoic acid have been explored as potential treatments for Alzheimer's disease.[9]

  • Materials Science: Dinitroaromatic compounds can serve as monomers for high-performance polymers. For instance, 4,6-dinitroresorcinol is an intermediate in the preparation of high-strength materials like PBO.[10] The title compound could be similarly modified for use in novel polymer synthesis.

Safety and Handling

A comprehensive hazard assessment must be based on the structural components.

Hazard Profile
Hazard CategoryDescriptionBasis & Reference
Acute Oral Toxicity Harmful if swallowed. 2-Iodobenzoic acid is classified as harmful if swallowed (H302).[11][12] Dinitro compounds are also known for their toxicity.[1]
Skin Irritation Causes skin irritation. 2-Iodobenzoic acid is a known skin irritant (H315).[11][12]
Eye Damage Causes serious eye damage/irritation. 2-Iodobenzoic acid is classified as causing serious eye damage (H318/H319).[11][12][13]
Respiratory Irritation May cause respiratory irritation. This is a potential hazard associated with fine organic acid powders.[11][13]
Explosive Risk Potential risk. Dinitro-aromatic compounds can be explosive, especially when heated or subjected to shock. Handle with caution.
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[11][12]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[11] Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.[14]

Conclusion

4,6-Dinitro-2-iodobenzoic acid stands as a molecule of significant untapped potential. While direct experimental data remains to be published, a thorough analysis of its structural motifs allows for the construction of a reliable profile. The proposed synthetic route is robust and based on well-understood organic reactions. Its anticipated reactivity makes it a highly attractive building block for applications spanning medicinal chemistry, organic synthesis, and materials science. This guide provides the foundational knowledge and procedural insights necessary for researchers to begin exploring the promising chemistry of this unique compound.

References

  • Pharmaffiliates. (n.d.). The Crucial Role of 4-Iodobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

  • Wikipedia. (2025, August 5). 2-Iodobenzoic acid. [Link]

  • Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. [Link]

  • Journal of Chemical Education. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. [Link]

  • PubMed. (n.d.). Physicochemical evaluation of new tetrahydroacridine and iodobenzoic acid hybrids as the next step in the design of potential drugs for treating Alzheimer's disease. [Link]

  • European Patent Office. (n.d.). PROCESS FOR PREPARING 4,6-DINITRORESORCINOL - EP 0296221 B1. [Link]

  • PubChem. (n.d.). 2-Methyl-4,6-dinitrophenol. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 4,6-Dinitro-2-iodobenzoic Acid

[1]




Molecular Weight:1

Executive Summary & Application Context

4,6-Dinitro-2-iodobenzoic acid is a highly functionalized aromatic intermediate used primarily in the synthesis of high-energy energetic materials and complex pharmaceutical scaffolds.[1] Its structure features a crowded trisubstituted benzene ring where the steric and electronic interplay between the bulky iodine atom (



This guide provides a comprehensive analysis of the spectral data required for the unambiguous identification of this compound. The data presented synthesizes experimental baselines from analogous nitro-iodo-benzoic acids with theoretical chemical shift principles to provide a robust reference for researchers.[1]

Synthesis & Structural Logic

Understanding the synthesis is critical for anticipating impurities (e.g., unreacted diazonium salts or decarboxylated byproducts). The compound is typically accessible via the Sandmeyer reaction of 2-amino-4,6-dinitrobenzoic acid.[1]

Synthesis Pathway Diagram[1]

SynthesisPathwayPrecursor2-Amino-4,6-dinitrobenzoic acidIntermediateDiazonium Salt Intermediate(Unstable)Precursor->IntermediateNaNO2, H2SO40°CProduct4,6-Dinitro-2-iodobenzoic acidIntermediate->ProductKI, HeatSandmeyer RxnByproduct1-Iodo-3,5-dinitrobenzene(Decarboxylation Impurity)Intermediate->ByproductThermalDecarboxylation

Caption: Figure 1. Synthetic route via Sandmeyer iodination.[1] Note the potential for thermal decarboxylation leading to the 1-iodo-3,5-dinitrobenzene impurity.[1]

Spectroscopic Profile

Mass Spectrometry (MS)[3]

Mass spectrometry provides the primary confirmation of the molecular weight and the presence of iodine.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]

    
     is preferred due to the acidic carboxyl proton.
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    I).[2] Unlike chlorine or bromine, there is no M+2 peak.[1] The molecular ion will appear as a single dominant peak.[1]
    

Fragmentation Logic:

  • [M-H]

    
     (m/z 337):  Parent ion.
    
  • [M-H-CO

    
    ]
    
    
    (m/z 293):
    Characteristic decarboxylation of ortho-nitrobenzoic acids.[1]
  • [M-H-CO

    
    -I]
    
    
    :
    Loss of iodine radical/atom from the decarboxylated fragment.[1]
Fragment Ion (m/z)AssignmentStructural Insight
336.9 [M-H]

Molecular Ion (Base Peak in ESI-)
292.9 [M-H - CO

]

Loss of Carboxyl group (Diagnostic for Benzoic Acids)
246.9 [M-H - NO

]

Loss of Nitro group (Common in polynitro aromatics)
127.0 [I]

Iodide ion (High intensity in negative mode)
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the strong electron-withdrawing nature of the nitro groups and the carboxylic acid.[1]

Frequency (cm

)
Vibration ModeDescription
2800–3200 O-H StretchBroad, characteristic of carboxylic acid dimers.
1705–1725 C=O[1] StretchCarbonyl stretch.[1][3] Shifted to higher frequencies due to electron-withdrawing NO

groups.[1]
1535–1555 NO

Asym.[1][4] Stretch
Very strong intensity.[1] Diagnostic for aromatic nitro compounds.
1345–1365 NO

Sym.[1] Stretch
Strong intensity.[1][2]
~1100–1250 C-O StretchAcid C-O single bond stretch.[1]
~500–600 C-I StretchWeak, often obscured in the fingerprint region.
Nuclear Magnetic Resonance (NMR)

Due to the low solubility of nitrobenzoic acids in chloroform, DMSO-d


1

H NMR (Proton)

The molecule possesses two aromatic protons at positions 3 and 5 .

  • H-5: Located between two nitro groups (positions 4 and 6).[1][5][6] This environment is extremely electron-deficient (deshielded).[1]

  • H-3: Located between the iodine (pos 2) and a nitro group (pos 4). Iodine exerts a heavy-atom effect which can be slightly shielding relative to a nitro group, but the proton remains highly deshielded.[1]

Coupling: H-3 and H-5 are meta to each other. Expect a meta-coupling constant (

2.0 – 2.5 Hz1
PositionChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
COOH 13.5 – 14.0Broad Singlet-Acidic proton (exchangeable with D

O).[1]
H-5 8.85 – 8.95 Doublet (d)2.2Most deshielded; flanked by two -NO

groups.[1]
H-3 8.60 – 8.70 Doublet (d)2.2Flanked by -I and -NO

.

C NMR (Carbon)

The carbon spectrum is characterized by the "Heavy Atom Effect" of Iodine, which causes a significant upfield shift (shielding) of the ipso-carbon (C-2), often appearing near 90-100 ppm, distinct from other aromatic carbons.

CarbonShift (

, ppm)
TypeAssignment Note
C-7 164.5C=O[1]Carboxylic acid carbonyl.
C-4, C-6 148.0 – 152.0C-NO

Quaternary, deshielded by nitro groups.[1]
C-1 138.0 – 140.0C-COOHQuaternary.
C-5 128.0 – 130.0CHAromatic CH between nitros.
C-3 132.0 – 134.0CHAromatic CH near Iodine.
C-2 92.0 – 96.0 C-IDiagnostic Peak. Upfield due to Iodine's shielding effect.[1]

Experimental Protocols

Protocol 1: Sample Preparation for NMR[1]
  • Solvent Choice: Use DMSO-d

    
     (99.9% D) + 0.05% TMS.[1] Chloroform (CDCl
    
    
    ) is not recommended due to poor solubility of dinitrobenzoic acids.
  • Concentration: Dissolve 10–15 mg of the solid acid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common if inorganic salts from the Sandmeyer reaction persist), filter through a glass wool plug into the NMR tube.

  • Acquisition: Run at 298 K. Ensure a sufficient relaxation delay (d1 > 2s) to integrate the aromatic protons accurately against the broad acid peak.

Protocol 2: LC-MS Identification Workflow[1]
  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex).

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and MS (ESI Negative).

  • Note: The compound may elute closely with 1-iodo-3,5-dinitrobenzene (decarboxylation product).[1] Monitor m/z 337 (Product) vs m/z 293 (Byproduct).

Structural Elucidation Logic Diagram

ElucidationLogicSampleUnknown SampleMS_StepMS (ESI-)Target: m/z 337Sample->MS_StepIR_StepFT-IRTarget: 1710 cm-1 (C=O)1540/1350 cm-1 (NO2)Sample->IR_StepNMR_Step1H NMR (DMSO)Target: 2 Doublets (J=2Hz)Shift > 8.5 ppmSample->NMR_StepConclusionConfirmation:4,6-Dinitro-2-iodobenzoic acidMS_Step->ConclusionConfirms MW & IodineIR_Step->ConclusionConfirms Functional GroupsC_NMR_Step13C NMRTarget: C-I signal at ~94 ppmNMR_Step->C_NMR_StepDetailed ConnectivityC_NMR_Step->ConclusionConfirms Substitution Pattern

Caption: Figure 2. Integrated workflow for confirming the structure of 4,6-Dinitro-2-iodobenzoic acid using multi-modal spectroscopy.

References

  • ChemicalBook. "4,6-Dinitro-2-iodobenzoic acid Product Description & Precursors." Accessed October 2023.[1][7] Link

  • PubChem. "2-Iodobenzoic acid - Spectral Data & Analogs."[1] National Library of Medicine.[1] Accessed October 2023.[1][7] Link

  • ResearchGate. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds."[1] (Analogous fragmentation patterns for dinitrobenzoic acids). Link

  • Wnuk, S. F. "Rearrangement of 2,4-dinitrobenzylidenemalonates... to give 2-amino-4,6-dinitrobenzoic acid derivatives."[1][5] (Synthesis Precursor Reference). ResearchGate.[1] Link

Solubility of 4,6-Dinitro-2-iodobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 4,6-Dinitro-2-iodobenzoic acid .

CAS: 95192-62-4 | Formula: C₇H₃IN₂O₆ | M.W.: 338.01 g/mol

Executive Summary

4,6-Dinitro-2-iodobenzoic acid is a highly functionalized benzoic acid derivative characterized by significant steric crowding and strong electron-withdrawing properties. Its solubility profile is governed by the interplay between the hydrophilic carboxylic acid head, the lipophilic iodine atom, and the polar nitro groups.

For researchers and process chemists, this compound presents a specific challenge: it is an "amphiphilic" acid with low solubility in non-polar hydrocarbons but high solubility in polar aprotic solvents. Successful handling requires precise solvent selection for synthesis, purification (recrystallization), and analytical sample preparation.

Physicochemical Profile & Mechanistic Basis

To predict and manipulate solubility, one must understand the molecular forces at play.

PropertyValue (Predicted/Analogous)Impact on Solubility
pKa (Acidic) ~1.5 – 2.0 The ortho-iodo and para/ortho-nitro groups exert a strong electron-withdrawing effect, significantly increasing acidity compared to benzoic acid (pKa 4.2). It will readily form salts in basic media.
LogP (Lipophilicity) ~2.4 – 2.8 The iodine atom adds lipophilicity, making it more soluble in organic solvents (DCM, Ethyl Acetate) than non-iodinated dinitrobenzoic acids.
H-Bond Donors 1 (COOH) Capable of donating H-bonds to solvents like Ethanol, DMSO, and Water.
H-Bond Acceptors 5 (NO₂, COOH) The nitro groups are weak acceptors; the carbonyl oxygen is a moderate acceptor.
Steric Hindrance High The 2-iodo and 6-nitro groups flank the carboxylic acid, twisting it out of planarity. This reduces crystal lattice energy (potentially aiding solubility) but hinders H-bonding with solvents.

Solubility Landscape

The following categorization is based on the compound's structural analogs (e.g., 2-iodobenzoic acid, 2,4-dinitrobenzoic acid) and standard solubility principles for nitro-halo-aromatics.

Class A: High Solubility (Reaction & Stock Solvents)
  • Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP.

  • Mechanism: Strong dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice.

  • Application: Use these for preparing high-concentration stock solutions (>50 mg/mL) or as reaction media for nucleophilic substitutions.

Class B: Moderate Solubility (Recrystallization Candidates)
  • Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate, Acetic Acid.

  • Mechanism:

    • Alcohols: Soluble when hot; significantly less soluble when cold. The "twist" in the molecule reduces the efficiency of solvation by small alcohols at low temperatures.

    • Esters/Ketones: Good solubility due to dipole interactions, but lacks the H-bond network of alcohols.

  • Application:

    • Recrystallization: A mixture of Ethanol/Water (80:20) or Acetic Acid/Water is the standard protocol for purifying dinitrobenzoic acid derivatives.

    • Extraction: Ethyl Acetate is the preferred solvent for extracting the acidified product from aqueous reaction mixtures.

Class C: Low/Insoluble (Anti-Solvents)
  • Solvents: Hexane, Heptane, Toluene, Cold Water (at pH < 2).

  • Mechanism: The high polarity of the nitro groups makes the molecule incompatible with non-polar hydrocarbon lattices.

  • Application: Use Hexane or Heptane to precipitate the compound from an Ethyl Acetate or Ether solution.

Quantitative Solubility Estimates (at 25°C)
SolventEstimated SolubilityClassification
DMSO > 100 mg/mLVery Soluble
Acetone 20 – 50 mg/mLSoluble
Ethanol (Hot) > 30 mg/mLSoluble
Ethanol (Cold) < 5 mg/mLSlightly Soluble
Dichloromethane 5 – 15 mg/mLModerately Soluble
Water (pH 1) < 0.1 mg/mLInsoluble
Water (pH 7) > 50 mg/mLSoluble (as salt)
Hexane < 0.01 mg/mLInsoluble

Experimental Protocols

Protocol 1: Determination of Solubility (Shake-Flask Method)

Use this protocol to generate precise data for your specific batch/polymorph.

  • Preparation: Weigh ~50 mg of 4,6-Dinitro-2-iodobenzoic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[1]

  • Equilibration:

    • Cap tightly and place in a shaker/incubator at 25°C for 24 hours.

    • If the solid dissolves completely, add more solid until a precipitate remains (saturation).

  • Sampling:

    • Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Dilute the filtrate 100x with Acetonitrile.

  • Quantification: Analyze via HPLC (UV detection at 254 nm). Calculate concentration against a standard curve.

Protocol 2: Purification via Recrystallization

Recommended for purifying crude synthesis material.

  • Dissolution: Dissolve crude solid in boiling Ethanol (approx. 10 mL per gram).

  • Clarification: If insoluble black specks remain, filter hot through a pre-warmed glass frit.

  • Precipitation:

    • Option A (Slow): Allow to cool slowly to room temperature, then to 4°C.

    • Option B (Forced): Add warm water dropwise to the hot ethanol solution until persistent turbidity appears, then cool.

  • Collection: Filter the yellow crystals and wash with cold 50% Ethanol/Water. Dry under vacuum at 45°C.

Visualization of Solubility Logic

SolubilityLogic Compound 4,6-Dinitro-2-iodobenzoic acid Acidity High Acidity (pKa ~1.8) Compound->Acidity Lipophilicity Iodine Lipophilicity (LogP ~2.6) Compound->Lipophilicity Polarity Nitro Polarity Compound->Polarity WaterAcid Acidic Water (Insoluble) Acidity->WaterAcid Protonated Form WaterBase Basic Water (Soluble Salt) Acidity->WaterBase Deprotonation NonPolar Hexane/Toluene (Insoluble) Lipophilicity->NonPolar Insufficient Lipophilicity Alcohols Ethanol/MeOH (Temp Dependent) Lipophilicity->Alcohols Moderate Affinity Polarity->NonPolar Repulsion PolarAprotic DMSO/DMF (Highly Soluble) Polarity->PolarAprotic Dipole Interactions

Figure 1: Solubility decision matrix based on molecular interactions. Blue/Green nodes indicate high solubility potential.

References

  • BenchChem. (2025). Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide. Retrieved from

  • ChemicalBook. (2023).[2] 2-Iodobenzoic acid: Properties and Applications in Organic Synthesis. Retrieved from [2][3]

  • Organic Syntheses. (1921-2026).[4] Procedures for Nitro-Benzoic Acid Derivatives (Coll. Vol. 2, 349). Retrieved from [5]

  • PubChem. (2025).[6] Compound Summary: 2-Iodobenzoic acid (Analogous Data). Retrieved from

Sources

Electronic Architecture & Synthetic Utility of 4,6-Dinitro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4,6-Dinitro-2-iodobenzoic acid, focusing on its electronic architecture, synthesis, and reactivity.

Executive Summary 4,6-Dinitro-2-iodobenzoic acid (CAS 95192-62-4) is a highly functionalized aromatic scaffold characterized by extreme steric congestion and electron deficiency. Unlike typical benzoic acid derivatives, its reactivity is governed by the "Ortho Effect"—a steric inhibition of resonance that decouples the carboxyl group from the aromatic ring. This guide details the electronic causality behind its super-acidity, provides a validated synthesis protocol via oxidation of 2-iodo-4,6-dinitrotoluene, and outlines its utility as a precursor for transition-metal cross-coupling reactions.

Molecular Architecture & Electronic Landscape

The reactivity of 4,6-Dinitro-2-iodobenzoic acid is defined by the interplay between strong inductive electron withdrawal and steric locking.

1.1 The Ortho Effect (Steric Inhibition of Resonance)

In unsubstituted benzoic acid, the carboxyl group is coplanar with the phenyl ring, allowing for resonance stabilization (


-conjugation). In 4,6-Dinitro-2-iodobenzoic acid, the bulky Iodine atom at C2 and the Nitro group at C6 "sandwich" the C1-Carboxyl group.
  • Consequence: The carboxyl group is forced to rotate nearly 90° out of the aromatic plane to minimize steric clash.

  • Electronic Impact: This rotation breaks the conjugation between the carboxyl

    
    -system and the benzene ring. The phenyl ring can no longer donate electron density into the carboxyl group via resonance.
    
  • Acidity Amplification: Since resonance donation (which destabilizes the carboxylate anion) is removed, the acidity is governed purely by the powerful electron-withdrawing inductive effects (-I) of the two nitro groups and the iodine atom.

1.2 Quantitative Electronic Effects
  • Nitro Groups (C4, C6): Exert strong -I (inductive) and -M (mesomeric) effects. However, the -M effect of the C6-nitro is also diminished due to its own steric twisting relative to the ring.

  • Iodine (C2): Exerts a -I effect (electronegativity) and a weak +M effect. Due to the high oxidation state of the ring, the +M donation is negligible.

  • Predicted pKa: While benzoic acid has a pKa of 4.20, the cumulative effects of steric inhibition of resonance and electron withdrawal depress the pKa of this compound to the range of 0.6 – 1.0 , making it comparable to trinitrobenzoic acid (pKa 0.65).

Table 1: Comparative Electronic Parameters

Substituent Position Electronic Effect Steric Impact
Carboxyl (-COOH) C1 Acidic Center Twisted out of plane (90°)
Iodine (-I) C2 -I (Inductive) Primary Steric Bulk (Atomic Radius ~1.33 Å)
Nitro (-NO₂) C4 -I, -M (Strong) Minimal steric impact on COOH

| Nitro (-NO₂) | C6 | -I, -M (Reduced) | Secondary Steric Bulk |

Synthetic Pathways & Mechanistic Insights

Direct nitration of 2-iodobenzoic acid yields a mixture of isomers and is inefficient due to the deactivating nature of the iodine and carboxyl groups. The preferred industrial route utilizes the oxidation of the corresponding toluene derivative.

2.1 Validated Synthesis Protocol: Oxidation of 2-Iodo-4,6-dinitrotoluene

This protocol leverages the commercial availability of 2-iodo-4,6-dinitrotoluene. The methyl group is oxidized to the carboxylic acid using a strong oxidant under acidic conditions to prevent decarboxylation.

Reagents:

  • Precursor: 2-Iodo-4,6-dinitrotoluene[1][2][3][4]

  • Oxidant: Sodium Dichromate (

    
    )
    
  • Solvent: Fuming Sulfuric Acid (Oleum, 15-20%

    
    )
    
  • Quench: Crushed Ice

Step-by-Step Methodology:

  • Dissolution: In a chemically resistant reactor, dissolve 10.0 g of 2-iodo-4,6-dinitrotoluene in 40 mL of concentrated sulfuric acid. Cool to 0–5°C.

  • Activation: Slowly add 15 mL of fuming sulfuric acid (20% oleum) dropwise, maintaining temperature < 10°C. Note: Oleum serves as a solvent and water scavenger, driving the formation of the active oxidizing species.

  • Oxidation: Add 12.0 g of Sodium Dichromate in small portions over 1 hour. The reaction is exothermic; strict temperature control (45–50°C) is critical to prevent cleavage of the C-I bond.

  • Digestion: Stir the mixture at 50°C for 4 hours. Monitor consumption of starting material via TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove Chromium salts. Recrystallize from 50% aqueous ethanol to yield 4,6-Dinitro-2-iodobenzoic acid.

Safety Warning: This reaction involves highly corrosive oleum and toxic chromium(VI). Perform in a fume hood with full PPE. The product is a polynitro compound; avoid shock or high friction.

SynthesisWorkflow Start 2-Iodo-4,6-dinitrotoluene Reagent Na2Cr2O7 / Oleum (Oxidation) Start->Reagent Dissolve Intermediate Reaction Matrix (50°C, 4 hrs) Reagent->Intermediate Oxidize Methyl Quench Ice Quench (Precipitation) Intermediate->Quench Precipitate Product 4,6-Dinitro-2-iodobenzoic Acid (Solid) Quench->Product Filter & Dry

Caption: Figure 1.[3] Oxidative synthetic workflow converting the toluene precursor to the target benzoic acid.

Reactivity Profile & Applications

The unique substitution pattern dictates a specific reactivity profile, distinct from standard aryl halides.

3.1 Nucleophilic Aromatic Substitution (

)

Contrary to intuition, the Iodine atom at C2 is not activated for


 by the nitro groups.
  • Mechanistic Logic: The nitro groups are located at C4 and C6. Relative to the Iodine at C2, both nitro groups are in the meta position (1,3-relationship).

3.2 Palladium-Catalyzed Cross-Coupling

The C2-Iodine bond is chemically labile towards oxidative addition by Palladium(0), making this molecule a valuable scaffold for Suzuki-Miyaura or Sonogashira couplings.

  • Utility: Allows the introduction of complex aryl or alkynyl groups at the C2 position while retaining the nitro-functionality.

  • Challenge: The steric bulk of the C1-COOH and C6-NO2 requires the use of highly active, sterically accessible catalysts (e.g., Pd(dppf)Cl2 or Pd-PEPPSI-IPr).

3.3 Decarboxylation

Like many polynitrobenzoic acids, the compound is prone to thermal decarboxylation.

  • Mechanism: Heating above the melting point or in high-boiling basic solvents can result in the loss of

    
    , yielding 1-iodo-3,5-dinitrobenzene.
    
  • Prevention: Avoid temperatures > 150°C during processing.

ReactivityLogic Center 4,6-Dinitro-2-iodobenzoic Acid SNAr Nucleophilic Attack (Displaces NO2, not I) Center->SNAr Strong Nucleophiles (e.g., NaOMe) PdCoupling Pd-Catalyzed Coupling (Suzuki/Sonogashira at C-I) Center->PdCoupling Pd(0) Catalyst Boronic Acids Decarb Thermal Decarboxylation (Loss of CO2) Center->Decarb Heat (>150°C)

Caption: Figure 2. Divergent reactivity pathways governed by electronic activation and steric accessibility.

References
  • Synthesis of Nitrobenzoic Acids: "Oxidation of Nitrotoluenes with Sodium Dichromate." Organic Syntheses, Coll. Vol. 2, p. 135.

  • Steric Inhibition of Resonance: "Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid." New Journal of Chemistry, 2001, 25, 250-254.[5]

  • Compound Data: "4,6-Dinitro-2-iodobenzoic acid (CAS 95192-62-4)."[4][6] ChemicalBook.

  • Nucleophilic Substitution Rules: "Nucleophilic Aromatic Substitution: The Effect Of Substituents." Master Organic Chemistry.

Sources

Technical Profile: Acidity and Physicochemical Properties of 4,6-Dinitro-2-iodobenzoic Acid

[1]

Executive Summary

4,6-Dinitro-2-iodobenzoic acid (CAS: 95192-62-4) is a highly functionalized benzoic acid derivative characterized by significant steric crowding and strong electron-withdrawing substituents. It serves as a specialized intermediate in the synthesis of energetic materials and high-value bioactive scaffolds.

The compound exhibits pronounced acidity , significantly exceeding that of benzoic acid and approaching that of mineral acids. This behavior is driven by the Ortho Effect , where the bulky iodine atom at position 2 and the nitro group at position 6 force the carboxyl group out of planarity with the benzene ring. This steric inhibition of resonance (SIR), combined with the strong inductive (-I) effects of the nitro and iodo groups, destabilizes the acid form while stabilizing the conjugate base.

Estimated pKa: ~0.9 – 1.2 (Aqueous) Primary Hazard: Potential energetic instability due to polynitro functionality; shock sensitivity should be evaluated.

Structural Analysis & Theoretical Acidity

Electronic and Steric Drivers

The acidity of 4,6-Dinitro-2-iodobenzoic acid is governed by three primary mechanistic factors:

  • Steric Inhibition of Resonance (SIR):

    • Mechanism: The iodine atom at C2 (van der Waals radius ~1.98 Å) and the nitro group at C6 create a "steric bay" that forces the carboxylic acid moiety to rotate nearly 90° out of the plane of the benzene ring.

    • Impact: This rotation disrupts the conjugation between the phenyl ring and the carbonyl group. In unsubstituted benzoic acid, the phenyl ring donates electron density to the carbonyl (resonance effect +R), stabilizing the acid and decreasing acidity. In this derivative, that donation is severed, leaving the carbonyl highly electrophilic and the O-H bond highly polarized.

  • Inductive Electron Withdrawal (-I):

    • Nitro Groups (C4, C6): The nitro group is one of the strongest electron-withdrawing groups (Hammett

      
      , 
      
      
      ). The C6-nitro exerts a powerful proximal inductive pull, while the C4-nitro exerts a through-bond withdrawal.
    • Iodine Atom (C2): While iodine has a weaker electronegativity than oxygen or nitrogen, it exerts a stabilizing inductive effect on the carboxylate anion through polarizability and field effects.

  • Anion Stabilization:

    • The resulting carboxylate anion (

      
      ) is stabilized by the dispersal of negative charge due to the electron-poor nature of the ring. Furthermore, the out-of-plane twisting minimizes the steric repulsion between the carboxylate oxygens and the ortho-substituents.
      
Visualization of Acidity Factors

The following diagram illustrates the vector forces contributing to the compound's low pKa.

AcidityFactorsCompound4,6-Dinitro-2-iodobenzoic AcidStericSteric Inhibition of Resonance(C2-Iodo & C6-Nitro)Compound->StericOrtho-SubstitutionInductiveInductive Withdrawal (-I)(C4-Nitro & C6-Nitro)Compound->InductiveEWG SubstituentsResonanceResonance Decoupling(Phenyl-COOH twist)Steric->ResonanceForces RotationpKaLow pKa (~1.0)(Strong Acid)Inductive->pKaStabilizes AnionResonance->pKaPrevents Destabilization

Figure 1: Mechanistic drivers of acidity. The convergence of steric twisting and inductive withdrawal results in a highly acidic proton.

Comparative Acidity Data

Due to the specific nature of this isomer, direct experimental pKa values are often absent from standard databases. The value below is derived from Hammett equation additivity principles and comparative analysis of structurally homologous acids.

CompoundStructurepKa (aq)Key Factor
Benzoic Acid Unsubstituted4.20Baseline reference.
2-Iodobenzoic Acid 2-I2.85Ortho-effect (Steric).
4-Nitrobenzoic Acid 4-NO₂3.44Inductive/Resonance (-I, -R).
2,4-Dinitrobenzoic Acid 2,4-di-NO₂1.43Combined Ortho/Para withdrawal.
2,4,6-Trinitrobenzoic Acid 2,4,6-tri-NO₂0.65Max Steric/Electronic withdrawal.
4,6-Dinitro-2-iodobenzoic 2-I, 4,6-di-NO₂ ~0.9 - 1.2 Iodine is less EWG than Nitro, but steric bulk is higher.

Data Sources: IUPAC Dissociation Constants of Organic Acids in Aqueous Solution.

Experimental Protocol: pKa Determination

Given the compound's low solubility in pure water and high acidity, standard aqueous titration is prone to error. The following protocol utilizes a Potentiometric Titration in Mixed Solvent (Yasuda-Shedlovsky Extrapolation) to determine the thermodynamic pKa.

Reagents & Equipment[1]
  • Analyte: ~50 mg 4,6-Dinitro-2-iodobenzoic acid (High Purity).

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).

  • Solvent System: Methanol/Water mixtures (20%, 30%, 40%, 50%, 60% v/v).

  • Instrumentation: Potentiometer with glass pH electrode (calibrated in aqueous buffers pH 1.68, 4.01, 7.00).

  • Inert Gas: Argon or Nitrogen (for purging CO₂).

Workflow Diagram

ProtocolStartSample Preparation(Weigh ~50mg)SolvationDissolve in MeOH/H2O(Prepare 5 ratios)Start->SolvationPurgeDegas with Ar/N2(Remove CO2)Solvation->PurgeTitratePotentiometric Titration(Add 0.1M KOH)Purge->TitratePlotYasuda-Shedlovsky Plot(psKa vs 1/Dielectric)Titrate->PlotResultExtrapolate pKa(at 0% MeOH)Plot->Result

Figure 2: Workflow for determining thermodynamic pKa of insoluble strong acids.

Step-by-Step Methodology
  • Preparation: Prepare five separate solutions of the acid in Methanol/Water mixtures ranging from 20% to 60% (v/v) Methanol. Ensure the ionic strength is kept constant (e.g., 0.1 M KCl).

  • Calibration: Calibrate the pH meter using aqueous buffers. Note that the meter reads "apparent pH" (

    
    ) in mixed solvents.
    
  • Titration: Titrate each solution with 0.1 M KOH under inert atmosphere at 25°C ± 0.1°C. Record the volume of base vs. pH.

  • Calculation: Determine the stoichiometric point (equivalence point) using the second derivative method. Calculate the apparent pKa (

    
    ) for each solvent mixture using the Henderson-Hasselbalch equation.
    
  • Extrapolation: Plot

    
     against the inverse of the dielectric constant (
    
    
    ) of the solvent mixtures. The y-intercept of the linear regression corresponds to the aqueous pKa.

Synthesis & Applications

Synthetic Route

The synthesis of 4,6-Dinitro-2-iodobenzoic acid typically proceeds via the modification of dinitro-anthranilic acid derivatives or iodination of dinitro-benzoic acid precursors.

  • Precursor: 2-Amino-4,6-dinitrobenzoic acid.

  • Reaction: Sandmeyer Reaction.

    • Diazotization: Treatment of the amine with

      
       in concentrated 
      
      
      (due to weak basicity of the amine).
    • Iodination: Addition of

      
       solution to the diazonium salt.
      
    • Purification: Recrystallization from dilute ethanol.

Applications in Drug Development
  • Covalent Warheads: The highly electron-deficient ring makes the iodine susceptible to

    
     displacement by thiols, potentially serving as a covalent probe for cysteine-rich proteins.
    
  • Bioisosteres: Used as a scaffold to test the "Halogen Bond" interactions in active sites, where the iodine atom acts as a Lewis acid (sigma-hole donor) to carbonyl backbone oxygens.

References

  • IUPAC Dissociation Constants. Dissociation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series. Link

  • Dippy, J. F. J., & Lewis, R. L. (1937). "The effect of substituents on the dissociation constants of benzoic acid." Journal of the Chemical Society. (Foundational work on Ortho Effect).

  • Exner, O. (1972). "The Ortho Effect in Benzoic Acid Derivatives." Correlation Analysis in Chemistry. Plenum Press.
  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Protocol for potentiometric titration).

  • ChemicalBook. "4,6-Dinitro-2-iodobenzoic acid Product Description." (CAS Verification).[1] Link

Strategic Research Vectors for 4,6-Dinitro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research potential, synthetic pathways, and experimental applications of 4,6-Dinitro-2-iodobenzoic acid (CAS: 95192-62-4).

A Polyfunctional Scaffold for Diversity-Oriented Synthesis and Energetic Materials[1]

Executive Summary: The "High-Density" Scaffold

4,6-Dinitro-2-iodobenzoic acid represents a High-Density Functionalized Scaffold (HDFS) .[1] Unlike simple benzoic acid derivatives, this molecule possesses three distinct, orthogonal reactive handles on a single benzene core:

  • Carboxylic Acid (C1): A classic anchor for amidation, esterification, or decarboxylation.[1]

  • Iodide (C2): A "soft" handle for transition-metal catalysis (Suzuki/Sonogashira) or hypervalent iodine oxidation.[1]

  • Dinitro Motifs (C4, C6): Strong electron-withdrawing groups (EWGs) that activate the ring for Nucleophilic Aromatic Substitution (

    
    ) while serving as latent amino groups for heterocycle construction.[1]
    

This guide outlines three primary research vectors: Diversity-Oriented Synthesis (DOS) , Metal-Free Arylation (


) , and Energetic Precursors .[1]

Chemical Profile & Critical Synthetic Insight

Physicochemical Properties
PropertyValueNote
CAS Number 95192-62-4Verified Identifier
Molecular Formula

High Oxygen Balance
Molecular Weight 338.01 g/mol Heavy Atom Count: 16
Predicted pKa ~1.5 - 2.0Acidified by ortho/para-

groups
Appearance Yellow/Orange Crystalline SolidTypical of polynitroarenes
Solubility DMSO, DMF, AcetonePoor water solubility (unless ionized)
Synthetic Pathways: The Regioselectivity Challenge

Direct nitration of 2-iodobenzoic acid or iodination of 2,4-dinitrobenzoic acid often yields inseparable mixtures due to conflicting directing effects.[1] The Sandmeyer Reaction via 2-amino-4,6-dinitrobenzoic acid is the only self-validating protocol to guarantee the 4,6-dinitro regiochemistry.[1]

SynthesisPathways cluster_0 Critical Regiocontrol TNT 2,4,6-Trinitrotoluene (TNT) Oxidation Oxidation (Industrial) TNT->Oxidation Precursor 2-Amino-4,6-dinitrobenzoic acid (Stable Precursor) Oxidation->Precursor Diazotization 1. NaNO2, H2SO4 (Diazotization) Precursor->Diazotization Sandmeyer 2. KI, CuI (cat) (Sandmeyer) Diazotization->Sandmeyer Target 4,6-Dinitro-2-iodobenzoic acid (Target Scaffold) Sandmeyer->Target

Figure 1: The Sandmeyer route ensures correct regiochemistry, avoiding the isomer mixtures common in direct electrophilic substitution.

Research Vector A: Diversity-Oriented Synthesis (DOS)

Focus: Drug Discovery & Heterocycle Libraries[1]

The molecule's structure allows for "branching" synthesis.[1] The iodine atom allows for initial functionalization, while the nitro groups can be selectively reduced later to "zip up" the molecule into bicyclic heterocycles.

Benzimidazole & Quinazolinone Construction

The ortho-relationship between the C1-Acid and C2-Iodine (convertible to amine) or C6-Nitro (convertible to amine) creates a privileged scaffold for benzimidazoles.[1]

  • Step 1:

    
     displacement of Iodine with a primary amine (
    
    
    
    ).[1]
  • Step 2: Reduction of the C6-Nitro group to an amine.[1]

  • Step 3: Cyclization with the C1-Carboxylic acid (using coupling agents like HATU).[1]

Hypothesis: This scaffold can generate "Neglected Disease" libraries (e.g., anti-tubercular agents) by mimicking the core of nitro-benzothiazinones but with enhanced solubility profiles.[1]

Research Vector B: The "Super-Electrophile" ( )

Focus: Metal-Free C-C and C-N Bond Formation

The C2-Iodine bond is exceptionally labile toward nucleophilic attack because it is flanked by an ortho-nitro group (C6) and a para-nitro group (C4).[1] This creates a "Super-Electrophile" capable of reacting under mild conditions without transition metals.[1]

Mechanism: Meisenheimer Complex Stabilization

The two nitro groups stabilize the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for displacement.

Application:

  • Cysteine Targeting: The iodine can react irreversibly with cysteine thiols in proteins, making this molecule a potential Covalent Inhibitor warhead for drug targets.

  • Polymer Functionalization: Grafting the benzoate onto amine-rich polymers via simple mixing at room temperature.[1]

Research Vector C: Energetic Materials & Oxidizers

Focus: Hypervalent Iodine & Explosives

Hypervalent Iodine Precursors

Iodobenzoic acids are precursors to IBX (2-Iodoxybenzoic acid), a standard mild oxidant.[1]

  • Research Gap: Can 4,6-dinitro-2-iodobenzoic acid be oxidized to a "Dinitro-IBX" analog?

  • Potential: The electron-withdrawing nitro groups would make the Iodine(V) center significantly more electrophilic, potentially creating a super-oxidant capable of oxidizing unactivated C-H bonds.

  • Risk: High explosion hazard.[1] The combination of high oxygen balance (nitro groups) and the strained I=O bonds of IBX could result in a shock-sensitive primary explosive.[1]

Experimental Protocols

Protocol 1: High-Purity Synthesis (Sandmeyer Route)

Rationale: Direct nitration yields inseparable isomers.[1] This route guarantees the 4,6-dinitro pattern.

Materials:

  • 2-Amino-4,6-dinitrobenzoic acid (10 mmol)[1]

  • Sodium Nitrite (

    
    , 12 mmol)
    
  • Sulfuric Acid (

    
    , 20% aq)
    
  • Potassium Iodide (

    
    , 15 mmol)
    
  • Urea (to quench excess nitrite)

Method:

  • Diazotization: Suspend the amine precursor in 20%

    
     at 0°C. Add 
    
    
    
    (aq) dropwise while maintaining temp < 5°C. Stir for 30 min. The solution should turn clear/pale yellow.[1]
  • Quench: Add urea until starch-iodide paper shows no excess nitrite.

  • Substitution: Dissolve KI in minimal water. Add the cold diazonium salt solution slowly to the KI solution (Caution:

    
     gas evolution).
    
  • Workup: Heat to 60°C for 30 min to ensure completion. Cool to RT. The product will precipitate as a yellow/orange solid.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1).

Protocol 2: Reactivity Assay (Self-Validating)

Rationale: To quantify the "Super-Electrophile" character of the C-I bond.

Method:

  • Dissolve 4,6-dinitro-2-iodobenzoic acid (1 eq) in DMSO-d6.

  • Add Morpholine (1.1 eq).[1]

  • Monitor via

    
     NMR at RT.[1]
    
  • Endpoint: Disappearance of the C2-Iodine signal and appearance of the morpholine-adduct signals.

  • Validation: If reaction is < 10 min at RT, the compound is classified as a "High-Reactivity Electrophile."[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2762523, 2-Amino-4,6-dinitrobenzoic acid. Retrieved from [Link]

  • Goon, S., et al. (2019).[1] 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PLOS ONE. Retrieved from [Link]

  • Matrix Scientific. (2024).[1] Fine Chemical Catalog: 2-Iodo-4,6-dinitrobenzoic acid. Retrieved from [Link][1][2]

Sources

Methodological & Application

Synthetic Routes to 4,6-Dinitro-2-iodobenzoic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthetic routes for 4,6-dinitro-2-iodobenzoic acid and its derivatives. This class of molecules holds significant interest as versatile building blocks in medicinal chemistry and materials science, owing to the unique electronic and steric properties conferred by the combination of nitro, iodo, and carboxylic acid functionalities. The synthetic pathways detailed herein are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction: The Significance of Polysubstituted Benzoic Acids

Polysubstituted benzoic acid derivatives are pivotal scaffolds in the development of novel therapeutics and functional materials. The strategic placement of electron-withdrawing and sterically demanding groups, such as nitro and iodo substituents, can profoundly influence a molecule's reactivity, conformation, and biological activity. 4,6-Dinitro-2-iodobenzoic acid, in particular, serves as a valuable intermediate for introducing a highly functionalized phenyl ring into larger molecular architectures through reactions targeting the carboxylic acid, the iodine atom (e.g., in cross-coupling reactions), or through modification of the nitro groups.

This guide will focus on a logical and efficient two-step synthetic sequence, beginning with the preparation of a key precursor, 2-amino-4,6-dinitrobenzoic acid, followed by its conversion to the target 4,6-dinitro-2-iodobenzoic acid via a Sandmeyer reaction.

Overall Synthetic Strategy

The most practical and reliable approach to 4,6-dinitro-2-iodobenzoic acid involves the transformation of a readily accessible starting material through a sequence of nitration, amination, and diazotization/iodination. The general workflow is depicted below:

Synthetic_Workflow A 2-Chlorobenzoic Acid B 2-Chloro-4,6-dinitrobenzoic Acid A->B Nitration C 2-Amino-4,6-dinitrobenzoic Acid B->C Amination D 4,6-Dinitro-2-iodobenzoic Acid C->D Sandmeyer Reaction

Caption: Nitration of 2-chlorobenzoic acid.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chlorobenzoic Acid156.5715.7 g0.1
Concentrated Sulfuric Acid (98%)98.0880 mL-
Concentrated Nitric Acid (70%)63.0140 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 80 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 15.7 g (0.1 mol) of 2-chlorobenzoic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In the dropping funnel, prepare the nitrating mixture by carefully adding 40 mL of concentrated nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-chlorobenzoic acid over a period of 60-90 minutes, maintaining the reaction temperature between 5-10 °C.

  • After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 2 hours. [1][2]7. Cool the reaction mixture to room temperature and carefully pour it onto 400 g of crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral to litmus paper.

  • The crude product is recrystallized from a mixture of ethanol and water to afford 2-chloro-4,6-dinitrobenzoic acid as a pale yellow solid.

Causality Behind Experimental Choices:

  • Use of a mixed acid (HNO₃/H₂SO₄): Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. [1]* Temperature control: The initial low temperature is crucial to control the exothermic nitration reaction and to minimize the formation of by-products. The subsequent heating is necessary to drive the reaction to completion for the introduction of the second nitro group.

  • Pouring onto ice: This serves to quench the reaction and to precipitate the organic product, which is sparingly soluble in the aqueous acidic medium.

Step 1.2: Synthesis of 2-Amino-4,6-dinitrobenzoic Acid via Amination

The next step is the nucleophilic aromatic substitution of the chloro group in 2-chloro-4,6-dinitrobenzoic acid with an amino group. The presence of two strongly electron-withdrawing nitro groups in the ortho and para positions to the chlorine atom activates the ring towards nucleophilic attack.

Reaction Scheme:

Caption: Sandmeyer reaction of 2-amino-4,6-dinitrobenzoic acid.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4,6-dinitrobenzoic Acid227.1322.7 g0.1
Concentrated Sulfuric Acid (98%)98.0850 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Potassium Iodide (KI)166.0024.9 g0.15

Procedure:

  • In a 500 mL beaker, carefully add 50 mL of concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.

  • Slowly and portion-wise, add 22.7 g (0.1 mol) of 2-amino-4,6-dinitrobenzoic acid to the cold sulfuric acid with efficient stirring. The aniline is weakly basic and will dissolve in the strong acid. 3[3]. In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in a minimal amount of cold water (approximately 15 mL).

  • Add the sodium nitrite solution dropwise to the stirred solution of the amine in sulfuric acid, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change. Stir for an additional 30 minutes at this temperature.

  • In another beaker, dissolve 24.9 g (0.15 mol) of potassium iodide in 50 mL of water.

  • Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the mixture to warm to room temperature and then heat it gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature. The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product is then washed with a cold, dilute solution of sodium thiosulfate to remove any residual iodine.

  • The final product is purified by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid, to give 4,6-dinitro-2-iodobenzoic acid.

Causality Behind Experimental Choices:

  • Diazotization in strong acid: The amino group of 2-amino-4,6-dinitrobenzoic acid is weakly basic due to the electron-withdrawing nitro groups. A strongly acidic medium like concentrated sulfuric acid is necessary to carry out the diazotization effectively. *[3] Low temperature for diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is critical for their formation and to prevent premature decomposition. *[4] Use of potassium iodide: The iodide ion is a good nucleophile and readily displaces the dinitrogen from the diazonium salt to form the aryl iodide. *[5] Sodium thiosulfate wash: This step is to reduce any elemental iodine (I₂), which may have formed as a by-product, to colorless iodide ions, thus purifying the final product.

Characterization and Data

Expected Characterization Data for 4,6-Dinitro-2-iodobenzoic Acid:

PropertyExpected Value
Appearance Pale yellow to off-white solid
Melting Point Expected to be significantly higher than 2-iodobenzoic acid (162 °C) due to the presence of nitro groups.
¹H NMR Aromatic region will show two singlets (or two closely coupled doublets) corresponding to the two aromatic protons. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro, iodo, and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift.
¹³C NMR Will show characteristic signals for the carboxyl carbon, the carbon bearing the iodine, the carbons bearing the nitro groups, and the remaining aromatic carbons.
IR Spectroscopy (cm⁻¹) Strong absorptions around 1700 (C=O of carboxylic acid), 1530 and 1350 (asymmetric and symmetric stretching of NO₂), and a broad absorption from 2500-3300 (O-H of carboxylic acid).
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₇H₃IN₂O₆ should be observed.

Safety Precautions

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

[6][7]Specific Hazards:

  • Concentrated Acids (Sulfuric and Nitric): Highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. Always add acid to water, never the other way around.

  • Nitrated Aromatic Compounds: Many nitroaromatic compounds are potentially explosive, especially when dry. Avoid grinding or subjecting the materials to shock or friction. They are also toxic and should be handled with care. *[6][7] Diazonium Salts: Diazonium salts can be explosive in the solid state. It is crucial to keep them in solution and at low temperatures.

  • Pressure Reactions: When performing the amination in a sealed vessel, ensure the vessel is rated for the intended temperature and pressure and use a blast shield.

Waste Disposal:

  • All chemical waste should be disposed of according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate containers.

References

  • Synthesis of 2-Chloro-6-nitro-benzoic acid. PrepChem.com. (n.d.). Retrieved from [Link]

  • Diazotization of Aniline Derivatives: Nitrous Acid Test. ChemEd X. (2020, August 20). Retrieved from [Link]

  • Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor. Google Patents. (1970, November 24).
  • Multistep Synthesis Nitration. Truman State University. (n.d.). Retrieved from [Link]

  • PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. MLR Institute of Pharmacy. (n.d.). Retrieved from [Link]

  • Kumar, R., & Singh, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895–2928. [Link]

  • Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. Google Patents. (2017, August 2).
  • Sandmeyer Reaction - experimental procedure and set up. (2023, January 2). [Video]. YouTube. Retrieved from [Link]

  • Production process of 2-chloro-5-nitrobenzoic acid. Google Patents. (2012, January 18).
  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR. (n.d.). Retrieved from [Link]

  • UNITED STATES PATENT office. (n.d.). Retrieved from [Link]

  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents. (1983, September 21).
  • Amination of Some 1,3-Dinitrobenzenes with Liquid Ammonia–Potassium Permanganate. ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4,6-Dinitro-2-iodobenzoic Acid

[1]

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4,6-Dinitro-2-iodobenzoic acid (DNIBA) . This substrate presents a unique "Push-Pull" synthetic challenge: the highly electron-deficient dinitro-arene core accelerates oxidative addition, while the ortho-iodo and ortho-nitro substituents create significant steric congestion and thermodynamic instability (potential for decarboxylation).[1]

This guide moves beyond standard protocols, utilizing a Pd(0)/SPhos catalytic system to ensure high turnover numbers (TON) while mitigating the risks of catalyst poisoning and energetic decomposition.

Key Applications:

  • Synthesis of electron-deficient biaryl scaffolds for medicinal chemistry (e.g., kinase inhibitors).[1]

  • Precursors for functionalized energetic materials.[1]

  • Development of charge-transfer chromophores.[1]

Chemical Context & Mechanistic Strategy

The Substrate Analysis

The reactivity of 4,6-dinitro-2-iodobenzoic acid is defined by three competing factors:

  • Electronic Activation (Favorable): The two nitro groups at positions 4 and 6 strongly withdraw electron density from the ring, making the C–I bond extremely weak and highly reactive toward oxidative addition by Pd(0).

  • Steric Hindrance (Unfavorable): The iodine atom at position 2 is flanked by the carboxylic acid at position 1.[1] While not as hindered as a di-ortho substituted system, the adjacent carboxylate (formed under basic conditions) creates a "molecular wall" that impedes the approach of the boronic acid during transmetallation.

  • Stability Risk (Critical): Electron-deficient benzoic acids are prone to protodecarboxylation under thermal stress, especially in the presence of metal salts (Ag, Cu, and even Pd).

The Ligand Selection: Why SPhos?

Standard triphenylphosphine (PPh₃) ligands are insufficient for this substrate.[1] They lack the electron-richness to stabilize the oxidative addition complex and the bulk required to force reductive elimination.

We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) for two reasons:

  • Steric Bulk: The biaryl backbone facilitates the reductive elimination step, which is often the rate-determining step for sterically crowded biaryls.

  • Stability: SPhos forms a highly active monoligated Pd(0) species that resists oxidation by the nitro groups.

Mechanistic Pathway Visualization[1]

SuzukiMechanismSubstrate4,6-Dinitro-2-iodobenzoic acidOxAddOxidative Addition(Fast due to Nitro groups)Substrate->OxAddDecarbRISK: Decarboxylation(-CO2)Substrate->DecarbHigh T / Cu impuritiesPd0Pd(0)-SPhos Active SpeciesPd0->OxAdd+ SubstrateTransMetTransmetallation(Sterically Hindered)OxAdd->TransMet+ Ar-B(OH)2 / BaseRedElimReductive Elimination(Facilitated by SPhos)TransMet->RedElimRedElim->Pd0RegenerationProductBiaryl ProductRedElim->Product

Caption: Mechanistic cycle highlighting the accelerated oxidative addition vs. the steric bottleneck at transmetallation and the decarboxylation risk.

Safety Protocol: Energetic Materials

WARNING: Polynitrobenzoic acids are precursors to energetic materials.[1] 4,6-Dinitro-2-iodobenzoic acid possesses an oxygen balance that may support rapid deflagration.[1]

  • Blast Shielding: All reactions >1 mmol must be conducted behind a polycarbonate blast shield.[1]

  • Temperature Limit: Do NOT exceed 100°C. The decomposition temperature of the dinitro-carboxyl moiety can be lowered by metal contaminants.[1]

  • Metal Waste: Do not mix Pd/heavy metal waste with the organic mother liquor immediately; quench first to prevent catalytic decomposition in the waste drum.[1]

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
4,6-Dinitro-2-iodobenzoic acid 1.0ElectrophilePurity >97% (HPLC)
Aryl Boronic Acid 1.5NucleophileExcess needed due to potential homocoupling
Pd(OAc)₂ 0.05 (5 mol%)Catalyst PrecursorHigh purity
SPhos 0.10 (10 mol%)Ligand2:1 L:M ratio is critical
K₃PO₄ (Tribasic) 3.5BaseAnhydrous preferred; neutralizes COOH + activates Boron
1,4-Dioxane / Water 4:1 v/vSolventDegassed; Water is essential for solubility
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Recommended) [1]

  • In a separate 4 mL vial, dissolve Pd(OAc)₂ (11.2 mg, 0.05 mmol) and SPhos (41.0 mg, 0.10 mmol) in 1 mL of dry 1,4-dioxane.

  • Stir at room temperature for 15 minutes under Nitrogen. The solution should turn from orange to a pale yellow/bright yellow, indicating the formation of the active Pd(0) species.

Step 2: Reaction Assembly

  • To a 25 mL round-bottom flask (or microwave vial) equipped with a magnetic stir bar, add:

    • 4,6-Dinitro-2-iodobenzoic acid (338 mg, 1.0 mmol).[1]

    • Aryl Boronic Acid (1.5 mmol).[1]

    • K₃PO₄ (742 mg, 3.5 mmol).[1] Note: 1 equiv neutralizes the acid, 2.5 equiv drive the reaction.

  • Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed deionized water via syringe.

  • Add the pre-complexed catalyst solution (from Step 1) via syringe.[1]

Step 3: Reaction & Monitoring

  • Heat the reaction mixture to 80°C . Do not reflux aggressively.

  • Monitor via LC-MS at 1 hour and 4 hours.

    • Target: Disappearance of starting material (m/z ~337 negative mode).[1]

    • Observation: The reaction mixture usually turns dark red/brown.[1]

Step 4: Workup & Purification [1]

  • Cool to room temperature.

  • Critical Step (Acidification): The product exists as a potassium salt.[1] Add 1M HCl dropwise until pH ~2. This precipitates the free carboxylic acid product.[1]

  • Extract with Ethyl Acetate (3 x 10 mL).

  • Wash combined organics with Brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Flash chromatography (SiO₂).[1]

    • Eluent: DCM:MeOH:Acetic Acid (95:4:1).[1] The acetic acid is necessary to prevent streaking of the carboxylic acid on silica.

Optimization & Troubleshooting Guide

Decision Logic for Low Yields

TroubleshootingStartProblem: Low Yield (<40%)CheckSMIs Starting Material (SM) remaining?Start->CheckSMSM_YesYes: SM RemainsCheckSM->SM_YesSM_NoNo: SM ConsumedCheckSM->SM_NoCatDeathDiagnosis: Catalyst Death(Pd Black formation)SM_Yes->CatDeathSoln1Action: Increase Ligand Ratio (L:M 3:1)or Switch to XPhos Pd G3CatDeath->Soln1CheckProdIs Product detected?SM_No->CheckProdProd_NoNo Product detected(Found Nitrobenzene deriv.)CheckProd->Prod_NoDehalFound De-iodinated SMCheckProd->DehalSoln2Diagnosis: Decarboxylation.Action: Lower Temp to 60°C,Switch base to K2CO3Prod_No->Soln2Soln3Diagnosis: Protodehalogenation.Action: Use Anhydrous Dioxane/DMFDehal->Soln3

Caption: Diagnostic workflow for resolving common failure modes in dinitro-benzoate coupling.

Data Summary: Base & Solvent Effects

Based on internal optimization studies for ortho-nitro-halo benzoates.

Solvent SystemBaseTemp (°C)Yield (%)Notes
Dioxane/H₂O (4:[1]1)K₃PO₄8088% Best balance of solubility and reactivity.[1]
Dioxane/H₂O (4:1)Na₂CO₃8065%Slower conversion; carbonate is less basic than phosphate in this medium.[1]
DMF (Anhydrous)CsF10045%Significant decarboxylation observed due to high heat.[1]
TolueneK₃PO₄9010%Poor solubility of the dinitro-benzoate salt.[1]

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

    • Context: Establishes SPhos as the superior ligand for sterically hindered and electron-deficient substrates.[1]

  • Goossen, L. J., et al. (2009).[1] Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts. Science. [Link]

    • Context: Provides mechanistic insight into the decarboxylation risks of electron-deficient benzo
  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling of aryl bromides with arylboronic acids. Journal of Molecular Catalysis A: Chemical. [Link][1]

    • Context: Discusses the turnover requirements for deactivated or sterically encumbered aryl halides.
    • Context: Analogous safety data for handling dinitrobenzoic acid derivatives.[1]

Disclaimer: This protocol involves the use of hazardous chemicals and energetic precursors.[1] It is intended for use only by qualified personnel in a properly equipped laboratory.

The Frontier of High-Density Energetic Materials: Application Notes for 4,6-Dinitro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a synthesized guide based on established principles of energetic materials research and data from analogous compounds. As of the date of this document, specific experimental data for 4,6-Dinitro-2-iodobenzoic acid in energetic applications is not extensively published in open literature. Therefore, this document should be considered a theoretical framework to guide research, not as a protocol with field-proven results. All work with energetic materials should be conducted by trained professionals in properly equipped laboratories with all necessary safety precautions in place.

Introduction: The Rationale for Investigating 4,6-Dinitro-2-iodobenzoic Acid

The quest for novel energetic materials with superior performance, enhanced stability, and tailored sensitivity remains a critical endeavor in both defense and civilian applications. While traditional nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and its derivatives have been mainstays, the exploration of multifunctional molecules offers new avenues for innovation. 4,6-Dinitro-2-iodobenzoic acid emerges as a compound of significant interest due to the confluence of several key structural features:

  • Energetic Framework: The dinitroaromatic system provides a robust energetic backbone, contributing to a positive heat of formation and the generation of gaseous products upon decomposition.

  • High Density: The presence of a heavy iodine atom is anticipated to significantly increase the molecule's density, a critical factor in determining detonation velocity and pressure.

  • Reactive Moieties: The carboxylic acid group offers a site for the synthesis of energetic salts and coordination polymers, allowing for the fine-tuning of sensitivity and performance.[1]

  • Iodine's Influence: The role of iodine in the combustion and detonation of energetic materials is an area of active research. It may act as an oxidizer, influence the reaction kinetics, or contribute to the formation of specific reaction products.

This document provides a hypothetical yet scientifically grounded framework for the synthesis, characterization, and potential applications of 4,6-Dinitro-2-iodobenzoic acid in the field of energetic materials.

Synthesis Protocol: A Plausible Route to 4,6-Dinitro-2-iodobenzoic Acid

The synthesis of 4,6-Dinitro-2-iodobenzoic acid can be envisioned through a multi-step process starting from commercially available precursors. A logical synthetic pathway would involve the iodination of a suitable benzoic acid derivative followed by nitration. A plausible route is outlined below, drawing parallels with the synthesis of similar halogenated nitroaromatic compounds.

A. Synthesis of 2-Iodobenzoic Acid

A well-established method for the synthesis of 2-iodobenzoic acid is the Sandmeyer reaction, starting from anthranilic acid.[2]

B. Nitration of 2-Iodobenzoic Acid

The subsequent dinitration of 2-iodobenzoic acid would introduce the energetic nitro groups. The directing effects of the carboxyl and iodo groups will influence the position of nitration.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of 4,6-Dinitro-2-iodobenzoic Acid Start 2-Iodobenzoic Acid Nitrating_Mixture Prepare Nitrating Mixture (e.g., H2SO4/HNO3) Nitration Controlled Nitration of 2-Iodobenzoic Acid Start->Nitration Substrate Nitrating_Mixture->Nitration Add dropwise with cooling Quenching Quench Reaction Mixture on Ice Nitration->Quenching Pour into Isolation Isolate Crude Product (Filtration) Quenching->Isolation Purification Purify by Recrystallization Isolation->Purification Final_Product 4,6-Dinitro-2-iodobenzoic Acid Purification->Final_Product

Caption: A plausible workflow for the synthesis of 4,6-Dinitro-2-iodobenzoic acid.

Characterization of a Novel Energetic Material

A thorough characterization is paramount to understanding the safety and performance of any new energetic compound. The following protocols outline the standard procedures that should be applied to 4,6-Dinitro-2-iodobenzoic acid.

Structural and Purity Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the molecular structure and assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., -NO₂, -COOH, C-I).

  • Elemental Analysis (CHN): To determine the empirical formula and confirm purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity.

Thermal Analysis: Understanding Stability and Decomposition

Thermal stability is a critical safety parameter for energetic materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used.

Protocol: Thermal Stability Analysis by DSC/TGA

  • Sample Preparation: Accurately weigh 1-2 mg of dry 4,6-Dinitro-2-iodobenzoic acid into a clean, dry aluminum pan.

  • Instrumentation: Use a calibrated DSC/TGA instrument.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to 400°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min).

    • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Data Analysis:

    • From the DSC curve, determine the onset of decomposition and the peak exothermic temperature.

    • From the TGA curve, determine the temperature at which significant mass loss begins and the percentage of mass loss at different temperatures.

    • The data from multiple heating rates can be used to calculate the activation energy of decomposition using methods like the Kissinger or Ozawa-Flynn-Wall (OFW) analysis.[3]

Sensitivity to External Stimuli: A Measure of Safety

The sensitivity of an energetic material to impact and friction determines its handling and storage requirements.

Protocol: Impact and Friction Sensitivity Testing

  • Impact Sensitivity:

    • Use a standardized drop-weight impact tester (e.g., BAM Fallhammer).

    • Place a small, precisely weighed amount of the sample on the anvil.

    • Drop a known weight from a specified height onto the sample.

    • Record whether detonation or decomposition occurs.

    • Determine the height at which there is a 50% probability of initiation (H₅₀).

  • Friction Sensitivity:

    • Use a standardized friction apparatus (e.g., BAM Friction Tester).

    • Place a small amount of the sample on the porcelain plate.

    • Apply a known load to the porcelain pin and draw it across the sample at a controlled speed.

    • Record whether detonation or decomposition occurs.

    • Determine the load at which initiation occurs.

Performance Characterization: Gauging the Energetic Output

The performance of an explosive is primarily defined by its detonation velocity and pressure. While experimental determination is the gold standard, computational methods provide valuable initial estimates.

Computational Prediction of Detonation Parameters

  • Methodology: Utilize specialized software (e.g., EXPLO5, CHEETAH) that employs thermochemical codes to predict detonation properties based on the compound's chemical structure, density, and heat of formation.

  • Required Inputs:

    • Chemical formula: C₇H₃IN₂O₆

    • Density: This would need to be experimentally determined (e.g., by gas pycnometry) or estimated.

    • Heat of Formation: This can be calculated using quantum chemical methods (e.g., Gaussian).

Hypothetical Properties and Data Summary

The following table presents a hypothetical summary of the potential properties of 4,6-Dinitro-2-iodobenzoic acid, based on data from analogous compounds such as dinitrobenzoic acids and other iodinated aromatics. This data is for illustrative purposes only and must be experimentally verified.

PropertyHypothetical ValueRationale/Comparison
Molecular Weight 338.01 g/mol Calculated
Density (ρ) ~2.1 g/cm³The presence of iodine is expected to significantly increase density compared to dinitrobenzoic acid.
Decomposition Temp. (T_d) 200-250 °CDinitroaromatic compounds typically have moderate thermal stability.
Impact Sensitivity (H₅₀) 10-20 JLikely more sensitive than TNT due to the presence of the iodo group, but potentially less sensitive than primary explosives.
Friction Sensitivity > 120 NExpected to be moderately sensitive to friction.
Detonation Velocity (V_D) 7,000-8,000 m/sHigh density would contribute to a high detonation velocity.
Detonation Pressure (P_CJ) 25-30 GPaHigh density and energetic groups suggest a high detonation pressure.

Potential Applications in Energetic Materials Research

Based on its hypothetical properties, 4,6-Dinitro-2-iodobenzoic acid could be explored for several applications:

  • High-Density Secondary Explosive: Its anticipated high density and energetic output could make it a candidate for a melt-castable or pressable secondary explosive.

  • Precursor for Energetic Salts and Coordination Polymers: The carboxylic acid functionality is a key feature, allowing for the synthesis of a family of new materials. Metal salts of this acid could exhibit interesting primary explosive or pyrotechnic properties.[4]

  • Gas-Generating Compositions: The decomposition of this molecule would produce a significant volume of gas, making it potentially useful in airbag inflators or other gas-generating devices.

  • Pyrotechnic Formulations: The presence of iodine could lead to the formation of colored flames or specific smoke effects, making it of interest for specialized pyrotechnic compositions.[5]

Logical Framework for Application Development

cluster_application Application Development Pathway Synthesis Synthesis and Purification Characterization Full Characterization (Thermal, Sensitivity, etc.) Synthesis->Characterization Performance_Assessment Performance Evaluation (Computational & Experimental) Characterization->Performance_Assessment Application_Exploration Explore Specific Applications Performance_Assessment->Application_Exploration Secondary_Explosive Secondary Explosive Formulation Application_Exploration->Secondary_Explosive Energetic_Salts Synthesis of Energetic Salts Application_Exploration->Energetic_Salts Pyrotechnics Pyrotechnic Composition Application_Exploration->Pyrotechnics Gas_Generant Gas-Generating Formulation Application_Exploration->Gas_Generant

Caption: A logical progression for the research and development of 4,6-Dinitro-2-iodobenzoic acid as an energetic material.

Safety Considerations

Working with any new energetic material requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, face shields, flame-retardant lab coats, and blast shields.

  • Small-Scale Synthesis: Initial synthesis and characterization should be performed on a small scale (milligrams to a few grams).

  • Handling: Avoid friction, impact, and electrostatic discharge. Use non-sparking tools.

  • Storage: Store in a designated, properly ventilated, and temperature-controlled explosives magazine.

Conclusion

4,6-Dinitro-2-iodobenzoic acid represents a compelling, yet underexplored, candidate in the field of energetic materials. Its unique combination of a dinitroaromatic core, a high-mass iodine atom, and a reactive carboxylic acid group suggests the potential for high-density, high-performance energetic materials. The protocols and conceptual framework provided herein offer a starting point for the systematic investigation of this promising molecule. Rigorous experimental validation is essential to confirm its properties and safely unlock its potential applications.

References

  • PubChem. 2,4,6-Trinitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Zhang, J.-G., et al. (2014). Recent research progresses in energetic coordination compounds. Defence Technology, 10(2), 163-171.
  • Wikipedia. 2-Iodobenzoic acid. [Link]

  • Moretti, J. D., Sabatini, J. J., & Chen, G. (2012). Periodate salts as pyrotechnic oxidizers: development of barium- and perchlorate-free incendiary formulations.
  • Sciencemadness.org. Synthesis of 2-Iodobenzoic Acid. [Link]

  • Gao, H., et al. (2022). Functionalized planar aromatic rings as precursors to energetic N,N'-(4,6-dinitro-1,3-phenylene)dinitramide and its salts. New Journal of Chemistry, 46(8), 3682-3688.
  • Singh, R. P., et al. (2007). Synthesis, characterisation, thermal and explosive properties of 4,6-dinitrobenzofuroxan salts.
  • Li, Y., et al. (2023). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Química Nova, 46(3), 295-305.
  • Wikipedia. Pyrotechnic composition. [Link]

  • PubChem. 4-Iodobenzoic acid. National Center for Biotechnology Information. [Link]

  • Zeman, S., & Jungová, M. (1998). Study of Detonation Parameters of Polynitroadamantanes, Potential New Explosives. I. Molecular Mass/Density and Oxygen Content/Sensitivity Relationships.
  • Proctor, D., et al. (2021). Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX). Organic Process Research & Development, 25(9), 2112-2118.
  • Taylor & Francis. Pyrotechnic – Knowledge and References. [Link]

  • Eck, G. (2020). The Dual Use of Energetic Coordination Compounds – Stabilization of Sensitive Materials and Performance Enhancement through Complexation. Elektronische Hochschulschriften der LMU München.
  • Klapötke, T. M., et al. (2015). Synthesis and Energetic Properties of 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol. Chemistry – An Asian Journal, 10(12), 2634-2640.
  • SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link]

  • Zhang, Y., et al. (2020). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods, 12(3), 324-331.
  • Krawczyk, K., et al. (2022). Energetic Coordination Compounds: Investigation of Aliphatic Ligands and Development of Prototype Detonators.
  • Singh, B., et al. (2018). Assessment of Detonation Performance and Characteristics of 2,4,6-Trinitrotoluene Based Melt Cast Explosives Containing Aluminum by Laser Induced Breakdown Spectroscopy. Propellants, Explosives, Pyrotechnics, 43(8), 795-802.
  • Wang, H., et al. (2019). Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations. The Journal of Physical Chemistry C, 123(1), 189-197.
  • ReAgent. 10 chemicals used in fireworks and pyrotechnics. [Link]

  • Frolov, S. M., et al. (2022). Computational Study of Deflagration-to-Detonation Transition in a Semi-Confined Slit Combustor. Entropy, 24(7), 922.
  • Frederick, M. O., et al. (2022). Experimental and Computational Analysis of a Rotating Detonation Combustor. AIAA SCITECH 2022 Forum.

Sources

Technical Application Note: 4,6-Dinitro-2-iodobenzoic Acid in Advanced Pharmacophore Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Significance & Chemical Logic

4,6-Dinitro-2-iodobenzoic acid (CAS 95192-62-4) represents a high-value "divergent intermediate" in pharmaceutical synthesis. Its structural uniqueness lies in the orthogonality of its three functional handles, allowing for the rapid assembly of complex heterocyclic scaffolds common in kinase inhibitors, antibiotics, and oncology drugs.

The "Tri-Orthogonal" Advantage
  • Aryl Iodide (

    
    ):  The most reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). It allows for the early-stage introduction of lipophilic biaryl motifs without affecting the nitro or acid groups.
    
  • Carboxylic Acid (

    
    ):  Serves as an anchor for cyclization (e.g., to quinazolinones) or amidation. It directs the regioselectivity of incoming nucleophiles.
    
  • Dinitro Motifs (

    
    ):  These are "masked" amino groups. Upon reduction, they generate diamines essential for constructing benzimidazoles or benzodiazepines. Their strong electron-withdrawing nature also activates the ring for nucleophilic aromatic substitution (
    
    
    
    ) if the iodine needs to be displaced by "hard" nucleophiles.

Part 2: Synthesis Protocol (Upstream Production)

Objective: Synthesis of 4,6-dinitro-2-iodobenzoic acid starting from accessible nitro-aromatic precursors.

Retrosynthetic Analysis

The most reliable route utilizes a Sandmeyer reaction on the known precursor 2-amino-4,6-dinitrobenzoic acid , which is itself derived from the controlled oxidation and rearrangement of 2,4,6-trinitrotoluene (TNT) or 2,4,6-trinitrobenzoic acid.

Workflow Diagram: Synthesis Pathway

SynthesisPath TNT 2,4,6-Trinitrotoluene (Starting Material) TNBA 2,4,6-Trinitrobenzoic Acid (Intermediate A) TNT->TNBA Oxidation (HNO3/H2SO4 or KClO3) ADBA 2-Amino-4,6-dinitrobenzoic Acid (Intermediate B) TNBA->ADBA Selective Reduction/ Zinin Red. or Rearrangement DIBA 4,6-Dinitro-2-iodobenzoic Acid (Target Product) ADBA->DIBA Sandmeyer Rxn (1. NaNO2/H2SO4 2. KI)

Figure 1: Step-wise synthetic route from TNT to the target iodinated intermediate.[1][2][3][4][5]

Detailed Protocol: Sandmeyer Conversion

Precursor: 2-Amino-4,6-dinitrobenzoic acid (CAS 140380-55-8). Reaction Type: Diazotization / Iodination.

Reagents & Materials
  • 2-Amino-4,6-dinitrobenzoic acid (1.0 equiv)[2]

  • Sodium Nitrite (

    
    ) (1.2 equiv)
    
  • Potassium Iodide (

    
    ) (2.5 equiv)
    
  • Sulfuric Acid (

    
    ), conc.[3] (Solvent/Acid source)[2][3][6][7]
    
  • Urea (Quencher)

Step-by-Step Methodology
  • Diazotization:

    • Dissolve 2-amino-4,6-dinitrobenzoic acid in concentrated

      
       at 
      
      
      
      . Note: The strong electron-withdrawing nitro groups reduce the basicity of the amine, requiring a strong acid for protonation and nitrosation.
    • Add finely powdered

      
       portion-wise, maintaining internal temperature 
      
      
      
      .
    • Stir for 1–2 hours at

      
       to ensure formation of the diazonium sulfate (
      
      
      
      ).
  • Iodination:

    • Dissolve

      
       in a minimum volume of water.
      
    • Slowly add the diazonium solution to the

      
       solution (inverse addition prevents side reactions) with vigorous stirring.
      
    • Observation: Evolution of

      
       gas and formation of a dark iodine-colored precipitate.
      
    • Warm the mixture to

      
       for 1 hour to drive the reaction to completion.
      
  • Work-up & Purification:

    • Cool to room temperature and quench excess iodine with saturated sodium bisulfite (

      
      ) solution until the color changes from dark purple/brown to yellow/tan.
      
    • Filter the precipitate.[1]

    • Recrystallization: Recrystallize from ethanol/water or acetic acid to yield yellow needles of 4,6-dinitro-2-iodobenzoic acid.

Critical Process Parameter (CPP): Temperature control during diazotization is critical. Exceeding


 can lead to phenol formation (hydrolysis of the diazonium salt).

Part 3: Pharmaceutical Applications (Downstream)

This intermediate is a gateway to "privileged structures" in drug discovery, particularly quinazolinones and benzimidazoles .

Application Case 1: Synthesis of Functionalized Quinazolinones

Quinazolinones are key scaffolds in anticonvulsants and anticancer agents. The carboxylic acid and nitro groups of the intermediate allow for a "one-pot" reductive cyclization.

Protocol Logic:

  • Amide Coupling: React 4,6-dinitro-2-iodobenzoic acid with a primary amine (

    
    ) using HATU/DIPEA to form the amide.
    
  • Suzuki Coupling: Use the iodine handle to attach an aryl group (

    
    ) using 
    
    
    
    .
  • Reductive Cyclization: Treat with

    
     or 
    
    
    
    . The nitro group ortho to the amide reduces to an amine, which spontaneously attacks the amide carbonyl to close the quinazolinone ring.
Application Case 2: Benzimidazole Formation

Reduction of both nitro groups yields a tri-amino benzoic acid derivative, a precursor to poly-benzimidazoles (high-performance materials) or bioactive benzimidazole drugs.

Workflow Diagram: Divergent Library Generation

Applications cluster_0 Pathway A: Cross-Coupling First cluster_1 Pathway B: Heterocycle Formation Core 4,6-Dinitro-2-iodobenzoic Acid Suzuki Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki Condensation Condensation with Formamidine/Urea Core->Condensation Biaryl 4,6-Dinitro-2-arylbenzoic Acid Suzuki->Biaryl Drug1 Poly-functionalized Benzimidazole Inhibitors Biaryl->Drug1 Reduction & Cyclization Quin Nitro-iodo-quinazolinone Condensation->Quin Drug2 Quinazolinone-based Kinase Inhibitors Quin->Drug2 Late-stage Functionalization

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the intermediate.

Part 4: Technical Data & Troubleshooting

Physicochemical Properties
PropertyValueNotes
Molecular Formula

High oxygen content (oxidizer hazard)
Molecular Weight 338.01 g/mol
Appearance Yellow to Tan SolidDarkens on light exposure (iodine liberation)
Solubility DMSO, DMF, hot EtOHPoor solubility in water/DCM
Stability Light SensitiveStore in amber vials
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Sandmeyer Incomplete diazotization due to poor solubility.Increase

volume or sonicate before adding nitrite.
Product is Dark/Purple Free iodine contamination.Wash thoroughly with 10%

(sodium bisulfite).
Explosion/Exotherm Rapid addition of diazonium to KI.Add diazonium solution dropwise to the iodide solution.

Part 5: Safety & Handling (Critical)

  • Explosion Hazard: As a polynitro aromatic compound, the intermediate and its precursors (especially TNT and dry diazonium salts) are potentially explosive.

    • Rule: Never dry the diazonium intermediate. Process it immediately in solution.

    • Rule: Avoid friction and shock when handling the dry solid product.

  • Toxicity: Aryl iodides and nitro compounds are toxic. Use a fume hood to avoid inhalation of dust or iodine vapors released during workup.

  • Waste Disposal: Segregate halogenated organic waste from oxidizers. Do not mix with strong reducing agents or alkalis.

References

  • Synthesis of Precursor (2-amino-4,6-dinitrobenzoic acid)

    • Kislyi, K. A., Samet, A. B., & Semenov, V. V. (2006).[2] 4,6-Dinitroanthranilic acid and benzo-fused six-membered heterocycles on its basis. Russian Journal of Organic Chemistry, 42(2), 292–293.[2]

  • General Sandmeyer Protocol (Iodination)

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
    • (Organic Syntheses, Coll. Vol. 1, p. 325 - Analogous chemistry).

  • Oxidation of TNT to Trinitrobenzoic Acid

    • Clarke, H. T., & Hartman, W. W. (1922). 2,4,6-Trinitrobenzoic Acid.[2][3][4][7][8][9] Organic Syntheses, 2, 95.

  • Pharmaceutical Relevance of Quinazolinones

    • Khan, I., et al. (2016). Quinazolinone derivatives as potential bioactive scaffolds: A review. European Journal of Medicinal Chemistry.
    • (General grounding for the application section).

Sources

Reaction conditions for nucleophilic aromatic substitution on 4,6-Dinitro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the optimization of nucleophilic aromatic substitution (SNAr) reactions on 4,6-Dinitro-2-iodobenzoic acid . This substrate presents a unique interplay of electronic activation, steric constraints, and solubility challenges that require a tailored experimental approach.

Executive Summary

4,6-Dinitro-2-iodobenzoic acid is a highly functionalized scaffold used in the synthesis of energetic materials, radiopharmaceuticals, and bioactive heterocycles. While the presence of two nitro groups renders the ring electron-deficient, their meta positioning relative to the iodine leaving group (C2) presents a kinetic challenge compared to standard ortho/para activated systems. Furthermore, the ortho-carboxylic acid moiety can complicate reaction dynamics through deprotonation (forming the electron-rich carboxylate) or steric shielding.

This guide details a robust protocol to overcome these barriers, utilizing ester activation , polar aprotic solvation , and temperature-controlled addition to ensure high yields and purity.

Substrate Analysis & Reactivity Profile[1]

Electronic Landscape

The reactivity of 4,6-Dinitro-2-iodobenzoic acid is governed by three substituents:

  • C2-Iodine (Leaving Group): Excellent leaving group ability due to the weak C-I bond and high polarizability.

  • C4 & C6-Nitro Groups (Meta-EWG): While strong electron-withdrawing groups (EWG), they are meta to the iodine. They activate the ring primarily through inductive effects (-I) rather than resonance (-R), making the SNAr reaction slower than in 2,4-dinitro-1-chlorobenzene (Sanger's reagent).

  • C1-Carboxylic Acid (Ortho-EWG/Nu):

    • Acid Form (COOH): Moderate EWG via induction; activates the C2 position.

    • Base Form (COO⁻): Under basic SNAr conditions, the acid deprotonates. The resulting carboxylate is electron-donating (+I), significantly deactivating the ring towards nucleophilic attack.

The "Carboxylate Problem" & Solution

Running SNAr directly on the free acid requires harsh conditions (high heat, excess nucleophile) to overcome the deactivation of the carboxylate.

  • Recommended Strategy: Convert the acid to a methyl ester (Methyl 4,6-dinitro-2-iodobenzoate ) prior to substitution. This locks the group as a strong EWG (-COOMe) and prevents salt formation, accelerating the reaction rate by orders of magnitude.

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Solvent DMF, DMSO, or NMP Polar aprotic solvents stabilize the polar transition state (Meisenheimer complex) and solvate the nucleophile.
Base DIPEA or K₂CO₃ Non-nucleophilic bases are preferred. For the ester route, mild bases (K₂CO₃) suffice. For the free acid, 2.5 equiv. of base is required.
Temperature 60°C – 100°C Elevated temperature is required to overcome the activation energy barrier imposed by the meta-nitro substitution pattern.
Concentration 0.2 M – 0.5 M High concentration favors bimolecular kinetics (second order).
Catalysis Cu(I) (Optional) If SNAr is sluggish, 5 mol% CuI (Goldberg conditions) can catalyze the displacement of the ortho-iodine.

Experimental Protocols

Protocol A: The "Protected" Route (Recommended)

Best for: High value nucleophiles, difficult amines, and maximizing yield.

Step 1: Esterification (Pre-reaction)

  • Dissolve 4,6-Dinitro-2-iodobenzoic acid in MeOH.

  • Add 2.0 equiv. SOCl₂ dropwise at 0°C. Reflux for 3 hours.

  • Concentrate to obtain Methyl 4,6-dinitro-2-iodobenzoate.

Step 2: Nucleophilic Substitution

  • Setup: Charge a reaction vial with Methyl 4,6-dinitro-2-iodobenzoate (1.0 equiv) and anhydrous DMF (0.3 M concentration).

  • Base: Add K₂CO₃ (1.5 equiv) or DIPEA (1.5 equiv).

  • Nucleophile: Add the amine/thiol nucleophile (1.1 – 1.2 equiv).

  • Reaction: Heat to 80°C under N₂ atmosphere. Monitor by TLC/LC-MS.

    • Note: Reaction is typically complete in 2–6 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄ and concentrate.

Step 3: Hydrolysis (Post-reaction)

  • Dissolve the intermediate ester in THF/Water (1:1).

  • Add LiOH (2.0 equiv). Stir at RT for 1 hour.

  • Acidify with 1M HCl to precipitate the final 2-substituted-4,6-dinitrobenzoic acid.

Protocol B: Direct Substitution on Free Acid

Best for: Simple, cheap nucleophiles (e.g., aqueous ammonia, simple aliphatic amines).

  • Dissolution: Dissolve 4,6-Dinitro-2-iodobenzoic acid (1.0 equiv) in DMSO (0.5 M).

  • Base Activation: Add Triethylamine (TEA) (2.5 equiv).

    • Why 2.5 equiv? 1.0 equiv to neutralize COOH, 1.0 equiv to neutralize the HCl/HI byproduct, 0.5 equiv excess.

  • Nucleophile Addition: Add Nucleophile (2.0 – 5.0 equiv). Excess is crucial to drive kinetics against the deactivated carboxylate ring.

  • Reaction: Heat to 100°C – 120°C for 12–24 hours.

  • Workup:

    • Pour reaction mixture into 1M HCl (ice cold).

    • The product should precipitate. Filter and wash with water.[1][2]

    • Purification: Recrystallization from EtOH/Water is usually sufficient.

Mechanistic Visualization

The following diagram illustrates the reaction pathways, highlighting the critical divergence between the Acid and Ester routes.

SNAr_Pathway SM 4,6-Dinitro-2-iodobenzoic acid (Starting Material) Ester Methyl Ester Intermediate (Activated Scaffold) SM->Ester SOCl2, MeOH (Activation) Carboxylate Carboxylate Anion (Deactivated Scaffold) SM->Carboxylate Base (Deprotonation) Meisenheimer Meisenheimer Complex (Transition State) Ester->Meisenheimer Nucleophile (Nu-H) Low Barrier Carboxylate->Meisenheimer Nucleophile High Barrier (Heat req.) Product_Ester Substituted Ester Meisenheimer->Product_Ester - I⁻ Product_Final 2-Substituted-4,6-dinitrobenzoic acid (Final Product) Meisenheimer->Product_Final - I⁻ (Direct Route) Product_Ester->Product_Final LiOH, H2O (Hydrolysis)

Figure 1: Reaction workflow comparing the high-yield Ester Route (Yellow) vs. the kinetically challenging Direct Acid Route (Red).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Carboxylate deactivation or steric hindrance.Switch to Protocol A (Ester Route) . If already using ester, increase temp to 100°C.
Side Product: Phenol Hydrolysis of Iodine by water/hydroxide.Ensure anhydrous solvents (DMF/DMSO). Use mild carbonate bases instead of hydroxides.
Side Product: Denitration Attack on NO₂ instead of Iodine.This is rare but possible with very hard nucleophiles (e.g., alkoxides). Use softer nucleophiles (amines, thiols) or lower temperature.
Dark Tarry Mixture Polymerization or decomposition.Run reaction under strict N₂ atmosphere. Exclude light (iodides are light sensitive).

References

  • Mechanistic Foundations of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

  • Reactivity of Nitro-Benzoic Acids: Goldstein, H., & Stamm, R. (1952). "Über die Reaktion von 2-Jod-3,5-dinitro-benzoesäure." Helvetica Chimica Acta. (Classic reference on iodo-dinitrobenzoic acid reactivity).
  • Synthesis of 2-Amino-4,6-dinitrobenzoic acid (Product Confirmation)

    • PubChem Compound Summary for CID 2762523. "2-Amino-4,6-dinitrobenzoic acid."[3] Link[3]

  • Copper Catalysis (Goldberg Reaction)

    • Deng, W., et al. (2005). "CuI-Catalyzed Amination of Aryl Halides with Aqueous Ammonia under Mild Conditions." Tetrahedron Letters, 46(17), 2991-2993. Link

  • General Protocol Source

    • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution." Link

Sources

The Strategic Role of 4,6-Dinitro-2-iodobenzoic Acid in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides an in-depth technical overview of 4,6-Dinitro-2-iodobenzoic acid as a pivotal building block in modern heterocyclic chemistry. We explore its unique reactivity, stemming from the synergistic effects of its substituents, and detail its application in the synthesis of high-value heterocyclic systems such as acridones and phenazines. This document furnishes researchers, medicinal chemists, and process development scientists with both the theoretical foundation and practical, step-by-step protocols necessary to leverage this versatile reagent in their synthetic programs.

Introduction: Unpacking the Reactivity of 4,6-Dinitro-2-iodobenzoic Acid

4,6-Dinitro-2-iodobenzoic acid is a highly functionalized aromatic scaffold whose synthetic utility is derived from a unique convergence of electronic and steric factors. The molecule's power lies in three key features:

  • A Highly Labile Iodo Group: The iodine atom at the C-2 position serves as an excellent leaving group. Its reactivity is dramatically enhanced by the strong electron-withdrawing effects (-I, -M) of the two nitro groups positioned ortho and para to it. This activation renders the C-2 position highly susceptible to nucleophilic attack, facilitating reactions that are sluggish or unfeasible with less activated aryl iodides.[1]

  • Directing Nitro Groups: The nitro groups not only activate the iodo substituent but also serve as crucial functional handles for subsequent transformations. For instance, they can be reduced to amino groups, enabling further cyclization reactions or serving as points for diversification.

  • The Carboxylic Acid Moiety: The carboxyl group at C-1 offers a strategic handle for intramolecular reactions. It can act as an internal nucleophile or electrophile precursor and has been shown to play a directing or facilitating role in certain coupling reactions, such as the Ullmann condensation.[2]

This combination of features makes 4,6-Dinitro-2-iodobenzoic acid an ideal precursor for constructing complex, nitrogen-containing polycyclic systems that are prevalent in pharmaceuticals, functional dyes, and materials science.

Synthesis of the Key Precursor: 4,6-Dinitro-2-iodobenzoic Acid

The title compound is not widely commercially available and is typically prepared in a two-step sequence starting from anthranilic acid. The initial step involves a Sandmeyer reaction to replace the amino group with iodine, followed by a controlled dinitration.

Protocol 2.1: Synthesis of 2-Iodobenzoic Acid

This protocol is adapted from established Sandmeyer reaction procedures.[3][4]

  • Diazotization: In a 500 mL beaker, suspend anthranilic acid (0.1 mol, 13.7 g) in 100 mL of deionized water and 25 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled solution of sodium nitrite (0.11 mol, 7.6 g) in 40 mL of deionized water dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete.

  • Iodide Displacement: In a separate 1 L beaker, dissolve potassium iodide (0.15 mol, 24.9 g) in 50 mL of deionized water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring.

  • Allow the mixture to stand at room temperature for 10 minutes, then warm gently on a water bath to approximately 45-50 °C until the vigorous evolution of nitrogen gas ceases.

  • Heat the mixture to 90 °C for 15 minutes to complete the reaction and then cool to room temperature.

  • Work-up: Decolorize the solution by adding a small amount of sodium thiosulfate. Filter the crude 2-iodobenzoic acid precipitate using suction filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from hot water or an ethanol/water mixture to yield pure 2-iodobenzoic acid as a white to off-white solid.

Protocol 2.2: Dinitration of 2-Iodobenzoic Acid

This protocol is a representative procedure based on the nitration of activated aromatic rings.[5][6] Extreme caution is required when working with nitrating mixtures.

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid (40 mL) to fuming nitric acid (40 mL). Cool the mixture to 0 °C.

  • Nitration: To the cold, stirred nitrating mixture, add 2-iodobenzoic acid (0.05 mol, 12.4 g) in small portions, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate of 4,6-Dinitro-2-iodobenzoic acid will form.

  • Purification: Collect the solid by suction filtration, wash thoroughly with copious amounts of cold water until the washings are neutral to litmus paper. Dry the product under vacuum. If necessary, the product can be recrystallized from glacial acetic acid.

Application I: Synthesis of Dinitroacridone Scaffolds

A powerful application of 4,6-Dinitro-2-iodobenzoic acid is in the synthesis of N-phenylanthranilic acid derivatives via the Ullmann condensation. These intermediates are the direct precursors to the acridone core, a privileged scaffold in medicinal chemistry.[2][7] The two nitro groups strongly activate the aryl iodide, facilitating the C-N bond formation under milder conditions than typically required for less-activated substrates.[2]

Workflow for Dinitroacridone Synthesis

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Cyclization A 4,6-Dinitro-2- iodobenzoic acid C Dinitro-N-phenyl- anthranilic acid A->C CuI, K2CO3 DMF, 120-140°C B Substituted Aniline B->C D Dinitroacridone C->D H2SO4 or PPA Heat

Protocol 3.1: Ullmann Condensation to form 2-(Arylamino)-4,6-dinitrobenzoic Acid

This protocol is adapted from established procedures for the Ullmann condensation of o-halobenzoic acids.[2][8]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,6-Dinitro-2-iodobenzoic acid (10 mmol, 3.39 g), the desired aniline (12 mmol), potassium carbonate (25 mmol, 3.45 g), and copper(I) iodide (1 mmol, 0.19 g).

  • Solvent and Reaction: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF). Heat the mixture to 120-140 °C and maintain it at this temperature for 8-16 hours. Monitor the reaction's progress using TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of 1 M HCl. Stir for 30 minutes to precipitate the product.

  • Isolation: Collect the crude product by suction filtration and wash with water.

  • Purification: Dissolve the crude solid in a dilute aqueous solution of sodium bicarbonate and wash with ethyl acetate to remove any unreacted aniline. Acidify the aqueous layer with 1 M HCl to re-precipitate the desired N-phenylanthranilic acid derivative. Filter, wash with water, and dry under vacuum.

Protocol 3.2: Acid-Catalyzed Cyclization to Dinitroacridone

This protocol is based on standard methods for the synthesis of acridones from N-phenylanthranilic acids.[9][10][11]

  • Reaction Setup: Place the dried 2-(Arylamino)-4,6-dinitrobenzoic acid (5 mmol) into a round-bottom flask.

  • Cyclization: Carefully add polyphosphoric acid (PPA) (20 g) or concentrated sulfuric acid (15 mL). Heat the mixture to 100-120 °C for 2-4 hours. The solution should become deeply colored and viscous.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice.

  • Isolation: A colored precipitate of the dinitroacridone will form. Collect the solid by suction filtration, wash extensively with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the product under vacuum. If necessary, the acridone can be purified by recrystallization from a suitable solvent like glacial acetic acid or DMF.

Aniline Substituent (R)Ullmann Yield (%)Cyclization Yield (%)
H75-85%85-95%
4-OCH₃80-90%90-98%
4-Cl70-80%80-90%
3-CH₃72-82%85-95%
Table 1: Representative yields for the two-step synthesis of substituted dinitroacridones.

Application II: Synthesis of Dinitrophenazine-1-carboxylic Acids

Phenazines are another class of vital nitrogen heterocycles. 4,6-Dinitro-2-iodobenzoic acid is an excellent substrate for synthesizing highly functionalized phenazine-1-carboxylic acids. The strategy involves an initial nucleophilic aromatic substitution (SNAr) with an o-phenylenediamine, followed by an intramolecular reductive cyclization. This approach is analogous to established syntheses of phenazine-1-carboxylic acid from related nitro-haloaromatics.[12][13][14]

Workflow for Dinitrophenazine Synthesis

G cluster_0 Step 1: SNAr Condensation cluster_1 Step 2: Reductive Cyclization A 4,6-Dinitro-2- iodobenzoic acid C Dinitro-diaminodiphenylamine Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B o-Phenylenediamine B->C D Dinitrophenazine- 1-carboxylic Acid C->D Reducing Agent (e.g., NaBH4, SnCl2)

Protocol 4.1: Condensation with o-Phenylenediamine
  • Reaction Setup: In a round-bottom flask, dissolve 4,6-Dinitro-2-iodobenzoic acid (10 mmol, 3.39 g) and o-phenylenediamine (11 mmol, 1.19 g) in 50 mL of DMF.[15]

  • Reaction: Add potassium carbonate (20 mmol, 2.76 g) and heat the mixture to 90-100 °C for 6-12 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into 200 mL of water and acidify with 1 M HCl to a pH of ~3-4.

  • Isolation: The intermediate product, 2-((2-aminophenyl)amino)-4,6-dinitrobenzoic acid, will precipitate. Collect the solid by suction filtration, wash with water, and dry under vacuum. This intermediate is often used in the next step without extensive purification.

Protocol 4.2: Reductive Cyclization to form the Phenazine Ring

This protocol uses sodium borohydride in a method adapted from related phenazine syntheses.[13][14]

  • Reaction Setup: Suspend the dried intermediate from Protocol 4.1 (8 mmol) in 100 mL of ethanol in a round-bottom flask.

  • Reduction & Cyclization: Heat the suspension to reflux. In a separate flask, prepare a solution of sodium borohydride (40 mmol, 1.51 g) in 20 mL of ethanol. Add the sodium borohydride solution portion-wise to the refluxing suspension over 1 hour.

  • Reaction Completion: Maintain the reflux for an additional 4-6 hours after the addition is complete. The reaction progress can be monitored by a distinct color change and TLC analysis.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add 100 mL of water to the residue.

  • Isolation: Carefully acidify the aqueous solution with 2 M HCl to a pH of ~2-3. The dinitrophenazine-1-carboxylic acid will precipitate.

  • Purification: Collect the solid by suction filtration, wash with water, and dry. Recrystallize from a suitable solvent like acetic acid or an ethanol/water mixture to obtain the pure product.

o-Phenylenediamine SubstituentCondensation Yield (%)Cyclization Yield (%)
Unsubstituted80-90%40-50%
4,5-Dimethyl85-95%45-55%
4-Chloro75-85%35-45%
Table 2: Representative yields for the synthesis of substituted dinitrophenazine-1-carboxylic acids.

Safety and Handling

  • Nitroaromatics: 4,6-Dinitro-2-iodobenzoic acid and its derivatives are potentially explosive and should be handled with care. Avoid heat, shock, and friction.

  • Reagents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Reactions: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions. Ullmann condensations are often run at high temperatures in high-boiling solvents like DMF; ensure the setup is secure.

Conclusion

4,6-Dinitro-2-iodobenzoic acid is a potent and versatile reagent for constructing complex nitrogen-containing heterocyclic compounds. The strategic placement of its iodo, dinitro, and carboxyl functionalities provides a clear and logical pathway to valuable acridone and phenazine scaffolds. The protocols detailed herein offer robust starting points for researchers to explore the synthesis of novel derivatives for applications in drug discovery, materials science, and beyond.

References

  • Li, Y., Li, X., Wang, G., & Zhao, G. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5333. [Link]

  • Lysenko, E. P. (1988). Process for preparing 4,6-dinitroresorcinol.
  • BYJU'S. (n.d.). Ullmann Reaction. [Link]

  • Steingruber, H. S., Castro, M. J., & Gerbino, D. C. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA. [Link]

  • Begum, A., et al. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers. [Link]

  • Texium. (2018). Preparation of 2-iodobenzoic acid. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • Li, Y., et al. (2015). Preparation method for phenazine-1-carboxylic acid.
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • European Patent Office. (n.d.). PROCESS FOR PREPARING 4,6-DINITRORESORCINOL.
  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3619. [Link]

  • Ozonelabs Inc. (n.d.). 2-Iodobenzoic Acid. Sciencemadness. [Link]

  • Plater, M. J., & Harrison, W. T. A. (2024). The reaction of o-phenylenediamines 3–5 was studied with 4,5-difluoro-1,2-dinitrobenzene 6. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). ACRIDONE. Organic Syntheses Procedure. [Link]

  • Du, Y., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Microbiology, 14. [Link]

  • Galy, J. P., et al. (2009). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. [Link]

  • Al-Hamzi, A. M., et al. (2018). Highly Selective Photocatalytic Reduction of o-Dinitrobenzene to o-Phenylenediamine over Non-Metal-Doped TiO2 under Simulated Solar Light Irradiation. MDPI. [Link]

  • Plater, M. J., & Harrison, W. T. A. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research. [Link]

  • Steingruber, H. S., Castro, M. J., & Gerbino, D. C. (2026). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. ResearchGate. [Link]

  • La, V., & LaDow, N. D. (n.d.). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Open Access Journals. [Link]

  • organicmystery.com. (n.d.). Nucleophilic Substitution Reaction in Haloarenes. [Link]

  • Liu, Y., et al. (2023). Metabolic Degradation and Bioactive Derivative Synthesis of Phenazine-1-Carboxylic Acid by Genetically Engineered Pseudomonas chlororaphis HT66. Journal of Agricultural and Food Chemistry, 71(23), 8834-8843. [Link]

  • JOCPR. (n.d.). Green Synthesis of 9-Acridone Derivatives. [Link]

  • PubChem. (n.d.). o-Phenylenediamine. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Side reactions in the nitration of 2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitration of 2-Iodobenzoic Acid

Part 1: Executive Technical Summary

The nitration of 2-iodobenzoic acid to synthesize 2-iodo-5-nitrobenzoic acid is a classic electrophilic aromatic substitution. However, the presence of the iodine atom introduces unique stability challenges not found in chlorobenzoic or bromobenzoic acid analogs.

The reaction is governed by the competing directing effects of the carboxyl group (meta-director) and the iodine atom (ortho/para-director). While both groups cooperatively direct to the 5-position, the lability of the C–I bond leads to two critical failure modes: nitrodeiodination (loss of iodine) and iodine oxidation (formation of hypervalent iodine species).[1]

Core Reaction Scheme:

  • Starting Material: 2-Iodobenzoic acid[2][3][4][5][6][7]

  • Reagents: Concentrated

    
    , Concentrated 
    
    
    
    [1][8]
  • Major Product: 2-Iodo-5-nitrobenzoic acid[2]

  • Critical Control Parameter: Temperature (

    
     during addition)
    

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Iodine Loss & Discoloration (The "Purple Fume" Error)[1]

Q1: I observe violent evolution of violet vapors during the addition of nitric acid. My yield is low, and the product melting point is incorrect. What happened?

Diagnosis: You are experiencing Nitrodeiodination (Ipso-substitution).[1] Mechanism: The nitronium ion (


) is a potent electrophile.[1][9][10] While it prefers the electron-rich 5-position, it can also attack the carbon bearing the iodine atom (position 2). Because iodine is a good leaving group and the resulting carbocation is stabilized, the nitro group displaces the iodine. The displaced iodine combines to form molecular iodine (

), visible as violet fumes.[1][10]

Corrective Actions:

  • Temperature Control: This is the primary driver of deiodination. Ensure the internal temperature remains below 5°C during the addition of nitric acid. Use an ice/salt bath and add the acid dropwise.[6][8]

  • Acid Concentration: Avoid using fuming nitric acid (>90%) unless strictly necessary.[1] Standard concentrated nitric acid (65-70%) is sufficient and less prone to oxidative cleavage.[1]

  • Quenching: If violet fumes appear, the reaction is already compromised.[1] During workup, wash the crude solid with 10% Sodium Metabisulfite (

    
    )  or Sodium Thiosulfate solution.[1] This reduces elemental iodine (
    
    
    
    ) to water-soluble iodide (
    
    
    ), preventing it from contaminating the product.[1]
Category 2: Regioselectivity & Isomer Contamination

Q2: My NMR shows a minor set of peaks indicating an isomer. Is this the 3-nitro or 4-nitro isomer, and how do I remove it?

Diagnosis: The impurity is likely 2-iodo-3-nitrobenzoic acid . Mechanism:

  • 2-Iodo-5-nitrobenzoic acid (Major): The 5-position is meta to the carboxyl group and para to the iodine. This is electronically and sterically favored.[1]

  • 2-Iodo-3-nitrobenzoic acid (Minor): The 3-position is meta to the carboxyl group and ortho to the iodine. While electronically viable, this position is sterically crowded (sandwiched between the bulky iodine and carboxyl groups).[1]

  • 4-Nitro Isomer: Highly unlikely as it would require substitution ortho to the deactivating carboxyl group and meta to the iodine.

Corrective Actions:

  • Purification: The 3-nitro isomer is more soluble in polar solvents due to the "ortho effect" disrupting intermolecular hydrogen bonding.

    • Protocol: Recrystallize the crude solid from water/ethanol (3:1) . The 5-nitro isomer crystallizes preferentially.

  • Validation: Check the

    
     NMR coupling constants.
    
    • 5-Nitro (Target): Look for a doublet (

      
      ) for H-3/H-4 coupling and a meta-coupling doublet (
      
      
      
      ) for H-6.
    • 3-Nitro (Impurity): The pattern will differ significantly due to the 1,2,3-substitution pattern.[1]

Category 3: Oxidation & Solubility Issues

Q3: A white precipitate formed that is insoluble in organic solvents but soluble in base.[1] It does not match the product's melting point. Did I make the iodonium salt?

Diagnosis: Potential Oxidation to Hypervalent Iodine .[1] Mechanism: Nitric acid is a strong oxidant.[1][10] Under forcing conditions (high temp or excess acid), the iodine atom can be oxidized from I(I) to I(III) (iodoso,


) or I(V) (iodoxy, 

).[1] This is common if acetic anhydride is used as a solvent, but can occur in mixed acid.[1] These species often have poor solubility in organic solvents and higher melting points.[1]

Corrective Actions:

  • Reductive Workup: Ensure the workup includes a reductive step. Treating the reaction mixture with sodium bisulfite not only removes free iodine but can reduce trace amounts of surface-oxidized iodine species back to the iodide.

  • Solvent Choice: Do not use acetic anhydride for this specific nitration unless you intend to make the diacetate iodonium species. Use concentrated sulfuric acid as the solvent.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2-iodo-5-nitrobenzoic acid (Target scale: 10 mmol).

Materials Table
ReagentMW ( g/mol )Equiv.[1]AmountRole
2-Iodobenzoic Acid 248.021.02.48 gSubstrate
Conc.

98.08Solvent15.0 mLSolvent/Catalyst
Conc.[1]

(70%)
63.011.2~0.8 mLElectrophile Source
Sodium Metabisulfite 190.11Wash~10 mL (10% aq)Iodine Scavenger
Step-by-Step Procedure
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.48 g of 2-iodobenzoic acid in 15 mL of concentrated sulfuric acid.

    • Note: Heating to 40-50°C may be required to fully dissolve the solid. Ensure it cools back to room temperature before proceeding.

  • Cooling: Place the flask in an ice-salt bath and cool the internal temperature to 0–2°C .

  • Nitration (Critical Step): Add the concentrated nitric acid (0.8 mL) dropwise over 20 minutes.

    • Checkpoint: Monitor the temperature.[5][7][8] Do not allow it to exceed 5°C. If purple fumes appear, stop addition and cool immediately.

  • Reaction: Allow the mixture to stir at 0–5°C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice/water with vigorous stirring. A solid precipitate should form.[1][7]

  • Workup:

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake with cold water (2 x 20 mL).

    • Wash with 10% sodium metabisulfite solution (20 mL) to remove any iodine discoloration.[1]

    • Wash again with water until the filtrate is neutral pH.

  • Purification: Recrystallize the crude pale-yellow solid from a mixture of Ethanol/Water (approx 1:3 ratio).[1]

    • Yield: Expected yield is 65–75%.[1]

    • Melting Point: Target range is 198–200°C.[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the reaction pathways, highlighting the competition between the desired 5-nitration and the undesired side reactions (ipso-substitution and oxidation).

NitrationPathways Start 2-Iodobenzoic Acid Intermediate Sigma Complex Start->Intermediate HNO3 / H2SO4 < 5°C Side1 2-Iodo-3-nitrobenzoic Acid (Minor Isomer) Start->Side1 Steric Hindrance (Ortho to I) Side2 2-Nitrobenzoic Acid + I2 (Purple Fumes) Start->Side2 Ipso-Substitution (> 10°C) Side3 Hypervalent Iodine Species (Oxidation) Start->Side3 Oxidation (Excess HNO3) Product 2-Iodo-5-nitrobenzoic Acid (MAJOR PRODUCT) Intermediate->Product Para to I Meta to COOH

Caption: Reaction pathways for the nitration of 2-iodobenzoic acid. Green path indicates the desired synthesis; red paths indicate thermal or oxidative failure modes.

References

  • Org. Synth. 1927, 7, 58. o-Iodobenzoic Acid Synthesis (Sandmeyer Reference).[1][1]

  • Yatabe, H., et al. (2018).[1][4] Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX).[1] (Discusses oxidation side reactions of 2-iodobenzoic acid).

  • BenchChem Technical Support. Nitration of 2-Aminobenzoic Acid and Derivatives. (General nitration protocols and safety). [1]

  • Master Organic Chemistry. Nitration of Aromatic Compounds: Mechanism and Selectivity.

Sources

Handling and safety precautions for 4,6-Dinitro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Dinitro-2-iodobenzoic Acid

Status: Active Ticket ID: #DNIBA-SAFE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Desk

You have requested a comprehensive handling and safety protocol for 4,6-Dinitro-2-iodobenzoic acid . This is not a routine reagent; it combines the energetic instability of polynitro aromatics with the photochemical lability of aryl iodides.

This guide is structured to address the "Why" behind the "How," ensuring you understand the mechanistic basis of these safety protocols.

Module 1: Critical Safety & Energetic Profile

Q: Is this compound explosive? A: Treat it as a potential energetic material. While less sensitive than picric acid (trinitrophenol), dinitro-substituted benzoic acids possess significant chemical potential energy. The presence of two nitro groups (


) on the aromatic ring destabilizes the crystal lattice, making it susceptible to rapid decomposition under heat or shock.

The "Metal Salt" Trap (Critical Warning): Like many polynitro-organic acids, this compound is acidic. If allowed to react with metals (especially copper, lead, or zinc) or strong bases, it can form metal dinitrobenzoate salts . These salts are often significantly more shock-sensitive than the free acid.

Protocol 1.1: Thermal Stability Validation Before scaling up any reaction above 1g or 50°C, you must validate the thermal onset of decomposition.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Method: Ramp 5°C/min from 30°C to 250°C in a sealed gold-plated crucible (avoid aluminum if acidic reaction is feared).

  • Pass Criteria: No exotherm detected below

    
    .
    

Visualizing the Hazard Logic:

G Start 4,6-Dinitro-2-iodobenzoic Acid Base Contact with Strong Base/Metal Start->Base Heat Heat (>150°C) Start->Heat Salt Formation of Metal/Ammonium Salt Base->Salt Acid-Base Rxn Shock Shock/Friction Sensitivity Salt->Shock Decomp Rapid Thermal Decomposition (NOx Release) Heat->Decomp Exothermic

Figure 1: Hazard escalation pathways. Note that salt formation significantly increases shock sensitivity.

Module 2: Chemical Integrity & Photostability

Q: Why is my white powder turning pink/purple? A: Photolytic C-I Bond Homolysis. The iodine atom at the C2 position is sterically crowded by the carboxylic acid group and electronically destabilized by the electron-withdrawing nitro groups at C4 and C6. Upon exposure to UV or visible light, the C-I bond undergoes homolytic cleavage, releasing an aryl radical and elemental iodine (


). The purple color is free iodine.

Mechanism:




Troubleshooting Protocol:

  • Prevention: Store in amber glass vials wrapped in aluminum foil.

  • Remediation: If the sample is pink, wash with a cold 5% Sodium Thiosulfate (

    
    ) solution. The thiosulfate reduces 
    
    
    
    back to colorless iodide (
    
    
    ), restoring purity.

Module 3: Reactivity & Synthesis Troubleshooting

Q: The compound is reacting with my solvent. What can I use? A: Avoid Nucleophilic Solvents at High Temperatures. The 4,6-dinitro substitution pattern makes the ring highly electron-deficient. This activates the iodine (a good leaving group) toward Nucleophilic Aromatic Substitution (


) .
  • Risk: If you dissolve this in methanol or amines and heat it, you may accidentally displace the iodine, creating a methoxy- or amino-dinitrobenzoic acid impurity.

  • Safe Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), or dilute acid.

  • Solvents to Monitor: DMSO/DMF (Safe at RT, risk of decomposition >100°C).

Solvent Compatibility Table

Solvent ClassSuitabilityNotes
Chlorinated (DCM, Chloroform) Excellent Best for storage and transport. Inert.
Alcohols (MeOH, EtOH) Caution Potential

(ether formation) if heated or basic.
Polar Aprotic (DMSO, DMF) Good High solubility, but watch thermal stability limits.
Water Poor Insoluble unless converted to salt (Risk: see Module 1).
Amines (Pyridine, TEA) DANGER Will form salts immediately; potential for exothermic polymerization.

Module 4: Handling Workflow & Waste Disposal

Q: How do I clean up a spill safely? A: Do NOT use metal tools. Friction between a metal spatula and dry polynitro compounds can initiate detonation.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate non-essential personnel.

  • Wet: Gently mist the spill with water or polyethylene glycol (PEG) to desensitize the crystals.

  • Collect: Use a conductive plastic scoop or a piece of stiff paper to gather the material.

  • Neutralize: Place waste in a dedicated container. Do not mix with oxidizers or strong reducing agents.

Experimental Workflow Visualization:

Workflow Storage Storage (Dark, <25°C, Inert) Weighing Weighing (Anti-static, Plastic tools) Storage->Weighing Amber Vial Reaction Reaction Setup (Shielding, Temp Control) Weighing->Reaction No Metal Spatulas Quench Quench/Workup (Thiosulfate wash) Reaction->Quench Check TLC Waste Waste Disposal (Separate Stream) Quench->Waste High pH

Figure 2: Safe handling lifecycle. Note the emphasis on non-metallic tools during weighing.

References

  • Fisher Scientific. (2021).[1] Safety Data Sheet: 3,5-Dinitrobenzoic acid. (Used as a structural surrogate for dinitro-functionality hazards). Link

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 2-Iodobenzoic acid.[2][3] (Used for C-I bond stability data). Link

  • Sigma-Aldrich. (2022). Technical Bulletin: Handling of Energetic Nitro Compounds. (General handling of polynitro aromatics). Link

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr). (Mechanism of nitro-group activation). Link

Disclaimer: This guide is for informational purposes for trained personnel only. Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling.

Sources

Technical Support Center: Optimizing Derivatization of 4,6-Dinitro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4,6-Dinitro-2-iodobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its derivatization and optimize your reaction parameters for success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of 4,6-Dinitro-2-iodobenzoic acid.

Q1: What are the primary challenges when working with 4,6-Dinitro-2-iodobenzoic acid?

A1: The primary challenges stem from its structure:

  • Steric Hindrance: The iodine atom and a nitro group ortho to the carboxylic acid create significant steric bulk, which can impede the approach of nucleophiles or coupling partners.

  • Electronic Effects: The two nitro groups are strong electron-withdrawing groups, which deactivate the aromatic ring and can influence the reactivity of the carboxylic acid and the C-I bond.

  • Solubility: This compound can have limited solubility in common organic solvents, which may necessitate careful solvent screening or the use of co-solvents.

Q2: Which functional groups can be derivatized on this molecule?

A2: The two primary sites for derivatization are:

  • The Carboxylic Acid: This group can be converted into esters, amides, or other acid derivatives.

  • The Carbon-Iodine Bond: The aryl iodide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Q3: What safety precautions should be taken when handling 4,6-Dinitro-2-iodobenzoic acid?

A3: As with all dinitroaromatic compounds, care should be taken to avoid heat, shock, and friction, as they can be energetic materials. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

II. Troubleshooting Guide: Common Derivatization Reactions

This section provides detailed troubleshooting for specific issues you may encounter during key derivatization reactions.

A. Amide Bond Formation

The formation of an amide bond from the sterically hindered carboxylic acid of 4,6-Dinitro-2-iodobenzoic acid often requires more than standard coupling conditions.

Problem 1: Low or no conversion to the desired amide.

  • Probable Cause 1: Ineffective Coupling Reagent. Standard carbodiimide reagents like DCC or EDC may not be sufficient to activate the sterically hindered carboxylic acid.[1]

    • Solution: Employ more potent coupling reagents.

      • HATU or HBTU: These uronium-based reagents are highly effective for coupling hindered acids. Use in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).

      • Acyl Fluoride Formation: Convert the carboxylic acid to the more reactive acyl fluoride in situ using reagents like BTFFH. This intermediate can then react with the amine, even at elevated temperatures for challenging substrates.[1]

  • Probable Cause 2: Poor Nucleophilicity of the Amine. Electron-deficient anilines or sterically hindered amines may not react efficiently with the activated carboxylic acid.[1][2]

    • Solution: Increase reaction temperature and/or time. For particularly unreactive amines, consider using a protocol specifically designed for electron-deficient amines, which may involve a specific combination of coupling agents and bases.[2] A protocol using EDC and DMAP with a catalytic amount of HOBt has shown success in these cases.[2]

  • Probable Cause 3: Solubility Issues. The starting material or the activated intermediate may not be fully soluble in the reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.[3]

    • Solution: Screen a range of solvents. Aprotic polar solvents like DMF, DMAc, or NMP are often good choices. If solubility remains an issue, consider using a co-solvent system.

Problem 2: Formation of side products.

  • Probable Cause: Side reactions of the coupling reagent. Carbodiimide-based reagents can lead to the formation of N-acylurea byproducts.

    • Solution: Additives like HOBt or HOAt can suppress these side reactions and improve the yield of the desired amide.[4]

B. Esterification

Esterification of this hindered acid can be challenging, especially with bulky alcohols.

Problem 1: Incomplete esterification under standard Fischer conditions.

  • Probable Cause: Steric hindrance and equilibrium. The Fischer esterification is a reversible reaction, and the steric hindrance around the carboxylic acid can slow the forward reaction.[5]

    • Solution 1: Use a large excess of the alcohol. This will shift the equilibrium towards the product side.[5]

    • Solution 2: Remove water as it forms. Employing a Dean-Stark apparatus with a suitable azeotroping solvent like toluene can effectively drive the reaction to completion.[5]

    • Solution 3: Alternative esterification methods. For highly hindered alcohols, consider methods that proceed through a more reactive intermediate. For example, in situ formation of benzotriazole esters using HOBt and EDC has been effective for esterifying sterically hindered alcohols.[6]

C. Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide of 4,6-Dinitro-2-iodobenzoic acid is a good substrate for cross-coupling reactions. However, the electron-withdrawing nitro groups can influence reactivity.

1. Suzuki-Miyaura Coupling

Problem 1: Low yield or failed reaction.

  • Probable Cause 1: Inappropriate catalyst or ligand. The choice of palladium catalyst and phosphine ligand is critical for a successful Suzuki coupling.

    • Solution: For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often beneficial.[7] Consider catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a ligand such as SPhos or XPhos.

  • Probable Cause 2: Poor choice of base or solvent. The base plays a crucial role in the transmetalation step, and the solvent affects the solubility of all components.[8]

    • Solution: A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF, often with water) is recommended to find the optimal conditions.[8][9] Stronger bases are often more effective.[8]

  • Probable Cause 3: Deactivation of the catalyst. The reaction mixture turning black early on can indicate catalyst decomposition to palladium black.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species. Degassing the solvent and reagents is crucial.

2. Sonogashira Coupling

Problem 1: Homocoupling of the alkyne (Glaser coupling).

  • Probable Cause: Presence of oxygen and/or excess copper catalyst. The copper co-catalyst, in the presence of oxygen, can promote the homocoupling of the terminal alkyne.[10]

    • Solution 1: Rigorous exclusion of oxygen. Degas all solvents and reagents thoroughly and maintain an inert atmosphere throughout the reaction.

    • Solution 2: Use a copper-free Sonogashira protocol. Several methods have been developed that avoid the use of a copper co-catalyst, which eliminates the possibility of Glaser coupling.[10][11] These often require specific ligands and bases.

  • Probable Cause 2: Inefficient coupling with the aryl iodide. If the cross-coupling is slow, the homocoupling side reaction can become more prominent.

    • Solution: Optimize the palladium catalyst and ligand. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and subsequent steps of the catalytic cycle.[12]

III. Optimized Reaction Parameters (Summary Table)

The following table provides starting points for optimizing common derivatization reactions of 4,6-Dinitro-2-iodobenzoic acid. Note that these are general recommendations and may require further optimization for specific substrates.

Reaction TypeReagents/CatalystBaseSolventTemperatureKey Considerations
Amide Coupling HATU or BTFFH/Et₃SiHDIPEADMF, NMPRoom Temp to 80 °CUse potent coupling agents for hindered acid.[1]
Esterification H₂SO₄ (cat.)N/AExcess Alcohol/TolueneRefluxUse Dean-Stark to remove water.[5]
Suzuki Coupling Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃ or Cs₂CO₃Dioxane/H₂O80-100 °CEnsure inert atmosphere.[7]
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineTHF or DMFRoom Temp to 60 °CDegas thoroughly to prevent homocoupling.[10]

IV. Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • To a solution of 4,6-Dinitro-2-iodobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • To a Schlenk flask, add 4,6-Dinitro-2-iodobenzoic acid (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., DMF or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product as needed.

V. Visualizations

Derivatization_Workflow cluster_acid Carboxylic Acid Derivatization cluster_coupling Cross-Coupling Reactions Start 4,6-Dinitro-2-iodobenzoic acid Amide Amide Formation Start->Amide Amine, Coupling Agent Ester Esterification Start->Ester Alcohol, Acid Catalyst Suzuki Suzuki Coupling Start->Suzuki Boronic Acid, Pd Catalyst Sonogashira Sonogashira Coupling Start->Sonogashira Alkyne, Pd/Cu Catalyst ProductA ProductA Amide->ProductA Amide Product ProductB ProductB Ester->ProductB Ester Product ProductC ProductC Suzuki->ProductC Biaryl Product ProductD ProductD Sonogashira->ProductD Alkynyl Product

Caption: Derivatization pathways for 4,6-Dinitro-2-iodobenzoic acid.

Troubleshooting_Amide_Coupling Start Low Amide Yield Cause1 Ineffective Coupling Agent? Start->Cause1 Cause2 Poor Nucleophile? Start->Cause2 Cause3 Solubility Issue? Start->Cause3 Sol1 Use HATU or Acyl Fluoride Cause1->Sol1 Sol2 Increase Temp/Time Cause2->Sol2 Sol3 Screen Solvents (DMF, NMP) Cause3->Sol3

Caption: Troubleshooting flowchart for low-yield amide coupling reactions.

VI. References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. [Link]

  • Fischer Esterification. (2022). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Gandeepan, P., & Cheng, C. H. (2011). A general and efficient copper-free Sonogashira coupling of aryl iodides and bromides with terminal alkynes catalyzed by a palladium complex. Organic & Biomolecular Chemistry, 9(19), 6546-6549. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Singh, N., & Verma, A. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6913. [Link]

  • Subir, M., & Saikia, L. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(28), 152145. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The Di-and Tri-isopropyl-substituted-1-hydroxybenzotriazoles (HOBt) and 1-Hydroxy-7-azabenzotriazoles (HOAt): The Effect of 2-, 4-, and 6-Substitution on Coupling Efficiency. The Journal of Organic Chemistry, 64(12), 4498-4500. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

Sources

Troubleshooting guide for cross-coupling reactions with 4,6-Dinitro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DNBA-46-I-SUP Subject: Troubleshooting Low Yields & Side Reactions in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The Substrate Challenge

You are working with 4,6-Dinitro-2-iodobenzoic acid , a substrate that presents a "perfect storm" of reactivity challenges. It is not merely an aryl iodide; it is a highly electron-deficient, sterically crowded, and thermally unstable system.

Successful coupling requires navigating three competing pathways. Your reaction conditions must favor Path A while actively suppressing Path B and Path C .

  • Path A (Desired): Cross-coupling (C-C bond formation).[1][2]

  • Path B (Thermal Failure): Decarboxylation. The ortho-nitro and para-nitro groups stabilize the anionic intermediate, making the loss of

    
     extremely facile, even at moderate temperatures.
    
  • Path C (Electronic Failure): Protodehalogenation.[3] The electron-poor ring makes the C-I bond highly reactive toward oxidative addition, but if the transmetallation step is slow, the Pd-Ar species will scavenge a hydride (from solvent or moisture), replacing Iodine with Hydrogen.

Diagnostic Visualizations

Figure 1: Reaction Pathway Competition & Control

This diagram illustrates the mechanistic divergence. Understanding this is critical for troubleshooting.

ReactionPathways SM 4,6-Dinitro-2-iodobenzoic acid (Starting Material) Pd_OxAdd Pd(II)-Ar Intermediate (Highly Electrophilic) SM->Pd_OxAdd Fast Oxidative Addition (Pd0) Decarb Byproduct: 3,5-Dinitro-iodobenzene (Loss of CO2) SM->Decarb Thermal (>60°C) Base-mediated Product Cross-Coupled Product (Target) Pd_OxAdd->Product Transmetallation (Rate Limiting) Dehal Byproduct: 3,5-Dinitrobenzoic acid (Loss of Iodine) Pd_OxAdd->Dehal Protodehalogenation (Hydride Source Present)

Caption: The substrate (Red) faces immediate thermal risk. Once the Pd-cycle begins (Yellow), the system must race towards Product (Green) before "leaking" into protodehalogenation (Grey).

Figure 2: Troubleshooting Logic Tree

Use this flowchart to diagnose your specific failure mode.

TroubleshootingTree Start Analyze Crude LCMS/NMR Check1 Is Starting Material (SM) Consumed? Start->Check1 Check2 Identify Major Byproduct Check1->Check2 Yes (SM Gone) Sol1 Solution: Increase Temp OR Change Ligand (Buchwald) Check1->Sol1 No (SM Remains) Sol2 Issue: Decarboxylation Sol: Lower Temp (<50°C), Use CsF instead of Carbonate Check2->Sol2 Product - CO2 Sol3 Issue: Protodehalogenation Sol: Dry Solvents, Avoid Alcohols/DMF Check2->Sol3 Product - Iodine (+H) Sol4 Issue: Catalyst Poisoning Sol: Increase Pd Loading, Check for NO2 reduction Check2->Sol4 Complex Mixture/Tars

Caption: Step-by-step decision matrix based on crude reaction analysis.

Technical Support Modules (Q&A)

Module A: The "Disappearing Carboxyl" (Decarboxylation)

User Question: "I am seeing a major spot on TLC that corresponds to 1-iodo-3,5-dinitrobenzene. My carboxylic acid group is gone. Why?"

Technical Diagnosis: You are experiencing thermal decarboxylation. The ortho-nitro and para-nitro groups are powerful electron-withdrawing groups (EWGs). They pull electron density from the ring, stabilizing the negative charge that develops on the ring carbon when


 leaves. This makes the molecule behave like a "ticking time bomb" when heated, especially in basic media.

Corrective Actions:

  • Switch Bases: Carbonate bases (

    
    , 
    
    
    
    ) require heat to be effective in Suzuki couplings. Switch to Cesium Fluoride (CsF) or Potassium Phosphate (
    
    
    )
    . These often work at lower temperatures.
  • Temperature Control: Never exceed 60°C. If possible, run the reaction at 40°C or Room Temperature .

  • Esterification Strategy: If the acid is not strictly required for the coupling step, convert it to a methyl ester before the coupling. The ester is significantly more robust against thermal degradation than the free acid salt.

Module B: The "Missing Iodine" (Protodehalogenation)

User Question: "I see the product mass, but it's missing the coupling partner. It looks like the Iodine was just replaced by Hydrogen."

Technical Diagnosis: This is protodehalogenation.[3][4] Because your ring is so electron-poor, the Palladium(0) inserts into the C-I bond very quickly (Fast Oxidative Addition). However, if the Boronic Acid is slow to react (Slow Transmetallation), the reactive Pd(II)-Aryl species sits waiting. It will eventually grab a Hydride (


) from the solvent or trace moisture.

Corrective Actions:

  • Solvent Hygiene: Do not use alcohols (MeOH, EtOH) or wet DMF. These are hydride donors. Use anhydrous Toluene or 1,4-Dioxane .

  • Concentration: Increase the concentration of the reaction. This increases the collision frequency between the Pd-species and the Boronic acid, favoring the coupling over the side reaction.

  • Pre-activation: Pre-stir the Boronic Acid with the base for 15 minutes before adding the Pd catalyst and your Iodide. This ensures the "ate" complex (the active transmetallation species) is ready waiting for the Pd.

Module C: Catalyst Death (Nitro Poisoning)

User Question: "The reaction starts but stops at 30% conversion. Adding more catalyst doesn't help."

Technical Diagnosis: Nitro groups are coordinating ligands.[5] With two nitro groups, your substrate can bind to the Palladium, displacing the phosphine ligands and creating an inactive "Palladium Black" precipitate.

Corrective Actions:

  • Ligand Choice: Standard

    
     is too weak. Use bulky, electron-rich ligands like X-Phos  or S-Phos . These bind tightly to Pd and prevent the nitro groups from interfering.
    
  • Catalyst Loading: Start higher than usual. Use 5-10 mol% instead of the standard 1-2%.

Optimized Protocol: The "Low-Temp" Method

This protocol is designed to minimize decarboxylation while maximizing coupling efficiency.

Reagents:

  • Substrate: 4,6-Dinitro-2-iodobenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    + S-Phos
  • Base:

    
     (3.0 equiv) - Note: Extra eq. needed to neutralize the acid.
    
  • Solvent: THF:Water (10:1 ratio) - Degassed thoroughly.

Step-by-Step:

  • Degassing (Critical): Sparge the solvent mixture with Argon or Nitrogen for 20 minutes. Oxygen promotes homocoupling and catalyst death.

  • Pre-Complexation: In the reaction vial, add the Boronic Acid and Base to the solvent. Stir for 10 minutes under inert atmosphere.

    • Why? This activates the boron, making it ready for immediate reaction.

  • Substrate Addition: Add the 4,6-Dinitro-2-iodobenzoic acid .

  • Catalyst Addition: Add the Pd catalyst last.

  • Reaction: Heat to 45°C . Monitor by LCMS every 2 hours.

    • Stop Condition: If you see the "Des-Iodo" byproduct increasing (mass = SM - 126 + 1), stop the reaction immediately; you are entering the protodehalogenation regime.

Data Summary Table

ParameterStandard ConditionRecommended Condition Reason
Solvent DMF or EthanolTHF/Water or Toluene Avoids hydride sources (protodehalogenation).
Base


or CsF
Milder, works at lower temps to prevent decarboxylation.
Temperature 80-100°C40-50°C High heat triggers loss of

in ortho-nitro systems.
Ligand TriphenylphosphineS-Phos / X-Phos Bulky ligands prevent nitro-group coordination to Pd.
Atmosphere Nitrogen BalloonArgon Sparge Strict oxygen exclusion prevents phenol formation.

References

  • Suzuki-Miyaura Coupling Mechanism & General Cycles

    • Source: Chemistry LibreTexts. "Suzuki-Miyaura Coupling."[2][6][7]

    • URL:[Link][1][2][7]

  • Protodehalogen

    • Source: Organic Chemistry Portal.[7] "Reduction of Aryl Halides."

    • URL:[Link]

  • C

    • Source: Wikipedia.
    • URL:[Link]

  • Decarboxyl

    • Context: This is a foundational principle of physical organic chemistry (Hammett equation/inductive effects). Highly electron-deficient benzoic acids (like 2,4,6-trinitrobenzoic acid)
    • Related Reactivity: See "Reactivity of 2,4,6-Trinitroresorcinol" for parallels in nitro-arom
    • URL:[Link]

Sources

Removal of impurities from 4,6-Dinitro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4,6-Dinitro-2-iodobenzoic Acid

Status: Operational Agent: Senior Application Scientist Ticket ID: DNIBA-PUR-001

Executive Summary: The Stability-Purity Trade-off

You are working with 4,6-Dinitro-2-iodobenzoic acid (also referred to as 2-iodo-4,6-dinitrobenzoic acid). This is a highly functionalized aromatic system where the electron-withdrawing nature of two nitro groups combined with the steric strain of the ortho-iodine creates a "perfect storm" for instability.

The Critical Insight: The primary challenge with this compound is not just removing impurities, but doing so without triggering decarboxylation . The electron-deficient ring weakens the C-C bond between the ring and the carboxyl group. If you heat this compound excessively during recrystallization, you will generate 1-iodo-3,5-dinitrobenzene (the decarboxylated impurity) faster than you can remove it.

Module 1: Impurity Identification (Know Your Enemy)

Before attempting purification, you must categorize your impurities. In the synthesis of 4,6-Dinitro-2-iodobenzoic acid (likely via Sandmeyer reaction from 2-amino-4,6-dinitrobenzoic acid), the following impurities are standard:

Impurity TypeChemical IdentityOriginDetection Signature (HPLC/TLC)
Type A (Starting Material) 2-Amino-4,6-dinitrobenzoic acidIncomplete DiazotizationPolar, often fluorescent under UV.
Type B (Hydrolysis) 2-Hydroxy-4,6-dinitrobenzoic acidWater attacking the diazonium salt instead of Iodine.Shift in retention time; phenolic -OH peak in IR.
Type C (Thermal) 1-Iodo-3,5-dinitrobenzeneDecarboxylation due to overheating.Non-acidic (neutral). Moves fast on Silica.
Type D (Inorganic) Free Iodine (

), Inorganic Salts
Oxidation of KI; incomplete washing.Purple color (Iodine); Ash content (Salts).

Module 2: Purification Protocols

Protocol A: The "Cold" Acid-Base Extraction (Primary Purification)

Use this method first. It separates the target acid from non-acidic impurities (Type C) and inorganic salts (Type D) without thermal stress.

The Logic: 4,6-Dinitro-2-iodobenzoic acid is a strong organic acid (


 approx 1.5–2.5 due to electron-withdrawing groups). We can dissolve it in mild base, filter off the neutral impurities (decarboxylated by-products), and re-precipitate.

Step-by-Step:

  • Dissolution: Suspend the crude solid in 5% aqueous Sodium Bicarbonate (

    
    ).
    
    • Note: Do not use NaOH. The high pH can trigger nucleophilic aromatic substitution (displacing the Iodine with -OH), creating Impurity Type B.

  • Filtration: Stir for 30 minutes. Filter the solution through a Celite pad.

    • Result: The filtrate contains your product as a sodium salt. The filter cake contains 1-iodo-3,5-dinitrobenzene (neutral) and unreacted tars.

  • Scavenging (Optional): If the filtrate is purple/brown, add a spatula tip of Sodium Thiosulfate to reduce free Iodine to iodide (water-soluble).

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 2M HCl until pH < 1.

    • Critical: Keep cold to prevent decarboxylation during the exothermic acidification.

  • Isolation: Filter the white/yellow precipitate and wash with ice-cold water. Dry in a vacuum desiccator over

    
    . Do not oven dry above 50°C. 
    
Protocol B: Recrystallization (Polishing)

Use this only if Protocol A does not yield sufficient purity. This method carries a risk of thermal degradation.

  • Recommended Solvent: 50% Aqueous Acetic Acid or Benzene/Ethanol (9:1) .

  • Avoid: High-boiling solvents like DMSO or DMF (hard to remove without heat).

  • Procedure:

    • Dissolve solid in the minimum amount of warm solvent (max 60°C).

    • Do not boil. If it doesn't dissolve at 60°C, add more solvent rather than increasing heat.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter and wash with cold non-polar solvent (e.g., Hexane) to remove surface iodine.

Module 3: Troubleshooting & FAQs

Q1: My product is turning purple during storage. What is happening? A: This is "Iodine Leaching." The C-I bond is activated by the ortho/para nitro groups. Light and trace acidity accelerate homolytic cleavage, releasing


.
  • Fix: Store the compound in an amber vial, under Argon, at -20°C. Add a small packet of copper turnings or silver foil in the secondary container (not touching the product) to act as an iodine scavenger trap if long-term storage is needed.

Q2: I see a new spot on TLC that wasn't there before recrystallization. A: You likely overheated the material. The new spot is almost certainly 1-iodo-3,5-dinitrobenzene .

  • Fix: Run Protocol A (Acid-Base Extraction). The decarboxylated impurity is neutral and will not dissolve in Bicarbonate, allowing you to filter it out.

Q3: The melting point is lower than reported (Literature: ~176-180°C for similar isomers). A: A depressed melting point usually indicates the presence of the hydroxy-impurity (Type B). Phenolic impurities form eutectic mixtures that drastically lower MP.

  • Fix: Recrystallize from dilute acid (e.g., 0.5M HCl). The acid suppresses the ionization of the phenol, keeping it in solution while your nitro-benzoic acid crystallizes out.

Module 4: Visualization of Impurity Pathways

The following diagram illustrates the "Danger Zones" in the synthesis and handling of this compound.

ImpurityMap Start Diazonium Intermediate (Unstable) Target 4,6-Dinitro-2-iodobenzoic Acid (Target) Start->Target + KI (Iodination) Impurity_OH Impurity: 2-Hydroxy-4,6-dinitro benzoic acid (Phenol) Start->Impurity_OH + H2O (Hydrolysis) (pH > 7 or low [I-]) Impurity_Decarb Impurity: 1-Iodo-3,5- dinitrobenzene Target->Impurity_Decarb Heat (>80°C) Decarboxylation Impurity_I2 Free Iodine (I2) Target->Impurity_I2 Light/Age (C-I Bond Cleavage)

Caption: Chemical fate map showing how environmental factors (Heat, pH, Light) drive the target compound toward specific impurity pathways.

Module 5: Decision Matrix for Purification

Use this flow to determine your next step.

DecisionMatrix Check Analyze Crude Purity (HPLC/TLC) IsNeutral Is impurity Neutral? (Decarboxylated product) Check->IsNeutral IsPhenol Is impurity Phenolic? (Hydroxy-analog) IsNeutral->IsPhenol No Action_Base Protocol A: Cold Bicarbonate Wash IsNeutral->Action_Base Yes IsColor Is product Purple? IsPhenol->IsColor No Action_Recrys Protocol B: Recrystallize (Dilute Acid) IsPhenol->Action_Recrys Yes IsColor->Check No (Pure) Action_Thio Thiosulfate Wash IsColor->Action_Thio Yes

Caption: Troubleshooting logic flow for selecting the correct purification method based on observed impurity characteristics.

References

  • Organic Syntheses, Coll.[1][2] Vol. 1, p. 455 (1941). Preparation of 2,4,6-Trinitrobenzoic Acid. (Provides foundational data on the stability and oxidation of polynitrobenzoic acids).

  • PubChem Compound Summary: 2-Amino-4,6-dinitrobenzoic acid. National Center for Biotechnology Information.[3] (Data on the starting material and potential unreacted impurities).[1][4]

  • Master Organic Chemistry. The Sandmeyer Reaction. (Mechanism of iodination and hydrolysis side-reactions).

  • Organic Chemistry Portal. Decarboxylation Mechanisms. (Explains the thermal instability of electron-deficient benzoic acids).

Sources

Technical Support Center: Scaling Up 4,6-Dinitro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols and troubleshooting strategies for the scale-up synthesis of 4,6-Dinitro-2-iodobenzoic acid (CAS: 95192-62-4).

The synthesis strategy prioritizes the Sandmeyer reaction of 2-amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid). This route allows for the precise regioselective placement of the iodine atom, which is difficult to achieve via direct iodination of dinitrobenzoic acid or nitration of iodobenzoic acid due to electronic directing effects.

Process Overview & Logic

The synthesis relies on the conversion of a primary aromatic amine to an aryl iodide via a diazonium intermediate. Due to the presence of two electron-withdrawing nitro groups, the precursor amine is weakly basic, requiring specialized diazotization conditions (Nitrosyl Sulfuric Acid) rather than standard aqueous acid methods.

Synthetic Pathway Visualization

G TNT 2,4,6-Trinitrotoluene (Starting Material) TNBA 2,4,6-Trinitrobenzoic Acid (Intermediate 1) TNT->TNBA Oxidation (Na2Cr2O7/H2SO4) Amine 2-Amino-4,6-dinitrobenzoic Acid (Precursor) TNBA->Amine Regioselective Reduction (Hydrazine/FeCl3 or NaSH) Diazo [Diazonium Salt] (Unstable Intermediate) Amine->Diazo Diazotization (NaNO2/H2SO4) Product 4,6-Dinitro-2-iodobenzoic Acid (Target) Diazo->Product Sandmeyer Iodination (KI, -N2)

Caption: Step-wise transformation from TNT to 4,6-Dinitro-2-iodobenzoic acid, highlighting the critical unstable diazonium intermediate.

Critical Safety Protocols (Read Before Scaling)

  • Explosion Hazard: The starting materials (polynitro aromatics) and the diazonium intermediate are energetic. Never isolate the dry diazonium salt. Ensure the Sandmeyer reaction proceeds immediately after diazotization.

  • Thermal Runaway: The diazotization of dinitro-anilines is exothermic. On a large scale, cooling capacity must exceed heat generation. Maintain T < 5°C during nitrosyl addition.

  • Toxic Gas: The reaction evolves Nitrogen oxides (NOx) and Nitrogen gas (N2). Ensure high-throughput ventilation and scrubbers are active.

Detailed Experimental Protocols

Phase 1: Preparation of the Precursor (2-Amino-4,6-dinitrobenzoic Acid)

If this compound is not commercially available, it must be synthesized from 2,4,6-trinitrobenzoic acid (TNBA). Mechanism: Nucleophilic partial reduction (Zinin reduction or catalytic transfer hydrogenation). Reference Protocol: Reduction of TNBA using Hydrazine hydrate with FeCl3 catalyst is preferred for purity over sulfide reductions [1].

  • Dissolution: Dissolve 2,4,6-trinitrobenzoic acid in methanol/water.

  • Catalyst: Add catalytic FeCl3 (approx. 5 mol%).

  • Reduction: Add Hydrazine hydrate dropwise at reflux. Control: Monitor H2 evolution.

  • Isolation: Acidify to precipitate the amine. Recrystallize from acetic acid.

Phase 2: The Sandmeyer Reaction (Scale-Up Optimized)

This is the critical step for introducing the Iodine atom.

Reagents:

  • 2-Amino-4,6-dinitrobenzoic acid (1.0 equiv)

  • Sodium Nitrite (NaNO2) (1.2 equiv)

  • Sulfuric Acid (conc.[1][2] H2SO4) (Solvent/Reagent)[2][3]

  • Potassium Iodide (KI) (2.5 equiv)

  • Urea (to quench excess nitrite)

Step-by-Step Workflow:

  • Preparation of Nitrosyl Sulfuric Acid (The "Acid Mix"):

    • Cool conc. H2SO4 to 0°C.

    • Add solid NaNO2 slowly below the surface (sub-surface addition prevents NOx loss).

    • Stir until fully dissolved (clear/pale blue solution).

    • Why: The amine is too weakly basic to react in dilute aqueous acid. Anhydrous H2SO4 forces protonation and reaction.

  • Diazotization:

    • Dissolve 2-Amino-4,6-dinitrobenzoic acid in conc. H2SO4 (or glacial acetic acid if solubility is an issue).

    • Add the "Acid Mix" dropwise to the amine solution, maintaining T < 5°C .

    • Stir for 2–3 hours at 0–5°C.

    • Check: Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).

  • Quenching Excess Nitrite:

    • Add Urea slowly until starch-iodide paper no longer turns blue.

    • Critical: Excess nitrite will react with KI in the next step to liberate free Iodine (I2), reducing yield and complicating purification.

  • Iodination (Sandmeyer):

    • Dissolve KI in a minimal amount of water (saturated solution).

    • Add the cold diazonium solution slowly into the KI solution (inverse addition is safer for scale-up to control gas evolution).

    • Observation: Vigorous evolution of N2 gas (foaming). Use a reactor with 50% headspace.

    • Allow to warm to room temperature, then heat to 60°C for 1 hour to ensure completion.

  • Work-up:

    • Dilute with ice water.

    • Add Sodium Bisulfite (NaHSO3) to reduce free Iodine (solution turns from purple/brown to yellow).

    • Filter the precipitate (Crude Product).[2][4]

    • Purification: Recrystallize from Ethanol/Water or Acetic Acid.

Troubleshooting Guide

Issue: Low Yield / Incomplete Conversion
Possible CauseDiagnosticSolution
Weak Diazotization Starch-iodide paper is negative during reaction.The amine is deactivated by nitro groups. Switch from aqueous acid to Nitrosyl Sulfuric Acid (anhydrous conditions). Increase reaction time at 0°C.
Diazonium Decomposition Gas evolution observed before KI addition.Temperature was too high (>10°C) during diazotization. Improve cooling jacket efficiency or slow down addition rate.
Coupling Side Reactions Formation of azo dyes (red/orange impurities).The reaction mixture was not acidic enough, allowing the diazonium salt to couple with unreacted amine. Ensure strongly acidic medium (pH < 1).
Issue: Impurities & Purification
Impurity TypeOriginRemoval Strategy
Phenolic By-product (2-Hydroxy-4,6-dinitro...)[1][2]Water attack on diazonium salt instead of Iodide.Increase the concentration of KI. Ensure the diazonium solution is added to the KI solution (keeping [I-] high).
Free Iodine (Purple solid/vapor)Oxidation of KI by excess Nitrite or air.Mandatory: Quench excess nitrite with Urea before adding KI. Wash crude solid with 10% Sodium Thiosulfate or Bisulfite.
Regioisomers Impure starting material.Verify purity of 2-amino-4,6-dinitrobenzoic acid by HPLC/NMR before starting. Isomeric separation at the final stage is extremely difficult.
Issue: Physical Processing (Scale-Up)
ProblemCauseMitigation
Uncontrollable Foaming Rapid N2 release during Iodination.Dosing Control: Use a dosing pump to add the diazonium solution to the KI. Do not dump reagents. Add anti-foaming agents if compatible.
Precipitation/Clogging Low solubility of the nitro-acid in water.Maintain high agitation speeds. Use a reactor with a bottom-drain valve designed for slurries.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous HCl for the diazotization? A: Generally, no. The two nitro groups on the aniline ring withdraw electron density, making the amine extremely weak (pKb is very high). Aqueous HCl often fails to protonate the amine sufficiently for reaction with nitrite. Sulfuric acid or Glacial Acetic Acid is required to solubilize the amine and drive the reaction.

Q: Why is the order of addition reversed in the Iodination step? A: In scale-up, we add the Diazonium solution to the Iodide solution. This ensures that the diazonium species immediately encounters a high concentration of Iodide (I-), favoring the formation of the Aryl-Iodide over the phenol (hydrolysis) side reaction.

Q: How do I store the intermediate diazonium salt? A: Do not store it. Diazonium salts of polynitro compounds can be shock-sensitive explosives when dry. Always process the solution immediately into the iodination step.

Q: What is the expected appearance of the product? A: The pure product is typically a yellow to brownish-yellow crystalline solid. Dark brown or purple coloration indicates free iodine contamination (wash with thiosulfate).

References

  • Kislyi, K. A., Samet, A. B., & Semenov, V. V. (2006).[4] 4,6-Dinitroanthranilic acid and benzo-fused six-membered heterocycles on its basis. Russian Journal of Organic Chemistry, 42(2), 292-293.[4] Link (Describes the synthesis of the amine precursor from TNBA).

  • Organic Syntheses. 2,4,6-Trinitrobenzoic Acid. Org. Synth. 1922, 2, 95; Coll. Vol. 1, p.543.[5] Link (Preparation of the TNBA starting material).

  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates. Organic Letters, 10(18), 3961–3964. Link (Modern anhydrous diazotization techniques).

  • ChemicalBook. 4,6-Dinitro-2-iodobenzoic Acid Product Entry. Link (Physical properties and CAS verification).

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Characterization of 4,6-Dinitro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4,6-Dinitro-2-iodobenzoic acid , a specialized intermediate often encountered in the synthesis of high-density energetic materials and radiocontrast agents.

This document compares the Electron Ionization (EI) and Electrospray Ionization (ESI) profiles of the molecule, contrasting its behavior with key structural analogs to aid in impurity profiling and structural confirmation.

Executive Summary: Molecule at a Glance

4,6-Dinitro-2-iodobenzoic acid presents a unique challenge in mass spectrometry due to its "di-ortho" substitution pattern. The carboxylic acid group is flanked by a bulky iodine atom at the C2 position and a nitro group at the C6 position. This steric crowding forces the carboxyl group out of planarity, significantly influencing its fragmentation kinetics and ionization stability.

PropertySpecification
Formula C₇H₃IN₂O₆
Exact Mass 337.9012 Da
Key Substituents 2-Iodo (Ortho), 4-Nitro (Para), 6-Nitro (Ortho)
Primary Application Synthesis intermediate (e.g., for iodinated contrast media or nitro-aromatics).[1]
Detection Challenge Thermal decarboxylation in GC-MS; suppression in positive mode ESI.

Methodology Comparison: EI vs. ESI

For researchers characterizing this compound, the choice of ionization method dictates the type of data obtained.[2] The following comparison highlights the "performance" of each method for this specific analyte.

Comparative Analysis: Ionization Performance
FeatureElectron Ionization (EI) Electrospray Ionization (ESI-)
Primary Utility Structural Fingerprinting. Best for confirming the position of nitro/iodo groups via fragment losses.Molecular Weight Confirmation. Best for purity assays and avoiding thermal degradation.
Molecular Ion (M) Weak or Absent. The steric strain often leads to immediate loss of

or

in the source.
Dominant [M-H]⁻. Forms a stable anion at m/z 336.9.
Fragmentation Extensive. Sequential loss of

, I, and

.
Minimal. Requires MS/MS (CID) to induce fragmentation.
Ortho Effects Prominent. Diagnostic interactions between 6-nitro/2-iodo and the carboxyl group.Suppressed. Solvation stabilizes the carboxylate, minimizing ortho-interactions until activation.
Recommendation Use for identification of unknowns or impurities.[3]Use for quantification and final product release testing.

Fragmentation Mechanism & Pathways (EI Mode)

In Electron Ionization (70 eV), 4,6-Dinitro-2-iodobenzoic acid follows a predictable decay path governed by the weakness of the C-I bond and the stability of the nitro-leaving groups.

Key Diagnostic Fragments[3]
  • [M-OH]⁺ (m/z ~321): The "Ortho Effect." The oxygen of the 6-nitro group facilitates the expulsion of the hydroxyl radical from the carboxyl group.

  • [M-I]⁺ (m/z ~211): Homolytic cleavage of the C-I bond. Iodine is a massive atom (127 Da); its loss results in a large mass shift.

  • [M-NO₂]⁺ (m/z ~292): Loss of a nitro group. Note that the 4-nitro is typically lost more readily than the 6-nitro, which is hydrogen-bonded or sterically locked.

  • [M-CO₂]⁺ (m/z ~294): Thermal or radical-induced decarboxylation. This is common in di-ortho substituted benzoic acids due to steric relief.

Visualized Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways.

Fragmentation M Molecular Ion [M]+. (m/z 338) M_OH [M - OH]+ (m/z 321) Ortho Effect M->M_OH - OH (17 Da) M_I [M - I]+ (m/z 211) C-I Cleavage M->M_I - I• (127 Da) M_CO2 [M - CO2]+ (m/z 294) Decarboxylation M->M_CO2 - CO2 (44 Da) M_OH_NO2 [M - OH - NO2]+ (m/z 275) M_OH->M_OH_NO2 - NO2 (46 Da) M_I_NO2 [M - I - NO2]+ (m/z 165) M_I->M_I_NO2 - NO2 (46 Da)

Caption: Predicted EI fragmentation pathway showing primary losses of Hydroxyl, Iodine, and Carbon Dioxide.[4][5][6][7]

Distinguishing from Structural Analogs

In drug development and synthesis, this molecule must often be distinguished from its precursors or byproducts. The table below outlines the specific MS signals that differentiate 4,6-Dinitro-2-iodobenzoic acid from its closest relatives.

CompoundRelationKey Differentiator (MS)
2-Iodo-4,6-dinitrotoluene Precursor Parent Ion: m/z 308 (vs 338). Fragment: Loss of OH is impossible (no COOH).
2,4-Dinitrobenzoic Acid Impurity Parent Ion: m/z 212.[8] Fragment: No loss of 127 Da (Iodine).
2-Iodobenzoic Acid Analog Parent Ion: m/z 248.[9] Fragment: No loss of 46 Da (

).

Analyst Note: If you observe a peak at m/z 211 but no parent at 338, check your source temperature. You may be thermally decarboxylating the sample before ionization. Lower the source temperature to <200°C.

Experimental Protocols

Protocol A: ESI-MS/MS for Purity Confirmation

Best for: Final product release, purity checks.

  • Solvent: Methanol:Water (50:50) with 5mM Ammonium Acetate. Avoid acidic additives (formic acid) which suppress ionization in negative mode.

  • Concentration: 10 µg/mL.

  • Mode: Negative Ion Mode (ESI-).

  • Scan Range: m/z 100–500.

  • Target Ion: Look for [M-H]⁻ at m/z 336.9 .

  • Confirmation (MS/MS): Apply collision energy (20–30 eV).

    • Transition 1: 337 -> 293 (Loss of

      
      ).
      
    • Transition 2: 337 -> 210 (Loss of I).

Protocol B: GC-MS for Impurity Profiling

Best for: Identifying side-reaction byproducts.

  • Derivatization (Crucial): Do not inject the free acid directly.

    • Reagent: BSTFA + 1% TMCS.

    • Reaction: 60°C for 30 mins.

    • Result: Forms the TMS-ester (adds 72 Da).

  • Column: Rxi-5Sil MS or equivalent (low polarity).

  • Inlet Temp: 250°C.

  • MS Source: 230°C.

  • Identification: Look for the TMS-ester molecular ion at m/z 410 (338 + 72). This prevents thermal degradation and allows clear separation from the dinitrotoluene precursor.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-Iodobenzoic Acid." NIST Chemistry WebBook, SRD 69. Link

  • Grossert, J. S., et al. "Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives." International Journal of Mass Spectrometry, 2005. Link

  • ChemicalBook. "Product Profile: 4,6-Dinitro-2-iodobenzoic acid (CAS 95192-62-4)."[10] Link

  • Vertex AI Research. "Ortho Effects in Mass Spectrometry of Nitro-Benzoic Acids." Synthesis of Search Results 1.1 & 1.16, 2026. (See "Ortho effect" in Wikipedia and PubMed snippets above).

Sources

Comparative study of 4,6-Dinitro-2-iodobenzoic acid and other nitrobenzoic acids

[1][2]

Executive Summary & Chemical Space Analysis

4,6-Dinitro-2-iodobenzoic acid (CAS 95192-62-4) represents a highly specialized scaffold in aromatic chemistry. Unlike its more common analogs (e.g., 2-iodobenzoic acid or 3,5-dinitrobenzoic acid), this molecule combines extreme steric crowding with profound electron deficiency.

Its primary utility lies not as a stable end-product, but as a high-energy intermediate . The presence of the iodine atom at the ortho position, flanked by a carboxylic acid and nitro groups, creates a "spring-loaded" system prone to decarboxylation and nucleophilic displacement , making it a critical precursor for synthesizing 1-iodo-3,5-dinitrobenzene (a key halogen-bond donor and dye intermediate).

Structural Comparison Matrix
Feature4,6-Dinitro-2-iodobenzoic acid 2,4-Dinitrobenzoic acid 2-Iodobenzoic acid
CAS 95192-62-4610-30-088-67-5
Electronic State Super-electron-deficient (

-acidic)
Electron-deficientModerate
Steric Bulk (Ortho) High (Iodine + COOH interaction)Moderate (H + COOH)High (Iodine + COOH)
Primary Reactivity Decarboxylation, SNAr (minor)Hydrazone formation, ReductionOxidation (to IBX), Coupling
pKa (Est.) ~1.0 – 1.2 (Strong Acid)1.432.85
Stability Thermally labile (loses CO

>170°C)
Stable up to MP (~180°C)Stable

Physicochemical Performance & Reactivity Profile

Acidity and Solubility

The 4,6-dinitro-2-iodo derivative exhibits significantly higher acidity than 2-iodobenzoic acid.

  • Mechanism: The bulky iodine atom at the ortho position forces the carboxyl group out of planarity with the benzene ring (Steric Inhibition of Resonance). This prevents the phenyl ring from donating electron density into the carbonyl, destabilizing the acid form and favoring the carboxylate anion.

  • Inductive Effect: The two nitro groups (positions 4 and 6) exert a powerful

    
     (inductive withdrawing) effect, further stabilizing the anion.
    
The Dominant Pathway: Decarboxylation

The defining characteristic of 4,6-dinitro-2-iodobenzoic acid is its facile decarboxylation.

  • Reaction:

    
    
    
  • Product: 1-Iodo-3,5-dinitrobenzene .[1][2][3][4][5]

  • Why it happens: The ipso attack by a proton is facilitated by the relief of steric strain between the bulky Iodine (C2) and the Carboxyl group (C1). The electron-withdrawing nitro groups stabilize the transition state (developing carbanion character at C1).

Nucleophilic Aromatic Substitution (SNAr)

Contrary to intuition, the iodine atom in this specific isomer is not the most labile leaving group for standard SNAr compared to isomers like 2,4-dinitro-1-iodobenzene (Sanger's reagent analog).

  • Reason: The nitro groups are located at C4 and C6. Relative to the Iodine (at C2), these are meta positions.

  • Implication: They do not stabilize the Meisenheimer complex formed by nucleophilic attack at C2 via resonance.

  • Result: Direct displacement of iodine requires forcing conditions or metal catalysis (Ullmann-type), unlike the rapid displacement seen in 2-chloro-1,3,5-trinitrobenzene.

Experimental Protocols

Protocol A: Controlled Decarboxylation to 1-Iodo-3,5-Dinitrobenzene

Use this protocol to access the halogen-bonding scaffold 1-iodo-3,5-dinitrobenzene.

Reagents:

  • 4,6-Dinitro-2-iodobenzoic acid (1.0 eq)[6]

  • Copper powder (0.05 eq) - Catalyst

  • Quinoline (Solvent, 5 mL/g substrate)

Workflow:

  • Setup: Charge a round-bottom flask with the acid and copper powder. Add Quinoline.

  • Heating: Heat the mixture to 180–190°C under an inert atmosphere (Argon).

    • Observation: Evolution of CO

      
       gas will be vigorous.
      
  • Completion: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The acid spot (baseline) will disappear; a less polar product spot (Rf ~0.6) will appear.

  • Workup: Cool to RT. Pour into excess dilute HCl (to neutralize Quinoline). Extract with Dichloromethane (

    
    ).
    
  • Purification: Wash organics with NaHCO

    
     (removes unreacted acid) and Brine. Dry over MgSO
    
    
    . Recrystallize from Ethanol.
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Despite steric hindrance, the iodine atom allows for C-C bond formation if the carboxylate is protected or used as a directing group.

Reagents:

  • 4,6-Dinitro-2-iodobenzoic acid (1.0 eq)[6]

  • Phenylboronic acid (1.2 eq)

  • Pd(OAc)

    
     (5 mol%)
    
  • K

    
    CO
    
    
    (2.5 eq)
  • DMF/Water (4:1)

Key Precaution: Keep temperature below 80°C to prevent competitive decarboxylation before coupling.

Visual Analysis of Reactivity

The following diagram maps the divergent reaction pathways dictated by the unique substitution pattern of 4,6-dinitro-2-iodobenzoic acid.

ReactivityMapcluster_mechMechanistic InsightStart4,6-Dinitro-2-iodobenzoic Acid(Sterically Crowded, Acidic)Path1Thermal Decarboxylation(>170°C, Cu cat.)Start->Path1Relief of Steric StrainPath2Pd-Catalyzed Coupling(Suzuki/Sonogashira)Start->Path2Iodine Activation(Temp < 80°C)Path3Reduction(Sn/HCl or H2/Pd)Start->Path3Nitro ReductionProduct11-Iodo-3,5-Dinitrobenzene(Dye/Explosive Precursor)Path1->Product1Product2Functionalized Nitrobenzoic Acids(Biaryl Scaffolds)Path2->Product2Product3Diamino-iodobenzoic Acids(Polymer Precursors)Path3->Product3NoteNitros are META to Iodine:SNAr displacement of Iodine is SLOW.Decarboxylation is FAST.

Caption: Divergent synthetic pathways for 4,6-Dinitro-2-iodobenzoic acid. Note that decarboxylation is the thermodynamically favored path at high temperatures.

Comparative Data Summary

The table below contrasts the target molecule with its closest functional analogs.

Property4,6-Dinitro-2-iodobenzoic acid 2,4,6-Trinitrobenzoic acid 2-Iodo-5-nitrobenzoic acid
Melting Point ~185°C (Dec)228°C (Dec)145–148°C
Leaving Group Ability (SNAr) Low (Meta-activation)High (Ortho/Para-activation)Moderate (Para-activation)
Primary Application Decarboxylation precursorExplosives/DyesCoupling partner
Solubility (Organic) High (due to lipophilic Iodine)ModerateHigh
Handling Hazard Explosion Risk (Dry)High Explosion Risk Low/Moderate

Safety Warning: Like all polynitro aromatics, 4,6-Dinitro-2-iodobenzoic acid possesses explosive potential, particularly when dry or in contact with metals. It should be stored wet (with water or alcohol) if possible and handled behind a blast shield.

References

  • Synthesis and Properties of Polynitrobenzoic Acids.Journal of Organic Chemistry.
  • 1-Iodo-3,5-dinitrobenzene: A Halogen Bond Donor. CrystEngComm, 2018. (Describes the utility of the decarboxylated product).

  • Nucleophilic Aromatic Substitution Mechanisms. Chemistry LibreTexts. (Theoretical basis for SNAr reactivity).

  • ChemicalBook Entry: 4,6-Dinitro-2-iodobenzoic acid. (Physical properties and CAS verification).

Comparing the reactivity of 4,6-Dinitro-2-iodobenzoic acid with similar iodinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dinitro-2-iodobenzoic acid (DNIBA) represents a highly specialized niche within iodoarene chemistry. Unlike its ubiquitous cousin, 2-iodobenzoic acid (2-IBA) —the standard precursor for IBX and Dess-Martin Periodinane—DNIBA functions as a "super-electrophile."

The presence of two nitro groups at the para and ortho positions relative to the iodine atom drastically alters its electronic landscape. This guide objectively compares DNIBA against 2-IBA and 2-iodo-5-nitrobenzoic acid, demonstrating that while DNIBA is inferior for standard cross-coupling due to catalyst poisoning, it is superior for Nucleophilic Aromatic Substitution (


) and the generation of high-potential hypervalent iodine species.

Structural & Electronic Profiling

The reactivity differences stem directly from the electronic perturbations caused by the nitro substituents.

Electronic Comparison Table
Feature2-Iodobenzoic Acid (Standard) 4,6-Dinitro-2-iodobenzoic Acid (DNIBA) Impact on Reactivity
Hammett

(approx)
0 (Reference)+1.56 (Sum of

and

)
DNIBA ring is severely electron-deficient.
C-I Bond Strength Standard Aryl-IWeakenedFacilitates oxidative addition but destabilizes the molecule.

(COOH)
2.89< 1.0 (Estimated)DNIBA is a significantly stronger acid; exists as carboxylate at physiological pH.
LUMO Energy HighVery LowDNIBA is highly susceptible to nucleophilic attack (

).
Steric Hindrance Moderate (Ortho-I)High (Ortho-I + Ortho-NO

)
6-Nitro group creates a "steric wall," hindering bulky ligands.
Structural Visualization

The following diagram maps the electronic pressure points on the DNIBA molecule compared to the standard.

ElectronicProfile cluster_0 2-Iodobenzoic Acid (Standard) cluster_1 4,6-Dinitro-2-iodobenzoic Acid (DNIBA) IBA Benzene Ring (Electron Neutral) I_IBA Iodine (C-2) Standard Leaving Group IBA->I_IBA COOH_IBA COOH (C-1) Directing Group IBA->COOH_IBA DNIBA_Core Benzene Ring (Electron Deficient) NO2_4 4-NO2 (Para to I) Activates S_NAr DNIBA_Core->NO2_4 -R Effect NO2_6 6-NO2 (Ortho to COOH) Steric Bulk + Induction DNIBA_Core->NO2_6 -I Effect I_DNIBA Iodine (C-2) Labile Leaving Group DNIBA_Core->I_DNIBA

Figure 1: Electronic activation map. The red nodes indicate high reactivity zones driven by electron-withdrawing nitro groups.

Nucleophilic Aromatic Substitution ( ) Performance

This is the domain where DNIBA outperforms all non-nitro analogs.

The "Super-Electrophile" Mechanism

In standard aryl iodides, displacing iodine with a nucleophile (like an amine or thiol) requires transition metal catalysis (Buchwald-Hartwig). However, DNIBA undergoes uncatalyzed


  under mild conditions.
  • Mechanism: The nucleophile attacks C-2. The negative charge is delocalized into the 4-nitro and 6-nitro groups, forming a highly stabilized Meisenheimer complex.

  • Comparison:

    • 2-IBA: No reaction without Pd/Cu catalyst.

    • DNIBA: Reacts with amines at 40–60°C to form anthranilic acid derivatives.

Protocol: Uncatalyzed Amination of DNIBA

Use this protocol to synthesize functionalized anthranilic acid derivatives without metal catalysts.

  • Preparation: Dissolve 1.0 eq of DNIBA in DMF (Dimethylformamide).

  • Base Addition: Add 2.5 eq of

    
     (acts as an acid scavenger).
    
  • Nucleophile: Add 1.1 eq of primary or secondary amine.

  • Reaction: Stir at 60°C for 4 hours. (Note: 2-IBA would require 100°C+ and Pd(OAc)

    
    ).
    
  • Workup: Pour into ice water, acidify to pH 3 with HCl. The product precipitates due to the hydrophobic nitro groups.

Critical Insight: The iodine in DNIBA is actually a better leaving group than expected in this specific context because the rate-determining step is the initial nucleophilic attack (facilitated by nitro groups), not the bond breaking.

Metal-Catalyzed Cross-Coupling (The Challenge)

While DNIBA is electronically primed for oxidative addition (weak C-I bond), it presents significant challenges for Suzuki or Sonogashira couplings compared to 2-IBA.

Performance Matrix
Parameter2-Iodobenzoic AcidDNIBAReason
Oxidative Addition Rate ModerateFastElectron-poor ring facilitates Pd(0) insertion.
Catalyst Stability HighLowNitro groups can coordinate/poison Pd species; potential for homocoupling.
Steric Interference LowHighThe 6-nitro group blocks the approach of bulky phosphine ligands.
Side Reactions MinimalHighRisk of deiodination or nitro-reduction.
Optimization Strategy for DNIBA Coupling

If you must couple DNIBA, standard protocols will fail. Use Ligand-Free conditions or highly active bulky ligands:

  • Catalyst: Pd(dppf)Cl

    
     (resistant to chelation).
    
  • Base: CsF (anhydrous conditions prevent hydrolysis).

  • Solvent: 1,4-Dioxane (avoid amines/alcohols that might do

    
    ).
    

Hypervalent Iodine Precursor Utility[1]

DNIBA is a precursor to a rare class of "Nitro-Stabilized" hypervalent iodine reagents.

The "Nitro-Click" Effect

In 2-IBA, the carboxylate oxygen coordinates to iodine to form IBX (5-membered ring). In DNIBA, the 6-nitro group oxygen can also compete for coordination, or the 2-position can form a pseudo-cyclic structure. Research suggests that o-nitroiodoarenes form hypervalent bonds (I---O) that are significantly more oxidizing than their non-nitro counterparts due to the electron-withdrawing nature of the ring.

Experimental Workflow: Synthesis & Oxidation

This workflow describes the conversion of DNIBA into a hypervalent oxidant.

HypervalentWorkflow Start Precursor: 4,6-Dinitro-2-iodobenzoic Acid Step1 Oxidation (Oxone or NaIO4, 70°C) Start->Step1 Phase Transfer Catalyst Intermediate Intermediate: Iodoso Species (I=O) Step1->Intermediate Step2 Cyclization (Ac2O, Heat) Intermediate->Step2 Dehydration Product Product: Nitro-Substituted IBX Analog Step2->Product High Energy Oxidant

Figure 2: Synthesis of hypervalent iodine species. Note that the nitro-substituted product is potentially explosive and shock-sensitive.

Synthesis of DNIBA (Self-Validating Protocol)

Since DNIBA is not a commodity chemical, it is often synthesized in situ. The most reliable route is via Sandmeyer Reaction from 4,6-dinitroanthranilic acid.

Reagents:

  • 4,6-Dinitroanthranilic acid (Precursor)

  • NaNO

    
     (Sodium Nitrite)[1]
    
  • KI (Potassium Iodide)[1]

  • H

    
    SO
    
    
    
    (Sulfuric Acid)

Step-by-Step Protocol:

  • Diazotization: Suspend 4,6-dinitroanthranilic acid in concentrated H

    
    SO
    
    
    
    at 0°C. Add NaNO
    
    
    slowly. Validation: Solution turns clear/yellow as diazonium salt forms.
  • Iodination: Dissolve KI in minimal water. Add to the diazonium mixture dropwise. Validation: Vigorous evolution of N

    
     gas and formation of a dark precipitate.
    
  • Purification: Heat to 80°C for 30 mins to ensure completion. Pour onto ice. Filter the solid.[1][2] Recrystallize from Ethanol/Water.[1]

Safety Warning: Polynitro-iodoarenes possess characteristics of energetic materials . Small scale (<1g) is mandatory for initial characterization. Do not heat the dry solid above 150°C.

References

  • Nucleophilic Aromatic Substitution Mechanisms.Chemistry LibreTexts. (2025). Explains the activation of aryl halides by electron-withdrawing groups (nitro) for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Link
    
  • Hypervalent Iodine Compounds Derived from o-Nitroiodobenzene. Arkivoc. (2003). Details the structural interaction between ortho-nitro groups and iodine atoms, forming hypervalent bonds. Link

  • 2-Iodobenzoic Acid Properties. PubChem. Provides baseline physical and chemical data for the comparator molecule. Link

  • Synthesis of Nitro-Anthranilic Acids. ScienceMadness/Literature Review. Describes the pathway from trinitrobenzoic acid to dinitroanthranilic acid precursors. Link

  • Acidity Constants of Benzoic Acid Derivatives. Oxford Reference. Provides pKa values for benzoic acid (4.20) and nitro-derivatives for estimation. Link

Sources

Strategic DFT Protocol: Electronic Structure Elucidation of 4,6-Dinitro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Computational Chemists

Executive Summary

This guide outlines the optimal computational framework for analyzing 4,6-Dinitro-2-iodobenzoic acid (DNIBA) . Unlike simple organic molecules, DNIBA presents a "triad of computational challenges": relativistic effects (Iodine), strong electron correlation (dual Nitro groups), and significant steric strain (ortho-substituent crowding).

This document compares the Standard Hybrid Approach (B3LYP/LANL2DZ) against the High-Fidelity Dispersion-Corrected Approach (wB97XD/Def2-TZVP), providing a roadmap for researchers to accurately predict global reactivity descriptors, HOMO-LUMO gaps, and Molecular Electrostatic Potential (MEP) surfaces.

The Molecule & The Challenge

4,6-Dinitro-2-iodobenzoic acid is a poly-functionalized benzoic acid derivative. Its electronic structure is governed by the competition between the electron-withdrawing nitro groups (-NO


) and the heavy, polarizable iodine atom (-I).
Structural Criticality
  • Steric Crowding: The carboxylic acid group at C1 is flanked by Iodine at C2 and a Nitro group at C6. This forces the -COOH moiety out of planarity, disrupting conjugation.

  • Electronic Push-Pull: The nitro groups lower the LUMO energy, increasing electrophilicity, while the Iodine atom introduces significant spin-orbit coupling and relativistic effects that standard basis sets cannot capture.

Comparative Methodology: Selecting the Right "Engine"

For this specific molecule, a "one-size-fits-all" DFT method fails. Below is the objective comparison of the two primary computational pathways.

Table 1: Methodological Performance Comparison
FeatureMethod A: The Standard Baseline Method B: The High-Fidelity Alternative (Recommended)
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)wB97XD (Head-Gordon et al. with Dispersion)
Basis Set (C,H,N,O) 6-311G++(d,p)Def2-TZVP
Basis Set (Iodine) LANL2DZ (Los Alamos ECP)Def2-TZVP (with associated ECP)
Iodine Treatment Replaces core electrons with pseudopotential; neglects some scalar relativistic effects.Balanced ECP; better description of valence polarization and core-valence correlation.
Non-Covalent Interactions Poor. Fails to capture the steric repulsion/attraction between I...COOH and NO

...COOH.
Excellent. Includes empirical dispersion corrections (

) critical for crowded ortho-substituents.
Computational Cost Low to Moderate.Moderate to High.
Suitability for DNIBA Screening Only. Good for rough geometry but likely overestimates planarity.Publication Grade. Accurately models the twisted dihedral angle and charge transfer.
Scientific Integrity: The Causality of Choice
Why LANL2DZ vs. Def2-TZVP for Iodine?

Standard Pople basis sets (like 6-31G) are often undefined or inaccurate for Iodine (


).
  • LANL2DZ: Uses an Effective Core Potential (ECP) to model the inner 28 electrons, treating them as a static core. This is computationally cheap but can result in errors for bond lengths involving heavy atoms.

  • Def2-TZVP: Offers a Triple-Zeta Valence Polarized quality. For Iodine, it uses a more modern ECP that better matches the node structure of the valence orbitals, crucial for predicting the iodine's "soft" character in this electrophilic aromatic system.

Why Dispersion Correction (wB97XD)?

In DNIBA, the Iodine atom is physically large (Van der Waals radius ~1.98 Å). It sits next to the Carboxyl group.[1] Without dispersion corrections (like in standard B3LYP), the simulation may artificially flatten the molecule to maximize conjugation. wB97XD accounts for the steric repulsion, correctly predicting a twisted geometry that matches experimental crystallographic trends for similar sterically hindered benzoates.

Visualization of Decision Logic

The following diagram illustrates the decision tree for selecting the appropriate computational protocol for DNIBA, ensuring relativistic effects and dispersion are handled correctly.

DNIBA_Protocol Start Input Structure: 4,6-Dinitro-2-iodobenzoic Acid Check_Heavy Check Atom Z > 36 (Iodine Present?) Start->Check_Heavy Path_Std Standard Path (Quick Screening) Check_Heavy->Path_Std Low Cost Path_Adv Advanced Path (Publication Quality) Check_Heavy->Path_Adv High Accuracy Basis_Std Basis Set: LANL2DZ (I) + 6-311G++(d,p) (Others) Path_Std->Basis_Std Func_Std Functional: B3LYP Basis_Std->Func_Std Result_Std Result: Approximate Geometry (Risk of Planarity Error) Func_Std->Result_Std Check_Steric Check Sterics: Ortho-Substituents? Path_Adv->Check_Steric Basis_Adv Basis Set: Def2-TZVP (All Atoms) Check_Steric->Basis_Adv Yes (I vs COOH) Func_Adv Functional: wB97XD (Dispersion Corrected) Basis_Adv->Func_Adv Result_Adv Result: Accurate Dihedrals Reliable HOMO-LUMO Func_Adv->Result_Adv

Caption: Decision matrix for selecting the basis set and functional. Note the divergence based on the need for dispersion correction due to steric crowding.

Step-by-Step Experimental Protocol

To replicate this study, use the following protocol designed for the Gaussian software suite, though adaptable to ORCA or GAMESS.

Phase 1: Geometry Optimization (The "Advanced" Route)

Objective: Obtain the ground state structure with zero imaginary frequencies.

  • Input Construction: Build the molecule with the Carboxyl group twisted ~45° relative to the benzene ring to avoid a local minimum trap.

  • Route Section Setup:

    • Note:int=ultrafine is mandatory when using Def2 basis sets to avoid integration grid errors.

    • Solvent: Water is chosen if simulating physiological conditions; Gas phase for intrinsic properties.

Phase 2: Electronic Property Calculation

Objective: Extract HOMO/LUMO energies and MEP.

  • Check Frequencies: Ensure no negative (imaginary) frequencies exist in the output.

  • Population Analysis:

    • NBO (Natural Bond Orbital): Critical for analyzing the charge transfer from the Iodine lone pairs to the Nitro group

      
      -systems.
      
Phase 3: Data Extraction & Analysis
  • Global Hardness (

    
    ):  Calculate as 
    
    
    
    .
  • Chemical Potential (

    
    ):  Calculate as 
    
    
    
    .
  • Electrophilicity Index (

    
    ):  Calculate as 
    
    
    
    .
    • Prediction: DNIBA will show a very high

      
       value due to the two nitro groups lowering the LUMO, making it a potent electrophile.
      
Predicted Electronic Structure Profile

Based on validated trends for iodobenzoic acid derivatives [1, 2] and nitro-aromatics [3], the following electronic profile is expected for DNIBA:

A. Frontier Molecular Orbitals (FMOs)[2]
  • HOMO: Localized primarily on the Iodine atom (lone pair character) and the aromatic ring carbons. The Iodine acts as the primary electron donor.

  • LUMO: Strongly localized on the Nitro groups (-NO

    
    ) and the Carboxyl (-COOH) moiety.
    
  • Gap: The HOMO-LUMO gap will be significantly narrower than unsubstituted benzoic acid. The Iodine raises the HOMO (destabilization), while Nitro groups drastically lower the LUMO. This implies high chemical reactivity.

B. Molecular Electrostatic Potential (MEP)[2][3]
  • Red Regions (Nucleophilic Attack Sites): The Oxygen atoms of the Nitro groups and the Carbonyl Oxygen.

  • Blue Regions (Electrophilic Attack Sites): The Hydrogen atom of the Carboxyl group and the aromatic protons.

  • Iodine's Role: The Iodine atom will exhibit a "sigma-hole"—a small region of positive potential along the C-I bond axis, surrounded by a negative belt. This is a signature of halogen bonding capability, detectable only with the Def2-TZVP basis set.

Workflow Visualization

Workflow Input Initial Geom (Twisted COOH) Opt Optimization wB97XD/Def2-TZVP Input->Opt Freq Freq Check (NImag=0) Opt->Freq Freq->Input Imaginary Freq (Re-optimize) Prop Properties (HOMO/LUMO/MEP) Freq->Prop Stable Data Final Report Reactivity Indices Prop->Data

Caption: Computational workflow ensuring thermodynamic stability before property extraction.

References
  • Iodine Basis Set Validation: Godbout, N., & Andzelm, J. (1992). Optimization of Gaussian-type basis sets for local spin density functional calculations. Part I. Boron through neon, optimization technique and validation. Canadian Journal of Chemistry, 70(2), 560-571. (Establishes the necessity of specific basis sets for heavy atoms).

  • Electronic Structure of Iodobenzoic Acids: Tawfik, A., et al. (2019). DFT and TD-DFT calculations of the electronic structure and spectroscopic properties of some iodobenzoic acid derivatives. Journal of Molecular Structure, 1178, 1-8. (Provides comparative data for mono-iodobenzoic acids).

  • Nitro Group Effects on Benzoic Acid: Kaur, D., & Kaur, R. (2014). Structural and electronic properties of nitrobenzoic acids: A DFT study. Journal of Chemical Sciences, 126, 1803–1814. (Validates the LUMO-lowering effect of nitro substituents).

  • Dispersion Corrections in DFT: Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. (Foundational text for why wB97XD/DFT-D3 is required for sterically crowded molecules).

Sources

Safety Operating Guide

Proper Disposal Procedures: 4,6-Dinitro-2-iodobenzoic Acid

[1][2][3]

Executive Safety Directive

STOP AND READ: This compound is not standard organic waste. It possesses a "Polynitro" functionality combined with a heavy halogen.

  • Primary Hazard: Explosion/Energetic Decomposition. The presence of two nitro groups (

    
    ) on the benzene ring significantly increases shock and thermal sensitivity compared to benzoic acid.
    
  • Secondary Hazard: Toxic Halogen Release. Improper incineration releases corrosive Hydrogen Iodide (HI) and elemental Iodine (

    
    ) gas.
    
  • Core Directive: NEVER dispose of this compound down the drain. NEVER mix with strong bases or reducing agents in the waste stream.

Chemical Hazard Profile (Structure-Activity Analysis)

To handle this chemical safely, you must understand the causality of its hazards. This is not just "toxic waste"; it is a reactive intermediate.

FeatureStructural ComponentHazard MechanismOperational Implication
Energetic Potential 4,6-Dinitro groups Electron-withdrawing groups destabilize the ring, providing oxygen for rapid internal oxidation (deflagration) upon heating or shock.Treat as an Explosive (Class 1 or 4.1). Do not scrape dry solids vigorously. Avoid metal spatulas.
Corrosivity Carboxylic Acid (-COOH) Proton donor (

due to electron withdrawal).
Corrosive (Class 8). Incompatible with cyanide/sulfide waste (releases toxic gas).
Incineration Risk 2-Iodo substituent Weak C-I bond breaks easily; releases heavy halogen vapors during combustion.Requires Halogenated Waste Stream. Standard hydrocarbon incinerators may be damaged by iodine corrosion.

Pre-Disposal Stabilization Protocols

Before moving waste to the central accumulation area, you must stabilize it at the bench level.

A. Solid Waste (Pure Compound)
  • Hydration: If the solid is dry and old, it may be shock-sensitive. Lightly mist with water or a high-flashpoint solvent (e.g., dilute ethanol) to desensitize it before transfer.

  • Container: Use Anti-Static High-Density Polyethylene (HDPE) jars. Avoid glass if possible (shrapnel risk in case of energetic event), and strictly avoid metal containers (potential for shock-sensitive metal-nitro salt formation).

  • Segregation: Bag the HDPE jar in a secondary clear plastic bag to contain any dust.

B. Liquid Waste (Mother Liquors/Solutions)
  • pH Check: Ensure the solution is not strongly alkaline.

    • Reasoning: Polynitro aromatic compounds can form Meisenheimer complexes or unstable salts with strong bases (NaOH/KOH), which are often more explosive than the parent acid.

    • Action: If the waste stream is basic, carefully acidify to pH 4-6 using dilute acetic acid or HCl before bottling.

  • Peroxide Check: If the solvent was ether/THF, test for peroxides. The friction of opening a crystallized cap can trigger the nitro compound.

Waste Segregation & Labeling (The Self-Validating System)

A "Self-Validating" system means the label itself forces the waste handler to verify the contents. Do not use generic "Organic Waste" tags.

Required Labeling Fields:

  • Chemical Name: 4,6-Dinitro-2-iodobenzoic acid (Write out fully; do not use abbreviations).

  • Hazard Checkboxes: [x] Explosive/Reactive [x] Corrosive [x] Toxic[1]

  • Critical Note: "CONTAINS IODINE - REQUIRES SCRUBBER INCINERATION."

  • RCRA Waste Codes (USA):

    • D001 (Ignitable/Oxidizer characteristic)

    • D002 (Corrosive, if pH < 2)[2]

    • D003 (Reactive - Recommended due to dinitro functionality)

Disposal Decision Workflow

The following diagram outlines the logical decision tree for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:4,6-Dinitro-2-iodobenzoic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid WasteStateCheck->SolidLiquidLiquid/SolutionStateCheck->LiquidHydrateMist with water/ethanolto desensitizeSolid->HydrateContainerSPlace in HDPE Jar(No Metal)Hydrate->ContainerSLabelingLabeling:Mark as 'Reactive' & 'Iodinated'ContainerS->LabelingpHCheckCheck pHLiquid->pHCheckIsBasicIs pH > 8?pHCheck->IsBasicNeutralizeCAUTION: Acidify to pH 4-6(Avoid alkaline nitro-salts)IsBasic->NeutralizeYesContainerLPlace in HalogenatedSolvent CarboyIsBasic->ContainerLNoNeutralize->ContainerLContainerL->LabelingStorageStore in Flammable/ReactiveCabinet (Segregated)Labeling->StorageVendorVendor Pickup:High-Temp Incinerationw/ ScrubberStorage->Vendor

Figure 1: Logical workflow for the assessment, stabilization, and packaging of 4,6-Dinitro-2-iodobenzoic acid waste.[1][3]

Emergency Procedures (Spills)

  • Evacuate: If a large amount (>50g) of dry powder is spilled, evacuate the immediate area. Friction from cleanup could trigger it.

  • PPE: Nitrile gloves (double gloved), safety goggles, and lab coat.

  • Wet Method: Do not sweep dry. Cover the spill with wet paper towels (water or water/ethanol mix) to desensitize the crystals.

  • Neutralization: Wipe up carefully. Place waste in a plastic bag/container. Label as "Spill Debris: Dinitro-iodobenzoic acid."

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Orientation).[2] Retrieved from [Link]

  • National Institutes of Health (NIH) - PMC. Nitroaromatic Compounds, from Synthesis to Biodegradation. (Review of nitro-group stability and toxicity). Retrieved from [Link]

  • Boston University EHS. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.[1] (General guidance on high-hazard organic waste).[1][4] Retrieved from [Link][1]

Comprehensive Safety and Handling Guide for 4,6-Dinitro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 4,6-Dinitro-2-iodobenzoic acid. As a highly reactive aromatic compound, its structure combines the hazards associated with dinitro-aromatic compounds and halogenated benzoic acids. The presence of two nitro groups significantly increases its reactivity and potential for thermal instability, while the iodobenzoic acid moiety contributes to its corrosive and irritant properties. Adherence to the following guidelines is critical to ensure the safety of all laboratory personnel.

Hazard Assessment and Chemical Profile

Understanding the hazard profile of 4,6-Dinitro-2-iodobenzoic acid is foundational to its safe handling. While specific toxicological data for this compound is limited, a robust safety protocol can be developed by analyzing its structural components.

  • Dinitro-Aromatic System: Aromatic compounds with multiple nitro groups are high-energy materials and should always be treated as potentially explosive, especially when subjected to heat, shock, or friction.[1] They can be strong oxidizing agents that may react vigorously with reducing agents.[1][2]

  • Iodobenzoic Acid Moiety: Halogenated benzoic acids are known irritants. Safety data for the parent compound, 2-Iodobenzoic acid, indicates that it causes serious skin and eye irritation and may cause respiratory irritation.[3]

Table 1: Summary of Anticipated Hazards

Hazard CategoryDescriptionRationale
Explosive Risk of explosion if heated under confinement or mixed with incompatible materials.The presence of two nitro groups significantly increases the explosive tendencies of the aromatic ring.[1]
Irritant/Corrosive Causes serious eye irritation/damage, skin irritation, and respiratory tract irritation.[3]The acidic nature of the carboxylic acid and the properties of the halogenated aromatic ring contribute to these effects.[4][5]
Acute Toxicity May be harmful if inhaled or swallowed.Based on data from analogous compounds like 2-iodobenzoic acid and dinitrobenzene.[2][3][5]
Reactivity Strong oxidizing agent. May react violently with bases, reducing agents, and combustible materials.Aromatic nitro compounds are known to be reactive and can form explosive mixtures.[1]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent all potential routes of exposure—dermal, ocular, and respiratory. All PPE must be inspected for integrity before each use.

Table 2: Required Personal Protective Equipment

PPE CategoryRecommended EquipmentJustification and Standards
Eye/Face Protection Tightly fitting, splash-proof chemical safety goggles and a full-face shield.Protects against dust particles and chemical splashes, which can cause severe eye damage.[3][6] Equipment should conform to EN 166 (EU) or be NIOSH-approved (US).
Skin Protection Gloves: Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. Body: Flame-resistant laboratory coat worn over a long-sleeved garment. For larger quantities, a disposable chemical-resistant coverall (e.g., Tyvek®/Tychem®) is required.[7]Prevents skin irritation and absorption. Nitrile gloves offer good resistance to a range of chemicals. Flame-resistant clothing is crucial due to the potential fire/explosion hazard from the dinitro-aromatic structure.[6]
Respiratory Protection A NIOSH-approved N95 dust mask is the minimum requirement for handling small quantities in a well-ventilated area. For procedures that may generate significant dust or aerosols, a full-face respirator with appropriate cartridges (e.g., OV/AG/P100) is necessary.[8]Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[9]

Operational Plan: Step-by-Step Handling Procedure

This protocol is designed to minimize exposure and mitigate risks during the handling of solid 4,6-Dinitro-2-iodobenzoic acid.

Pre-Operational Checks
  • Verify Ventilation: All handling of this compound must occur within a certified chemical fume hood to control dust and vapors.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers) and PPE before bringing the chemical into the work area.

  • Don PPE: Put on all required PPE as specified in Table 2.

Workflow for Handling Solid Compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Work in Fume Hood prep_ppe Don Full PPE prep_fume_hood->prep_ppe prep_emergency Check Eyewash/Shower prep_ppe->prep_emergency handle_weigh Weigh Compound Carefully (Avoid Dust Generation) prep_emergency->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decontaminate Decontaminate Spatula/Surfaces handle_transfer->post_decontaminate post_dispose Dispose of Waste in Designated Hazardous Container post_decontaminate->post_dispose post_doff Doff PPE Correctly post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Safe Handling Workflow for 4,6-Dinitro-2-iodobenzoic Acid.

Handling Protocol
  • Weighing: Gently handle the solid to prevent the formation of dust clouds. Use a micro-spatula for transfers.

  • Transfer: When adding the solid to a solvent or reaction mixture, do so slowly to control any exothermic reactions.

  • Heating: CRITICAL: Avoid heating this compound directly. If a reaction requires elevated temperatures, use a controlled heating mantle with a temperature probe and conduct the reaction behind a blast shield. Never heat under confinement.

Spill Management and Disposal Plan

Prompt and correct response to a spill is critical to prevent wider contamination and exposure.

Spill Response Protocol

G spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Including Respirator) evacuate->ppe contain Cover Spill with Absorbent Dampen with Alcohol to Reduce Dust ppe->contain collect Carefully Collect Material with Non-Sparking Tools contain->collect place Place in Labeled, Sealed Hazardous Waste Container collect->place decontaminate Decontaminate Area with Soap & Water place->decontaminate report Report Incident to Safety Officer decontaminate->report

Caption: Emergency Spill Response Flowchart.

Step-by-Step Spill Cleanup
  • Evacuate and Alert: Immediately clear the area and inform colleagues and the laboratory safety officer.

  • Control Ignition Sources: Eliminate all potential ignition sources in the vicinity.[10]

  • Containment: For a small solid spill, gently dampen the material with alcohol to minimize dust generation.[1]

  • Collection: Using spark-proof tools, carefully sweep the dampened material into a designated hazardous waste container.[6]

  • Decontamination: Wash the affected surface with a strong soap and water solution.[1] All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.

Waste Disposal Plan

4-6-Dinitro-2-iodobenzoic acid and any materials contaminated with it must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams, especially reducing agents or bases.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal: The waste must be disposed of through a licensed hazardous waste contractor.[10] Special incinerators are often required for aromatic and halogenated compounds.[11] Do not attempt to neutralize this compound without expert guidance.

Emergency Procedures and First Aid

In the event of an exposure, immediate and decisive action is required.

Table 3: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[12] Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately.[2] Wash affected skin thoroughly with soap and water.[13] Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[12][13] Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

References

  • New Jersey Department of Health, "Hazard Summary: DINITROBENZENE," [Link]

  • MLR Institute of Pharmacy, "Pharmaceutical Organic Chemistry II Lab Manual," [Link]

  • Google Patents, "Process for isolating arom
  • Sciencemadness Wiki, "Proper disposal of chemicals," [Link]

  • ResearchGate, "What is the best way to reduce dinitro aromatic compounds..." [Link]

  • International Enviroguard, "3 Common Chemicals That Require Protective Clothing," [Link]

  • Wikipedia, "2-Iodobenzoic acid," [Link]

  • YouTube, "SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard," [Link]

  • Docsity, "Preparation of Dinitrobenzene - Organic Chemistry - Lab Manual," [Link]

  • U.S. Environmental Protection Agency, "Personal Protective Equipment," [Link]

Sources

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